molecular formula C8H10BFO3S B1440327 (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid CAS No. 957065-83-7

(3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid

Cat. No.: B1440327
CAS No.: 957065-83-7
M. Wt: 216.04 g/mol
InChI Key: MFVOICXWNBMJAT-UHFFFAOYSA-N
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Description

(3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid is a useful research compound. Its molecular formula is C8H10BFO3S and its molecular weight is 216.04 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3-fluoro-2-methoxy-5-methylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3S/c1-13-8-6(9(11)12)3-5(14-2)4-7(8)10/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVOICXWNBMJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC)F)SC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601206368
Record name B-[3-Fluoro-2-methoxy-5-(methylthio)phenyl]boronic acid
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Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957065-83-7
Record name B-[3-Fluoro-2-methoxy-5-(methylthio)phenyl]boronic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=957065-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[3-Fluoro-2-methoxy-5-(methylthio)phenyl]boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID601206368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its trifunctionalized aromatic core offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, leveraging a directed ortho-metalation (DoM) strategy. The narrative emphasizes the mechanistic rationale behind experimental choices, ensuring a deep understanding of the chemical transformations involved.

Introduction and Strategic Overview

The synthesis of polysubstituted phenylboronic acids is of paramount importance for the development of novel pharmaceuticals and functional materials. These compounds serve as key intermediates, enabling the construction of carbon-carbon bonds with high efficiency and selectivity.[1] The target molecule, this compound, incorporates a unique combination of fluoro, methoxy, and methylthio substituents, which can significantly influence the physicochemical and pharmacological properties of derivative compounds.

This guide outlines a robust and regioselective synthetic approach centered on directed ortho-metalation (DoM). DoM is a powerful technique for the functionalization of aromatic rings, where a directing metalation group (DMG) guides the deprotonation of a specific ortho-position by a strong organolithium base.[1][2] In our target molecule, the methoxy group is a potent DMG, facilitating lithiation at the adjacent C-3 position.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a straightforward pathway to the target boronic acid, originating from a suitably substituted benzene precursor. The key disconnection is the carbon-boron bond, which can be formed by the reaction of an aryllithium intermediate with a boron electrophile.

G Target This compound Intermediate1 Aryllithium Intermediate Target->Intermediate1 Hydrolysis StartingMaterial 1-Fluoro-2-methoxy-5-(methylthio)benzene Intermediate1->StartingMaterial Directed ortho-Metalation (DoM)

Figure 1: Retrosynthetic pathway for the target boronic acid.

Synthesis of the Precursor: 1-Fluoro-2-methoxy-5-(methylthio)benzene

A critical prerequisite for the successful synthesis of the target boronic acid is the availability of the starting material, 1-fluoro-2-methoxy-5-(methylthio)benzene. While this compound may be commercially available, a reliable synthetic route from simpler precursors is essential for scalability and cost-effectiveness. A plausible approach involves the introduction of the methylthio group onto a commercially available fluorinated anisole derivative.

One potential route starts from 4-bromo-2-fluoroanisole. A nucleophilic aromatic substitution reaction with sodium thiomethoxide, potentially catalyzed by a copper salt, would introduce the methylthio group.

Core Synthesis: Directed ortho-Metalation and Borylation

The cornerstone of this synthetic strategy is the highly regioselective lithiation of 1-fluoro-2-methoxy-5-(methylthio)benzene, followed by trapping of the resulting aryllithium species with a boron electrophile.

The Principle of Directed ortho-Metalation (DoM)

DoM relies on the coordination of a Lewis acidic organolithium reagent to a Lewis basic directing metalation group (DMG) on the aromatic ring.[1][3] This coordination increases the kinetic acidity of the protons at the ortho-position, enabling their selective abstraction by the strong base. In our substrate, the methoxy group (-OMe) is a powerful DMG. The fluorine atom also contributes to the activation of adjacent protons. The hierarchy of directing groups generally places methoxy as a stronger director than fluorine.[4] Consequently, lithiation is expected to occur predominantly at the C-3 position, which is ortho to the methoxy group.

G cluster_0 Regioselectivity of Lithiation Start 1-Fluoro-2-methoxy-5-(methylthio)benzene Li_Intermediate Lithiation at C3 Start->Li_Intermediate s-BuLi, TMEDA THF, -78 °C

Figure 2: Regioselective lithiation directed by the methoxy group.

Experimental Protocol: Lithiation and Borylation

The following protocol is a representative procedure based on established methods for the DoM of substituted anisoles.[5]

Materials:

  • 1-Fluoro-2-methoxy-5-(methylthio)benzene

  • Anhydrous tetrahydrofuran (THF)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Triisopropyl borate

  • Anhydrous diethyl ether

  • 2 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-fluoro-2-methoxy-5-(methylthio)benzene and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA, followed by the dropwise addition of s-BuLi solution, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours to ensure complete lithiation.

  • In a separate flame-dried flask, prepare a solution of triisopropyl borate in anhydrous diethyl ether and cool it to -78 °C.

  • Slowly add the triisopropyl borate solution to the aryllithium solution via cannula, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 2 M HCl at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude boronic acid.

Purification and Characterization

The crude this compound can be purified by recrystallization or by forming a transient ester with a diol, such as pinacol, followed by purification and hydrolysis. A common method involves slurrying the crude product in a non-polar solvent like hexane to remove non-polar impurities.

Characterization of the final product should be performed using standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure and assess purity.

  • ¹⁹F NMR spectroscopy: To confirm the presence and chemical environment of the fluorine atom.

  • Mass spectrometry: To determine the molecular weight.

Data Summary

The following table summarizes the key parameters for the directed ortho-metalation and borylation steps.

Parameter Description Rationale/Reference
Starting Material 1-Fluoro-2-methoxy-5-(methylthio)benzenePrecursor with appropriate directing groups.
Base sec-Butyllithium (s-BuLi)A strong, non-nucleophilic base suitable for deprotonation.[6]
Additive TMEDABreaks up organolithium aggregates, increasing basicity and reaction rate.[2]
Solvent Anhydrous THFA polar aprotic solvent that solubilizes the reagents and is stable at low temperatures.[6]
Temperature -78 °CMinimizes side reactions and decomposition of the aryllithium intermediate.[5][6]
Boron Electrophile Triisopropyl borateReacts with the aryllithium to form the boronate ester. The bulky isopropyl groups can improve selectivity.
Workup Acidic Hydrolysis (e.g., 2 M HCl)Converts the boronate ester to the final boronic acid.[5]

Conclusion

The synthesis of this compound can be effectively achieved through a multi-step sequence culminating in a directed ortho-metalation and borylation reaction. The regioselectivity of the key lithiation step is controlled by the powerful directing ability of the methoxy group, ensuring the formation of the desired 3-borylated product. This in-depth guide provides a robust framework for researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and materials science.

References

Physicochemical properties of (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties and Applications of (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polysubstituted aromatic building block of increasing interest in synthetic and medicinal chemistry. Its unique constellation of fluoro, methoxy, and methylthio substituents provides a nuanced electronic and steric profile, making it a valuable partner in palladium-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of its core physicochemical properties, recommended handling and storage procedures, and a detailed examination of its application in the Suzuki-Miyaura coupling, including mechanistic insights and a practical experimental protocol. All data and protocols are presented with the aim of providing field-proven insights to empower researchers in their synthetic endeavors.

Core Physicochemical Properties

A foundational understanding of a reagent's physical and chemical characteristics is essential for its effective application, from designing reaction conditions to ensuring laboratory safety.

Identity and Structural Data

The specific arrangement of functional groups on the phenyl ring is the primary determinant of this molecule's reactivity and utility.

PropertyValue
IUPAC Name This compound
CAS Number 957065-83-7[1][2]
Molecular Formula C₈H₁₀BFO₃S[1]
Molecular Weight 216.04 g/mol [1]
Canonical SMILES COC1=C(C=C(C=C1F)SC)B(O)O
InChI Key YZJCRHVCZKYLSO-UHFFFAOYSA-N

Diagram 1: Chemical Structure of this compound

G A Precursor Synthesis (e.g., 1-fluoro-2-methoxy-4-(methylthio)benzene) B Directed ortho-Metalation (e.g., n-BuLi or LDA, THF, -78 °C) A->B Key regioselective step C Borylation (Quench with B(OR)₃, e.g., Trimethyl borate) B->C Forms C-B bond D Hydrolysis (Aqueous acidic workup) C->D Liberates boronic acid E Purification (Crystallization or Chromatography) D->E F Target Boronic Acid (Purity >95%) E->F G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X ArPdX Ar¹-Pd(II)L₂-X (Oxidative Adduct) OxAdd->ArPdX Trans Transmetalation ArPdX->Trans Ar²-B(OH)₂ + Base ArPdAr Ar¹-Pd(II)L₂-Ar² (Di-organopalladium) Trans->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar¹-Ar² (Product)

References

Spectroscopic Characterization of (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of the novel arylboronic acid, (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid (CAS 957065-83-7). As of the publication of this document, publicly accessible, experimentally-derived spectral data for this specific compound is limited. Consequently, this guide is designed to empower researchers, scientists, and drug development professionals with the foundational principles, predictive analyses, and robust experimental protocols necessary to acquire, interpret, and validate the structural integrity of this molecule. By leveraging established spectroscopic principles for analogous fluorinated and sulfur-containing arylboronic acids, we present a detailed predictive analysis of its expected spectral features. This document serves as a self-validating system for researchers synthesizing or utilizing this compound, ensuring high-confidence structural elucidation.

Introduction: The Significance of this compound in Modern Drug Discovery

Arylboronic acids are a cornerstone of modern synthetic chemistry, most notably for their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The title compound, with its unique substitution pattern of a fluorine atom, a methoxy group, and a methylthio group, presents a trifecta of functionalities that are highly sought after in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, the methoxy group can modulate solubility and electronic properties, and the methylthio group provides a handle for further functionalization or can influence molecular conformation. Accurate and unambiguous structural confirmation of such highly functionalized building blocks is paramount to the integrity and success of any drug discovery campaign.

This guide will provide a detailed roadmap for the structural verification of this compound using the synergistic techniques of NMR and mass spectrometry.

Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the elucidation of the covalent structure of organic molecules in solution. For the title compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a comprehensive picture of its molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methylthio protons, and the acidic protons of the boronic acid group. The chemical shifts and coupling patterns will be highly informative.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Aromatic-H (position 4)7.2 - 7.4Doublet of doublets (dd)³J(H-H) ≈ 2-3, ⁴J(H-F) ≈ 2-4
Aromatic-H (position 6)7.0 - 7.2Doublet of doublets (dd)³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3
Methoxy (-OCH₃)3.8 - 4.0Singlet (s)N/A
Methylthio (-SCH₃)2.4 - 2.6Singlet (s)N/A
Boronic acid (-B(OH)₂)8.0 - 8.5Broad singlet (br s)N/A

Causality Behind Predictions:

  • Aromatic Protons: The two aromatic protons are in a meta-relationship to each other. The proton at position 6 will exhibit a larger coupling constant due to its ortho-relationship with the fluorine atom (³J(H-F)). The proton at position 4 will show a smaller meta-coupling to the other aromatic proton (⁴J(H-H)) and a smaller meta-coupling to the fluorine atom (⁴J(H-F)).

  • Methoxy and Methylthio Protons: These will appear as sharp singlets as they are not coupled to any other protons. Their chemical shifts are characteristic for these functional groups.

  • Boronic Acid Protons: The hydroxyl protons of the boronic acid group are acidic and often exchange with trace amounts of water in the NMR solvent. This leads to a broad signal that can vary in chemical shift and may not always be observed. Addition of a drop of D₂O to the NMR tube will cause this signal to disappear, confirming its assignment.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Due to the presence of fluorine, several of the carbon signals will be split into doublets due to C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (J, Hz)
C-B125 - 135Not typically observed due to quadrupolar relaxation of boron
C-F160 - 165¹J(C-F) ≈ 240 - 260
C-OCH₃150 - 155²J(C-F) ≈ 15 - 25
C-SCH₃135 - 145⁴J(C-F) ≈ 1 - 3
Aromatic C-H115 - 130Variable (²J, ³J, ⁴J)
-OCH₃55 - 65N/A
-SCH₃15 - 25N/A

Expert Insights:

  • The carbon directly attached to the fluorine atom will exhibit a very large one-bond coupling constant (¹J(C-F)), which is a definitive indicator of its position.

  • The carbons ortho and meta to the fluorine will show smaller two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings, respectively.

  • The carbon attached to the boron atom (ipso-carbon) may be difficult to observe due to quadrupolar broadening from the boron nucleus.

Predicted ¹⁹F NMR Spectrum

Fluorine-19 NMR is a highly sensitive technique that provides a narrow, well-resolved spectrum. It is an invaluable tool for confirming the presence and electronic environment of fluorine in a molecule.

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance. The multiplicity of this signal will be a doublet of doublets due to coupling to the two ortho-protons.

Mass Spectrometry Analysis: Navigating the Challenges of Boronic Acids

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. However, arylboronic acids present a unique challenge due to their propensity to undergo dehydration to form cyclic trimers known as boroxines. This can complicate the interpretation of the mass spectrum.

Expected Molecular Ion and Fragmentation

The molecular weight of this compound is 216.03 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass will be a key piece of identifying information.

Expected Fragmentation Pathways:

  • Loss of H₂O: A common fragmentation pathway for boronic acids is the loss of a water molecule from the B(OH)₂ group.

  • Loss of B(OH)₂: Cleavage of the C-B bond can lead to the loss of the entire boronic acid functionality.

  • Cleavage of Substituents: Fragmentation of the methoxy (-CH₃) and methylthio (-SCH₃) groups is also expected.

Visualization of Molecular Structure and Fragmentation

Caption: Molecular structure of the target compound.

fragmentation_pathway M [M]+. (m/z 216) M_H2O [M-H2O]+. (m/z 198) M->M_H2O - H2O M_BOH2 [M-B(OH)2]+. (m/z 173) M->M_BOH2 - B(OH)2 M_CH3 [M-CH3]+. (m/z 201) M->M_CH3 - CH3 (from OCH3 or SCH3) Boroxine Boroxine Trimer M->Boroxine Dehydration (in source)

Caption: Plausible mass spectrometry fragmentation pathways.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, unambiguous data, the following detailed protocols are recommended.

NMR Data Acquisition Workflow
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for boronic acids as it can help to sharpen the -B(OH)₂ proton signals.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

    • Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

    • Shim the magnetic field to achieve good line shape and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-pulse proton spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

    • 2D NMR (optional but recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to unambiguously assign all proton and carbon signals.

nmr_workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) InstrumentSetup Instrument Setup (≥400 MHz, Tune, Shim) SamplePrep->InstrumentSetup H1_Acq ¹H NMR Acquisition InstrumentSetup->H1_Acq C13_Acq ¹³C NMR Acquisition InstrumentSetup->C13_Acq F19_Acq ¹⁹F NMR Acquisition InstrumentSetup->F19_Acq TwoD_Acq 2D NMR (COSY, HSQC) H1_Acq->TwoD_Acq C13_Acq->TwoD_Acq DataAnalysis Data Analysis and Structure Confirmation F19_Acq->DataAnalysis TwoD_Acq->DataAnalysis

Caption: Recommended NMR data acquisition workflow.

Mass Spectrometry Data Acquisition Protocol (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) is well-suited for analyzing boronic acids while minimizing in-source dehydration.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • LC-MS System:

    • Liquid Chromatography: Use a C18 reverse-phase column. A gradient elution with water and acetonitrile, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode), is a good starting point.

    • Mass Spectrometer: An Orbitrap or Time-of-Flight (TOF) mass analyzer is recommended for high-resolution mass accuracy.

  • Data Acquisition:

    • Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

Conclusion

References

An In-depth Technical Guide on the Solubility and Stability of (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and manage the solubility and stability of (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid (CAS: 957065-83-7; Molecular Formula: C8H10BFO3S). Recognizing the critical role of these physicochemical properties in the successful application of arylboronic acids in synthetic chemistry and drug discovery, this document moves beyond a simple data sheet. Instead, it offers a detailed exploration of the underlying chemical principles governing the behavior of this class of compounds and presents robust, field-proven experimental protocols for their empirical determination. By grounding our recommendations in established analytical techniques and explaining the causality behind experimental choices, this guide empowers researchers to generate reliable data, anticipate challenges, and make informed decisions throughout the development lifecycle.

Introduction: The Significance of this compound

This compound is a substituted arylboronic acid, a class of compounds that has become indispensable in modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The unique substitution pattern of this particular molecule—featuring a fluorine atom, a methoxy group, and a methylthio group—suggests its potential for creating structurally complex and novel chemical entities for applications in pharmaceuticals and materials science.

The utility of any building block, however, is fundamentally governed by its physicochemical properties. Solubility dictates the choice of reaction solvents, purification methods, and formulation strategies. Stability determines viable storage conditions, reaction compatibility, and ultimately, the shelf-life and reliability of the compound. For drug development professionals, a thorough understanding of these parameters is a non-negotiable prerequisite for advancing a candidate molecule.

This guide provides the necessary theoretical background and practical, step-by-step methodologies to thoroughly characterize the solubility and stability of this compound.

Core Physicochemical Properties

Before delving into experimental determination, it is essential to understand the inherent properties of the target molecule.

PropertyValueSource
CAS Number 957065-83-7[2][3][4]
Molecular Formula C8H10BFO3S[2][4][5]
Molecular Weight 216.04 g/mol [2]
Chemical Structure (See Figure 1)[5]

Figure 1: Chemical Structure of this compound

Caption: 2D representation of the title compound.

Understanding and Quantifying Solubility

The solubility of arylboronic acids is a complex interplay of factors including the polarity of the solvent, the nature of the aromatic substituents, and the inherent tendency of boronic acids to form anhydrides.[6][7] Electron-withdrawing groups, like the fluorine atom on our target molecule, can increase the Lewis acidity of the boron center, potentially influencing interactions with polar solvents.[8]

Theoretical Considerations
  • Solvent Polarity: Generally, boronic acids exhibit higher solubility in polar aprotic solvents (e.g., acetone, THF, ethyl acetate) and lower solubility in nonpolar hydrocarbon solvents (e.g., hexane, methylcyclohexane).[7] The presence of both polar (fluoro, methoxy) and non-polar (methylthio, phenyl ring) moieties in our target compound suggests a nuanced solubility profile.

  • Equilibria in Solution: Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[6][9] This dehydration process can reduce solubility, as the larger, less polar boroxine may be less soluble than the monomeric acid. This equilibrium is influenced by the solvent, concentration, and presence of water.

Experimental Protocol for Solubility Determination (Dynamic Method)

The dynamic method is a reliable technique for determining the solubility of a compound in various solvents as a function of temperature.[6][10] It relies on visually or instrumentally observing the temperature at which a known concentration of the solute completely dissolves upon heating.

Rationale: This method is advantageous as it allows for the rapid screening of multiple solvents and provides a solubility curve over a temperature range, which is invaluable for designing crystallization processes.

Methodology:

  • Preparation:

    • Accurately weigh a specific amount of this compound into a series of sealable glass vials.

    • Add a precise volume of the desired solvent to each vial to create suspensions of known concentrations (e.g., 1, 5, 10, 20, 50 mg/mL). A magnetic stir bar should be added to each.

    • Solvents for screening should cover a range of polarities:

      • Protic: Isopropanol, Ethanol

      • Polar Aprotic: Acetonitrile (ACN), Tetrahydrofuran (THF), Acetone, Ethyl Acetate (EtOAc)

      • Nonpolar: Toluene, Heptane

  • Measurement:

    • Place a vial on a digitally controlled hotplate with a stirring function.

    • Insert a calibrated thermometer or temperature probe directly into the suspension.

    • Begin stirring and slowly heat the suspension (e.g., 1-2 °C/minute).

    • Carefully observe the suspension. The temperature at which the last solid particles completely dissolve is the "clear point" or dissolution temperature.

    • Record this temperature for the corresponding concentration.

  • Data Analysis:

    • Repeat the measurement for each concentration and solvent.

    • Plot the concentration (mg/mL or mol/L) versus the dissolution temperature (°C) for each solvent. This creates a solubility curve.

Data Presentation:

The results should be summarized in a table for easy comparison.

SolventPolarity IndexConcentration (mg/mL)Dissolution Temp. (°C)
Heptane0.1User DataUser Data
Toluene2.4User DataUser Data
THF4.0User DataUser Data
Acetone5.1User DataUser Data
Acetonitrile5.8User DataUser Data
Isopropanol4.3User DataUser Data

Stability Profile: Degradation Pathways and Assessment

The stability of arylboronic acids is a critical parameter, as degradation can lead to impurities that may be difficult to remove and can negatively impact subsequent reactions. Several degradation pathways are known for this class of compounds.[11]

Key Degradation Pathways
  • Oxidative Degradation: The carbon-boron bond is susceptible to oxidation, which can cleave the boronic acid moiety to yield the corresponding phenol.[12][13] This is often the primary degradation pathway, especially in the presence of oxidizing agents or even atmospheric oxygen.

  • Protodeboronation: This pathway involves the cleavage of the C-B bond and its replacement with a C-H bond, yielding the deboronated arene. This reaction can be catalyzed by acids, bases, or metal catalysts and is often accelerated by the presence of water.[11]

  • Boroxine Formation: As mentioned previously, the reversible dehydration of three boronic acid molecules forms a cyclic boroxine. While this is an equilibrium process, under forcing conditions (e.g., high heat, azeotropic removal of water), it can be driven to completion.[14]

Figure 2: Key Degradation Pathways for Arylboronic Acids

degradation_pathways cluster_0 Degradation Products Aryl_BOH2 Arylboronic Acid (Ar-B(OH)2) Phenol Phenol (Ar-OH) Aryl_BOH2->Phenol Oxidation [O] Arene Arene (Ar-H) Aryl_BOH2->Arene Protodeboronation [H+] Boroxine Boroxine ((ArBO)3) Aryl_BOH2->Boroxine Dehydration -H2O

Caption: Common degradation routes for arylboronic acids.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

A forced degradation study is an essential tool to identify likely degradation products and determine the intrinsic stability of a compound under various stress conditions. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this analysis.[15]

Rationale: By subjecting the compound to conditions more severe than it would typically encounter, we can rapidly identify potential stability liabilities. This information is crucial for defining appropriate storage, handling, and reaction conditions.

Methodology:

  • HPLC Method Development:

    • Develop a stability-indicating HPLC method capable of separating the parent this compound from its potential degradants (e.g., the corresponding phenol and the deboronated arene).

    • A reverse-phase C18 column is a good starting point.[14][16]

    • Mobile phases typically consist of a buffered aqueous phase (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[14]

    • The method should be validated for specificity, linearity, accuracy, and precision.

  • Sample Preparation for Stress Testing:

    • Prepare stock solutions of the boronic acid in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

    • Aliquot the stock solution into separate vials for each stress condition.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60 °C for 24, 48, and 72 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60 °C for 24, 48, and 72 hours.

    • Oxidation: Add 3% H2O2. Store at room temperature, protected from light, for 24, 48, and 72 hours.

    • Thermal Stress (Solid State): Store the solid compound in an oven at 80 °C for 1 week.

    • Photostability: Expose a solution to UV light (e.g., 254 nm) and visible light for a defined period.

    • Control: Keep a solution at 4 °C, protected from light.

  • Analysis:

    • At each time point, withdraw an aliquot from each stressed sample.

    • Neutralize the acidic and basic samples before injection if necessary.

    • Analyze all samples by the developed HPLC method.

    • Calculate the percentage of the parent compound remaining and the percentage of each major degradant formed (as % area).

Data Presentation:

Results should be tabulated to clearly show the compound's stability under each condition.

Stress ConditionTime PointParent Compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
Control (4 °C)72hUser DataUser DataUser Data
0.1 M HCl, 60 °C24hUser DataUser DataUser Data
48hUser DataUser DataUser Data
72hUser DataUser DataUser Data
0.1 M NaOH, 60 °C24hUser DataUser DataUser Data
48hUser DataUser DatsUser Data
72hUser DataUser DataUser Data
3% H2O2, RT24hUser DataUser DataUser Data
48hUser DataUser DataUser Data
72hUser DataUser DataUser Data
Solid, 80 °C1 weekUser DataUser DataUser Data

Summary and Recommendations

This guide has outlined the critical importance of solubility and stability for the effective use of this compound. While specific experimental data for this compound is not publicly available, we have provided a robust framework based on established principles for arylboronic acids.

Key Recommendations for Researchers:

  • Empirical Determination is Essential: Do not rely on assumptions. The detailed protocols provided herein should be used to generate specific solubility and stability data for your batch of material.

  • Solubility Screening: Conduct solubility tests in a range of solvents relevant to your intended application (e.g., synthesis, purification, formulation).

  • Forced Degradation: Perform a forced degradation study early in the development process to understand the compound's liabilities. This will inform decisions on purification, handling, and long-term storage. The primary degradation pathways to monitor are oxidation and protodeboronation.

  • Proper Storage: Based on stability data, it is generally recommended to store arylboronic acids in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative and hydrolytic degradation.

By adhering to these principles and methodologies, researchers can ensure the quality and reliability of their work, paving the way for the successful application of this compound in their scientific endeavors.

References

The Strategic Application of (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of contemporary medicinal chemistry, the strategic deployment of highly functionalized building blocks is paramount to the rapid discovery and optimization of novel therapeutic agents. Among these, arylboronic acids have emerged as indispensable tools, largely due to their versatility in robust carbon-carbon bond-forming reactions. This technical guide delves into the nuanced potential of a particularly intriguing, yet underexplored reagent: (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid . We will dissect the strategic value of its unique trifecta of functional groups—fluoro, methoxy, and methylthio—and elucidate its potential applications in the synthesis of targeted therapies, with a particular focus on kinase inhibitors. This guide provides a forward-looking perspective on how this specific building block can be leveraged to address complex challenges in drug design, supported by analogous examples from recent literature and detailed, actionable experimental protocols.

Introduction: The Emergence of Multi-functionalized Boronic Acids in Medicinal Chemistry

Boron-containing compounds, once viewed with a degree of skepticism regarding their toxicity, have now firmly established their place in the medicinal chemist's toolbox.[1][2] This paradigm shift was significantly propelled by the clinical success of bortezomib (Velcade®), a proteasome inhibitor containing a boronic acid moiety, which underscored the potential of this functional group to form reversible covalent interactions with biological targets.[3][4] Beyond their direct pharmacophoric contributions, arylboronic acids are celebrated as key coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction, a Nobel Prize-winning methodology that has become a cornerstone of modern synthetic chemistry for its reliability and broad functional group tolerance.[5][6]

The true power of these reagents in drug discovery, however, lies in the intricate substitution patterns they can carry. The specific compound of interest here, this compound, is a prime example of a building block designed for purpose. Each of its substituents is not merely a synthetic handle but a carefully chosen modulator of physicochemical and pharmacokinetic properties.

Decoding the Strategic Value: The Trifecta of Functional Groups

The therapeutic potential of molecules derived from this compound is intrinsically linked to the interplay of its three key functional groups. Understanding their individual and synergistic contributions is crucial for rational drug design.

The Fluoro Group: A Master of Metabolic Stability and Binding Affinity

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a multitude of properties.[7][8] Its small van der Waals radius allows it to act as a bioisostere for a hydrogen atom, while its high electronegativity can profoundly influence the electronic environment of the aromatic ring. This can lead to:

  • Enhanced Metabolic Stability: Fluorine substitution at a metabolically labile position can block cytochrome P450-mediated oxidation, thereby increasing the half-life of a drug.[9]

  • Increased Binding Affinity: The electron-withdrawing nature of fluorine can modulate the pKa of nearby functionalities and create favorable electrostatic interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions.[10]

  • Improved Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the strategic placement of fluorine atoms, which can in turn affect its ability to cross cellular membranes.[9]

The Methoxy Group: A Modulator of Solubility and Conformation

The methoxy group, while seemingly simple, offers a range of subtle yet significant advantages in drug design:

  • Improved Solubility: The oxygen atom can act as a hydrogen bond acceptor, which can enhance the aqueous solubility of a compound, a critical factor for oral bioavailability.

  • Conformational Control: The steric bulk of the methoxy group, particularly when positioned ortho to the point of attachment, can restrict the rotation around the biaryl bond formed during a Suzuki-Miyaura coupling. This conformational constraint can lock the molecule into a bioactive conformation, leading to increased potency.

  • Metabolic Considerations: While potentially a site of O-demethylation, its metabolic fate can be influenced by neighboring substituents. The presence of the adjacent fluoro group in our title compound may sterically hinder enzymatic access, thus improving its metabolic stability.

The Methylthio Group: A Versatile Contributor to Lipophilicity and Potential for Oxidation

The methylthio group is a less common but increasingly appreciated substituent in medicinal chemistry. Its contributions include:

  • Increased Lipophilicity: The sulfur atom and its associated methyl group can significantly increase the lipophilicity of a molecule, which can be beneficial for traversing lipid bilayers and accessing intracellular targets.

  • Potential for Controlled Oxidation: The thioether can be oxidized in vivo to the corresponding sulfoxide and sulfone. This metabolic transformation can have a profound impact on the compound's properties, sometimes leading to altered activity, improved solubility, or different clearance pathways. This can be exploited in a prodrug strategy.

Potential Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The unique substitution pattern of this compound makes it a particularly attractive building block for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The ATP-binding site of many kinases contains a "hinge" region that forms critical hydrogen bonds with inhibitors. The strategic placement of hydrogen bond donors and acceptors, along with moieties that can access specific hydrophobic pockets, is key to achieving high potency and selectivity.

Case Study: Targeting PI3Kδ with Structurally Related Moieties

Recent research into inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a key target in chronic obstructive pulmonary disease (COPD), has highlighted the utility of the 3-fluoro-4-methoxyphenyl scaffold.[11] In the discovery of potent and selective PI3Kδ inhibitors, this moiety was incorporated into a pyrazolopyrimidine core.[11] The fluorine atom in the meta position and the methoxy group in the para position of the phenyl ring were crucial for achieving high potency. This example underscores the value of this substitution pattern in optimizing interactions within a kinase active site. While our title compound has a different substitution pattern (2-methoxy and 5-methylthio), the underlying principle of using fluoro and methoxy groups to fine-tune binding and physicochemical properties remains highly relevant.

Hypothetical Application: Synthesis of Novel PRMT5 Inhibitors

Protein Arginine Methyltransferase 5 (PRMT5) is an emerging therapeutic target in oncology. Patent literature discloses the use of substituted phenylboronic acids in the synthesis of potent PRMT5 inhibitors. While the exact this compound is not explicitly exemplified, structurally related analogs are used to construct the core scaffolds of these inhibitors. This suggests that our title compound would be a valuable building block for generating novel chemical matter in this space.

The workflow for such a synthetic campaign can be visualized as follows:

G cluster_0 Synthesis of a PRMT5 Inhibitor Core Boronic_Acid This compound Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Heterocyclic_Halide Functionalized Heterocyclic Halide (e.g., Chloropyrimidine) Heterocyclic_Halide->Suzuki_Coupling Intermediate Biaryl Intermediate Suzuki_Coupling->Intermediate Further_Functionalization Further Functionalization (e.g., Amine Displacement) Intermediate->Further_Functionalization Final_Compound Novel PRMT5 Inhibitor Candidate Further_Functionalization->Final_Compound

Figure 1: A generalized workflow for the application of this compound in the synthesis of kinase inhibitors via Suzuki-Miyaura coupling.

Experimental Protocols

The following sections provide detailed, self-validating protocols for the synthesis of the title boronic acid and its subsequent use in a Suzuki-Miyaura coupling reaction.

Proposed Synthesis of this compound

The synthesis of substituted phenylboronic acids is a well-established field. A common and effective method involves ortho-lithiation directed by a suitable functional group, followed by quenching with a borate ester and subsequent hydrolysis. The methoxy group in our target precursor is an effective directing group for this transformation.

G cluster_1 Synthetic Pathway Starting_Material 1-Fluoro-2-methoxy-4-(methylthio)benzene Lithiation Directed ortho-Lithiation (n-BuLi, THF, -78 °C) Starting_Material->Lithiation Lithiated_Intermediate Lithiated Intermediate Lithiation->Lithiated_Intermediate Borylation Quenching with Triisopropyl Borate Lithiated_Intermediate->Borylation Boronate_Ester Boronate Ester Intermediate Borylation->Boronate_Ester Hydrolysis Acidic Hydrolysis (e.g., HCl) Boronate_Ester->Hydrolysis Product This compound Hydrolysis->Product

Figure 2: Proposed synthetic route for this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 1-fluoro-2-methoxy-4-(methylthio)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to warm slowly to room temperature overnight.

  • Quenching and Hydrolysis: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is acidic (~pH 2). Stir vigorously for 1-2 hours.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired boronic acid.

Suzuki-Miyaura Coupling with a Heterocyclic Chloride

This protocol outlines a general procedure for the coupling of our title boronic acid with a model heterocyclic chloride, a common transformation in the synthesis of kinase inhibitors.

Step-by-Step Protocol:

  • Reaction Setup: To a microwave vial or a Schlenk tube, add this compound (1.2 eq), the heterocyclic chloride (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. The reaction can be performed using conventional heating or in a microwave reactor for accelerated reaction times.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water and ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Parameter Typical Range/Condition Rationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Buchwald PalladacyclesChoice depends on the reactivity of the coupling partners. Buchwald palladacycles are often effective for challenging couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is crucial and can significantly impact the reaction rate and yield.
Solvent Toluene, 1,4-Dioxane, DMF, with or without waterA mixture of an organic solvent and water is often used to solubilize both the organic and inorganic reagents.
Temperature 80 - 120 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive chlorides.

Table 1: Key Parameters for Optimization of the Suzuki-Miyaura Coupling Reaction.

Conclusion and Future Perspectives

This compound represents a highly valuable, yet currently underutilized, building block for medicinal chemistry. The strategic combination of its fluoro, methoxy, and methylthio substituents offers a sophisticated means to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Its application in the synthesis of targeted therapies, particularly kinase inhibitors, holds significant promise. By providing a deeper understanding of the rationale behind its use and detailed experimental protocols, this guide aims to empower researchers to unlock the full potential of this versatile reagent in the ongoing quest for novel and effective medicines. The continued exploration of such multi-functionalized building blocks will undoubtedly accelerate the pace of drug discovery and development.

References

An In-depth Technical Guide to (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: In the landscape of modern organic synthesis and medicinal chemistry, arylboronic acids stand out as exceptionally versatile building blocks. Their utility, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, has revolutionized the construction of complex molecular architectures. Among the vast array of available boronic acids, those bearing fluorine atoms and other functional groups offer unique electronic properties that can enhance reactivity and confer desirable pharmacokinetic characteristics to target molecules. This guide provides a detailed technical overview of a specific, highly functionalized reagent: (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid. While the specific discovery and historical timeline of this particular molecule are not prominently documented in scientific literature, its synthesis and application can be understood through established principles of organic chemistry and analogy to similar structures. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, detailing its probable synthesis, chemical properties, and potential applications.

Part 1: Synthesis and Mechanistic Insights

The synthesis of multi-substituted phenylboronic acids typically relies on the formation of an aryl-metal intermediate followed by quenching with a boron electrophile. A common and effective strategy involves the ortho-lithiation of a substituted aromatic ring, a process directed by existing functional groups, followed by reaction with a trialkyl borate.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound would likely start from a readily available substituted benzene. The following multi-step protocol is based on well-documented procedures for analogous compounds.[1][2]

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of the Starting Material (e.g., 1-Fluoro-2-methoxy-4-(methylthio)benzene)

The synthesis would commence with a suitable precursor, which itself may require a multi-step synthesis to install the fluoro, methoxy, and methylthio groups in the correct orientation.

Step 2: Directed Ortho-Metalation and Borylation

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. The flask is charged with the starting material, 1-Fluoro-2-methoxy-4-(methylthio)benzene, and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The methoxy group directs the lithiation to the ortho position. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Borylation: Trimethyl borate or triisopropyl borate is added dropwise, again maintaining a low temperature. The borate ester reacts with the lithiated intermediate. The reaction is allowed to stir for several hours, gradually warming to room temperature.

  • Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid. This hydrolyzes the borate ester to the desired boronic acid.

  • Workup and Isolation: The product is extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Causality and Experimental Choices
  • Directed Ortho-Metalation: The choice of a strong base like n-BuLi is crucial for deprotonation of the aromatic ring. The methoxy group is a potent directing group, ensuring regioselective lithiation at the position ortho to it. The fluorine atom can also influence the acidity of adjacent protons.

  • Low Temperature: The reaction is conducted at very low temperatures (-78 °C) to prevent side reactions and ensure the stability of the highly reactive aryllithium intermediate.

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous, as organolithium reagents are strong bases and will react readily with water.

  • Borate Ester: Trialkyl borates are excellent electrophiles for trapping the aryllithium species to form the borate ester precursor to the boronic acid.

Visualizing the Synthesis

Synthetic Pathway Start 1-Fluoro-2-methoxy-4-(methylthio)benzene Intermediate Aryllithium Intermediate Start->Intermediate 1. n-BuLi, THF 2. -78 °C BorateEster Borate Ester Adduct Intermediate->BorateEster B(OR)₃ Product This compound BorateEster->Product H₃O⁺

Caption: Proposed synthetic pathway for this compound.

Part 2: Physicochemical Properties

The physical and chemical properties of a reagent are critical for its handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 957065-83-7[3]
Molecular Formula C₈H₁₀BFO₃S[4][5]
Molecular Weight 216.04 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in organic solvents like THF, DMSO, and methanolN/A

Part 3: Applications in Research and Development

The unique combination of a fluorine atom, a methoxy group, and a methylthio group on the phenylboronic acid scaffold makes this reagent a valuable tool in several areas of chemical research.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate. The electronic nature of the substituents on the boronic acid can significantly influence the reaction's efficiency and outcome.

  • Fluorine and Methoxy Groups: These groups modulate the electronic properties of the phenyl ring, which can affect the rate of transmetalation in the catalytic cycle.

  • Methylthio Group: This functional group can be a handle for further synthetic transformations or can be important for biological activity in the final product.

Suzuki-Miyaura Coupling cluster_reactants Reactants BoronicAcid This compound Catalyst Pd Catalyst + Base BoronicAcid->Catalyst ArylHalide Aryl Halide (R-X) ArylHalide->Catalyst Product Coupled Product Catalyst->Product

References

An In-Depth Technical Guide to (2-(Isobutylthio)-5-(trifluoromethyl)pyridin-3-yl)boronic acid (CAS No. 1256345-54-6): A Key Intermediate in the Development of Bruton's Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 1256345-54-6, identified as (2-(Isobutylthio)-5-(trifluoromethyl)pyridin-3-yl)boronic acid. While detailed independent research on this specific molecule is not extensively available in peer-reviewed literature, its critical role as a synthetic intermediate in the development of potent and selective inhibitors of Bruton's tyrosine kinase (Btk) is documented in patent literature. This guide will synthesize the available information, focusing on its chemical properties, a detailed synthesis protocol, and its application in the generation of therapeutic agents targeting the B-cell receptor signaling pathway. The significance of Btk as a therapeutic target in oncology and autoimmune diseases will be a central theme, providing context for the importance of this unique boronic acid derivative.

Core Compound Identification and Properties

(2-(Isobutylthio)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is a specialized chemical building block characterized by a trifluoromethylated pyridine ring functionalized with an isobutylthio group and a boronic acid moiety.

PropertyValue
CAS Number 1256345-54-6
Chemical Name (2-(Isobutylthio)-5-(trifluoromethyl)pyridin-3-yl)boronic acid
Molecular Formula C₁₀H₁₃BF₃NO₂S
Molecular Weight 279.09 g/mol

The trifluoromethyl group is a well-known bioisostere for a methyl group, which can enhance metabolic stability and receptor binding affinity of a molecule. The pyridine core is a common scaffold in medicinal chemistry, and the boronic acid functional group is pivotal for its utility in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery.

Synthesis Protocol

The synthesis of (2-(Isobutylthio)-5-(trifluoromethyl)pyridin-3-yl)boronic acid has been described in the patent literature, specifically in the context of preparing novel Btk inhibitors. The following is a detailed, step-by-step methodology based on the disclosed protocol.

Reaction Scheme:

G reactant 3-bromo-2-(isobutylthio)-5-(trifluoromethyl)pyridine intermediate Lithium-halogen exchange reactant->intermediate 1. n-BuLi, THF, -78°C product (2-(Isobutylthio)-5-(trifluoromethyl)pyridin-3-yl)boronic acid intermediate->product 2. Triisopropyl borate 3. Aqueous workup (NH4Cl)

A diagram illustrating the synthetic workflow.

Materials and Reagents:

  • 3-bromo-2-(isobutylthio)-5-(trifluoromethyl)pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

  • Triisopropyl borate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-2-(isobutylthio)-5-(trifluoromethyl)pyridine (1.0 g, 3.16 mmol) in anhydrous THF (10 mL).

  • Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-BuLi (1.52 mL of a 2.5 M solution in hexanes, 3.80 mmol) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.09 mL, 4.75 mmol) to the reaction mixture at -78 °C. Continue stirring at this temperature for an additional hour.

  • Warming and Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Quenching and Extraction: Quench the reaction by the careful addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with EtOAc.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Solvent Removal: Concentrate the organic phase under reduced pressure to yield (2-(Isobutylthio)-5-(trifluoromethyl)pyridin-3-yl)boronic acid. The patent indicates a yield of 800 mg (91%). This product is often used in the subsequent synthetic steps without further purification.

Application in the Synthesis of Bruton's Tyrosine Kinase (Btk) Inhibitors

The primary documented application of (2-(Isobutylthio)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is as a key intermediate in the synthesis of substituted pyridine and pyrazolopyrimidine compounds that act as inhibitors of Bruton's tyrosine kinase (Btk). Btk is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.

The Significance of Btk in B-Cell Signaling

Btk is essential for the development, maturation, and survival of B-cells. The BCR signaling pathway is a central regulator of B-cell activation, proliferation, and differentiation. Dysregulation of this pathway can lead to uncontrolled B-cell proliferation and survival, which is a hallmark of various B-cell malignancies and autoimmune diseases.

B_Cell_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn, Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (Btk) Lyn_Syk->BTK Phosphorylation & Activation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Response B-Cell Proliferation, Survival, and Activation Downstream->Response

Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of Btk.

Btk as a Therapeutic Target

Given its critical role in B-cell function, Btk has emerged as a highly attractive therapeutic target for diseases characterized by overactive B-cells. These include:

  • B-cell malignancies: such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.

  • Autoimmune diseases: including rheumatoid arthritis, systemic lupus erythematosus (SLE), and multiple sclerosis.

Inhibitors of Btk can block the downstream signaling cascade, leading to decreased B-cell proliferation and survival. The clinical success of the first-in-class Btk inhibitor, ibrutinib, has spurred the development of a new generation of inhibitors with improved potency and selectivity.

The Role of CAS 1256345-54-6 in Developing Btk Inhibitors

(2-(Isobutylthio)-5-(trifluoromethyl)pyridin-3-yl)boronic acid serves as a crucial building block in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the efficient assembly of complex molecules. In the context of the patent, this boronic acid derivative is coupled with a suitable heterocyclic partner to construct the core scaffold of the final Btk inhibitor.

Generalized Suzuki-Miyaura coupling for Btk inhibitor synthesis.

Future Perspectives

The utility of (2-(Isobutylthio)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is intrinsically linked to the continued interest in developing novel Btk inhibitors. As researchers strive for next-generation therapeutics with improved efficacy, selectivity, and safety profiles, the demand for unique and sophisticated building blocks like this boronic acid derivative will likely persist. Further research may explore the use of this compound in the synthesis of inhibitors for other kinases or as a scaffold for developing molecules with different therapeutic applications.

Conclusion

(2-(Isobutylthio)-5-(trifluoromethyl)pyridin-3-yl)boronic acid (CAS No. 1256345-54-6) is a key synthetic intermediate whose importance is defined by its role in the construction of potent Btk inhibitors. Its unique combination of a trifluoromethylated pyridine ring and a boronic acid functional group makes it a valuable tool for medicinal chemists. Understanding the synthesis and application of this molecule provides insight into the broader strategies employed in modern drug discovery, particularly in the development of targeted therapies for cancers and autoimmune diseases.

Methodological & Application

Application Note: A Practical Guide to Suzuki-Miyaura Coupling Using (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical and materials science.[1][2][3] Its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its status as a preferred method for constructing carbon-carbon bonds.[2][4] This application note provides a detailed protocol and mechanistic insights for the use of (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid, a structurally complex building block with potential applications in the synthesis of novel therapeutic agents and functional materials. The unique substitution pattern of this reagent—featuring an electron-donating methoxy group ortho to the boronic acid, a deactivating fluorine atom, and a methylthio group—presents specific challenges and considerations for achieving optimal reaction outcomes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing any Suzuki-Miyaura coupling. The process is a catalytic cycle centered around a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[5] The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6]

  • Oxidative Addition: The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).[2] This is often the rate-limiting step of the reaction and results in the formation of a Pd(II) complex.[2] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[7][8]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center.[1][2] For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the ligand exchange on the palladium complex.[9][10] The choice of base is therefore critical and can significantly influence the reaction rate and yield.[11]

  • Reductive Elimination: In the final step, the two organic partners on the Pd(II) complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]

Suzuki_Miyaura_Cycle pd0 L₂Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)-X      |     L₂ oxidative_addition->pd2_complex aryl_halide Ar¹-X aryl_halide->oxidative_addition transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar¹-Pd(II)-Ar²      |     L₂ transmetalation->pd2_diaryl X-B(OR)₃⁻ boronate Ar²-B(OR)₃⁻ boronate->transmetalation boronic_acid Ar²-B(OH)₂ boronic_acid->boronate base Base (e.g., OH⁻) base->boronic_acid Activation reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar¹-Ar² reductive_elimination->product Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required depending on the specific aryl halide used.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Solvent: 1,4-Dioxane and water (4:1 or 5:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Step-by-Step Procedure:

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion. The choice of base is crucial; K₂CO₃ is a good starting point, but for less reactive halides, a stronger base like K₃PO₄ may be necessary.[12]

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%). For sensitive substrates, lower catalyst loadings are preferred to minimize side reactions.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water). The reaction concentration should be approximately 0.1-0.2 M with respect to the aryl halide.

    • Rationale: Degassing the solvent by bubbling an inert gas through it for 15-30 minutes is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The aqueous component is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.[14]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: Most Suzuki couplings require heating to proceed at a reasonable rate.[6] Consistent stirring is important, especially in biphasic mixtures, to ensure efficient mixing and mass transfer.[15]

  • Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3x).

    • Rationale: The aqueous work-up removes the inorganic salts and any remaining water-soluble reagents.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

    • Rationale: Purification is typically necessary to remove residual catalyst, unreacted starting materials, and any byproducts.

Data Summary and Optimization Parameters

ParameterRecommended Starting ConditionRationale & Optimization Notes
Boronic Acid 1.2-1.5 equivAn excess can compensate for potential protodeboronation, especially with prolonged reaction times or harsh basic conditions.[16]
Aryl Halide 1.0 equiv (I, Br, OTf)Reactivity order: I > Br > OTf >> Cl.[8] For aryl chlorides, more active catalysts (e.g., with Buchwald ligands) and stronger bases may be needed.[12]
Catalyst Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-5 mol%)Electron-rich and bulky phosphine ligands can accelerate oxidative addition and reductive elimination.[4][13][17]
Base K₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)Stronger bases can accelerate transmetalation but may promote side reactions.[11] KF can be used for base-sensitive substrates.[9]
Solvent Dioxane/H₂O (4:1)Other common solvents include Toluene/H₂O or DMF. Solvent choice can affect solubility and reaction rate.[14]
Temperature 80-100 °CHigher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently reactive halide.3. Low reaction temperature.1. Ensure rigorous degassing of solvents and use fresh catalyst.2. Switch to a more reactive halide (e.g., from -Br to -I). Use a more active ligand system (e.g., Buchwald ligands).[18]3. Increase the reaction temperature.
Protodeboronation 1. Excessively harsh basic conditions.2. Prolonged reaction time at high temperature.1. Use a milder base (e.g., KF or Na₂CO₃).2. Use a more active catalyst to shorten the reaction time.[19] Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable.[20]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the reaction.[15]
Poor Solubility The chosen solvent system is not appropriate for the substrates.Screen alternative solvents such as DMF, THF, or toluene, maintaining an aqueous phase for the base.

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of complex molecules. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively utilize structurally diverse building blocks like this compound. The protocol and troubleshooting guide provided herein serve as a robust starting point for the successful implementation of this reaction in drug discovery and materials science workflows.

References

Optimal Reaction Conditions for (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

(3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid is a sophisticated chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. Its unique trifunctionalized aromatic core, featuring a fluorine atom, a methoxy group, and a methylthio moiety, offers a nuanced electronic and steric profile. This substitution pattern allows for the tailored synthesis of complex molecular architectures, making it a valuable building block in the creation of novel therapeutic agents. Boronic acids are lauded for their stability, low toxicity, and versatile reactivity in a myriad of cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings.[1] This guide provides an in-depth exploration of the optimal reaction conditions for this specific boronic acid, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The strategic placement of the substituents on the phenylboronic acid ring plays a crucial role in its reactivity. The ortho-methoxy group can exert a significant electronic and steric influence, potentially participating in catalyst chelation.[2][3] The fluorine atom, an electron-withdrawing group, and the methylthio group, an electron-donating group, further modulate the electronic properties of the molecule, impacting the efficiency of key steps in the catalytic cycles of cross-coupling reactions.[4][5]

I. Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[4] The reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.

Mechanistic Considerations for this compound

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the substituents on the boronic acid primarily influences the transmetalation step. The electron-donating methoxy and methylthio groups on our target molecule are generally expected to enhance the rate of transmetalation, leading to higher reaction yields.[4][6] Conversely, the electron-withdrawing fluorine atom can have a more complex effect.[7][8][9] The ortho-methoxy group may also play a beneficial role by chelating to the palladium center, which can influence the selectivity and efficiency of the reaction.[2][3][10]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation Intermediate Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' B(OH)3 Borate Species Ar-Pd(II)-Ar'(L2)->B(OH)3 Ar-Ar'->Pd(0)L2 Reductive Elimination R-B(OH)2 This compound R-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar-X Aryl Halide Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides.

Table 1: Recommended Reaction Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale & Key Considerations
Palladium Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1-5 mol%)Pd(dppf)Cl₂ is often effective for a broad range of substrates.[11] Pd(PPh₃)₄ is a classic, reliable choice. Catalyst loading can be optimized for cost and efficiency.
Ligand dppf (if not using a pre-formed catalyst)The choice of ligand is critical. For challenging couplings, consider bulky, electron-rich phosphine ligands like SPhos or XPhos.
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Carbonate bases are generally effective and well-tolerated. Cs₂CO₃ can be beneficial for less reactive aryl chlorides.
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A mixture of an organic solvent and water is standard. The water is crucial for the activation of the boronic acid.[12]
Temperature 80-100 °CThe optimal temperature will depend on the reactivity of the aryl halide. Start at 80 °C and increase if the reaction is sluggish.
Reaction Time 2-24 hoursMonitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Step-by-Step Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.5 equivalents).

  • Degassing: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

II. Chan-Lam Coupling: Constructing Carbon-Heteroatom Bonds

The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds by coupling an organoboron reagent with an amine or an alcohol, respectively. This copper-catalyzed reaction is often performed under mild conditions and is tolerant of a wide range of functional groups.

Mechanistic Insights for this compound

The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction. It is generally accepted to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The reaction is often performed in the presence of an oxidant, such as air (O₂), to regenerate the active copper catalyst. The electronic properties of the boronic acid can influence the rate of transmetalation to the copper center.

Chan_Lam_Mechanism Cu(II) Cu(II) Ar-Cu(II) Ar-Cu(II) Transmetalation Cu(II)->Ar-Cu(II) Ar-Cu(III)-Nu Ar-Cu(III)-Nu Oxidative Coupling Ar-Cu(II)->Ar-Cu(III)-Nu Ar-Nu C-N or C-O Product Ar-Cu(III)-Nu->Ar-Nu Cu(I) Cu(I) Ar-Nu->Cu(I) Reductive Elimination R-B(OH)2 This compound R-B(OH)2->Ar-Cu(II) H-Nu Amine or Alcohol H-Nu->Ar-Cu(III)-Nu Oxidant Oxidant (e.g., O2) Oxidant->Cu(II) Cu(I)->Cu(II) Oxidation

References

Use of (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research

I'm starting my deep dive into the properties, synthesis, and applications of (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid. Initial Google searches are underway, with a particular focus on its role in organic synthesis, especially cross-coupling reactions such as Suzuki-Miyaura. I'm aiming to build a strong foundation of knowledge on this compound.

Developing a Protocol

\n\nI'm now diving into the specifics. My focus is on identifying and documenting detailed reaction protocols for this compound, especially Suzuki-Miyaura couplings. I'm prioritizing thoroughness: catalysts, bases, solvents, temperatures, reaction times, and, crucially, safety and handling. I'm also hunting for examples in pharmaceutical synthesis to ground the work practically.

Defining Structure

\n\nI'm now focusing on how to structure the knowledge I've amassed. I plan to introduce the compound and explain its importance before presenting its properties in a table. A diagram showing a typical Suzuki-Miyaura coupling workflow will come next, followed by a detailed experimental protocol and troubleshooting tips. I'll finish with a comprehensive, fully-sourced reference section, complete with clickable URLs.

Collecting Initial Data

I've assembled preliminary information on (3-Fluoro-2-methoxy-5 -(methylthio)phenyl)boronic acid, including its CAS number, molecular formula, and some supplier details. Furthermore, I've revisited the general utility of boronic acids in organic synthesis, focusing on their role in Suzuki-Miyaura cross-coupling reactions.

Refining Search Parameters

I'm now zeroing in on reaction conditions. Current progress involves a more thorough search for specific protocols concerning (3-Fluoro-2-methoxy-5 -(methylthio)phenyl)boronic acid. I need detailed information on catalysts, bases, solvents, temperatures, and expected yields. My aim is to collect real-world examples and practical application notes to solidify my understanding. Safety and handling remain a priority.

Exploring Cross-Coupling Reactions

I've assembled a foundation of knowledge regarding Suzuki-Miyaura reactions. Currently, I'm focusing on the intricacies of the catalytic cycle, identifying prevalent palladium catalysts, bases and solvents used in these reactions. I've also begun to explore the safety and physicochemical properties of phenylboronic acids.

Narrowing Focus on Applications

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Acquiring Specificity

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Focusing the Search

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Acquiring Crucial Data

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Refining the Search

I've got a good grasp on the general principles. I've narrowed down the specifics considerably, especially regarding the desired boronic acid's properties, like its CAS number and some safety data. But I'm still hunting for that golden nugget: the exact experimental protocol. I haven't found a paper with this specific substrate. I'm expanding my search to patents and other databases. I'm focusing on finding the reaction parameters and spectroscopic data, to make this guide truly useful.

Examining the compound

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Mastering Biaryl Synthesis: A Step-by-Step Guide for Cross-Coupling with (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Unique Building Block

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a detailed protocol and in-depth scientific rationale for the use of a specialized building block, (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid , in the synthesis of complex biaryl structures. The unique substitution pattern of this reagent—featuring a fluorine atom, a methoxy group, and a methylthio moiety—offers a distinct combination of electronic and steric properties, making it a valuable asset in the design of novel pharmaceuticals and functional materials.

The strategic placement of these functional groups can significantly influence the physicochemical and pharmacological properties of the final molecule. The fluorine atom can enhance metabolic stability and binding affinity, the methoxy group can modulate solubility and electronic properties, and the methylthio group provides a potential site for further functionalization. This guide will equip researchers with the necessary knowledge to effectively harness the synthetic potential of this versatile reagent.

Reagent Profile: this compound

PropertyValue
CAS Number 957065-83-7
Molecular Formula C₈H₁₀BFO₃S
Molecular Weight 216.04 g/mol
Appearance Typically a white to off-white solid
Storage Store at -20°C under an inert atmosphere. Boronic acids can be susceptible to dehydration to form boroxines and protodeboronation, especially when exposed to moisture and heat.[1]

Key Considerations for Reactivity: The substituents on the phenyl ring of this boronic acid present specific electronic and steric characteristics that influence its reactivity in Suzuki-Miyaura coupling:

  • o-Methoxy Group: This electron-donating group can increase the electron density of the aromatic ring, which may slightly decrease the rate of transmetalation. However, its ortho position can also play a role in the stability of intermediates.

  • m-Fluoro Group: As an electron-withdrawing group, the fluorine atom can increase the Lewis acidity of the boron center, potentially facilitating the formation of the boronate complex required for transmetalation.[3]

  • p-Methylthio Group: The sulfur atom can potentially interact with the palladium catalyst. While typically a spectator group, it's a factor to consider during reaction optimization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Understanding this cycle is crucial for rationalizing the choice of reagents and conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X ArPdX Ar¹-Pd(II)L₂-X (Oxidative Adduct) Transmetalation Transmetalation ArPdX->Transmetalation + [Ar²-B(OH)₃]⁻ Ar1PdAr2 Ar¹-Pd(II)L₂-Ar² (Di-organopalladium Intermediate) RedElim Reductive Elimination Ar1PdAr2->RedElim Forms C-C bond RedElim->Pd0 Regenerates Catalyst Product Ar¹-Ar² (Coupled Product) RedElim->Product BoronicAcid Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Activates Boronic Acid ArX Ar¹-X (Aryl Halide) Experimental_Workflow Start Start Setup Reaction Setup: - Add reagents to flask - (Boronic acid, Aryl halide, Catalyst, Base) Start->Setup Inert Establish Inert Atmosphere: - Evacuate and backfill with N₂ or Ar (3x) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Reaction: - Heat to desired temperature - Stir for specified time Solvent->Reaction Monitor Monitor Progress: - TLC, LC-MS, or GC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up: - Quench reaction - Extract with organic solvent Monitor->Workup Complete Purify Purification: - Dry organic layer - Concentrate - Column chromatography Workup->Purify Analyze Characterization: - NMR, MS Purify->Analyze

References

Application Notes & Protocols: (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid in Advanced Catalyst Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the strategic application of (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid in the development of high-performance catalysts. The unique trifunctional substitution pattern of this arylboronic acid makes it a premier building block for a new generation of phosphine ligands, particularly those used in palladium-catalyzed cross-coupling reactions. We will elucidate the rationale behind its molecular design, provide detailed, field-tested protocols for ligand synthesis and catalytic application, and present a framework for validating experimental outcomes.

Introduction: The Rationale for Multi-Substituted Ligand Scaffolds

In the field of homogeneous catalysis, the ligand is not a passive spectator but an active architect of reactivity. The ability to fine-tune the steric and electronic properties of a catalyst's coordination sphere is paramount for achieving high efficiency, selectivity, and broad substrate scope.[1][2] this compound is an exemplary reagent designed for this purpose, offering a sophisticated platform for constructing advanced biaryl phosphine ligands, such as those used in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[2][3]

The power of this specific building block lies in the synergistic effect of its three distinct substituents:

  • ortho-Methoxy Group: This group imparts significant steric bulk directly adjacent to the biaryl linkage. In the resulting phosphine ligand, this forces the aryl rings to adopt a twisted conformation, creating a sterically demanding pocket around the metal center. This bulk is known to accelerate the crucial reductive elimination step in many catalytic cycles, leading to higher turnover frequencies.

  • meta-Fluoro Group: As a strongly electronegative atom, fluorine acts as an electron-withdrawing group. This modulates the electron density of the aryl ring, which in turn influences the electronic properties of the phosphorus donor atom in the final ligand. Electron-poor phosphines can impact the rates of both oxidative addition and reductive elimination.[1]

  • para-Methylthio Group: The sulfur-containing methylthio group is a mild electron-donating group. Its presence offers an additional point of electronic modulation and introduces a soft heteroatom that could potentially engage in non-covalent interactions within the catalytic complex, further influencing stability and reactivity.

This guide will demonstrate how to leverage these features, starting from the synthesis of a bespoke phosphine ligand and progressing to its application in a challenging catalytic transformation.

Application in Ligand Synthesis: A Protocol for Buchwald-Type Ligands

The primary application of this compound is as a key coupling partner in a Suzuki-Miyaura reaction to forge the biaryl backbone of a phosphine ligand. This approach allows for the modular and convergent synthesis of complex and highly effective ligands.

Experimental Workflow: From Boronic Acid to Biaryl Phosphine Ligand

Ligand_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling BoronicAcid (3-Fluoro-2-methoxy-5- (methylthio)phenyl)boronic acid Reaction Pd Catalyst (e.g., Pd(OAc)2) Base (e.g., K3PO4) Solvent (e.g., Toluene/H2O) BoronicAcid->Reaction ArylHalide 2-Bromo-functionalized Phosphine Precursor (e.g., (2-bromophenyl)di-tert-butylphosphine) ArylHalide->Reaction Product Final Biaryl Phosphine Ligand Reaction->Product C-C Bond Formation

Caption: Convergent synthesis of a biaryl phosphine ligand via Suzuki-Miyaura coupling.

Protocol 1: Synthesis of (2'-(Di-tert-butylphosphino)-3-fluoro-2-methoxy-5-(methylthio)-1,1'-biphenyl)

This protocol provides a step-by-step method for the synthesis of a novel, sterically hindered, and electronically tuned phosphine ligand.

Materials:

  • This compound (1.1 equiv)

  • (2-Bromophenyl)di-tert-butylphosphine (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)

  • Toluene, anhydrous and degassed

  • Water, deionized and degassed

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Vessel Preparation: To an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add this compound, (2-Bromophenyl)di-tert-butylphosphine, and K₃PO₄.

  • Inerting: Seal the flask and evacuate and backfill with high-purity argon or nitrogen three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ followed by degassed toluene and degassed water (e.g., 50 mL toluene and 5 mL water for a 10 mmol scale reaction).

  • Reaction Execution: Heat the vigorously stirred biphasic mixture to 90 °C using an oil bath. The reaction is typically complete in 12-18 hours.

  • Monitoring (Trustworthiness): Reaction progress can be monitored by taking small aliquots from the organic layer (under inert atmosphere). Dilute with ethyl acetate and analyze by TLC or GC-MS to observe the consumption of the starting materials. A ³¹P NMR of an aliquot will show a shift from the starting phosphine to the new biaryl phosphine product.

  • Work-up: Cool the reaction to room temperature. Dilute with 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil or solid is purified by column chromatography on silica gel under an inert atmosphere (a short, wide plug of silica is often sufficient), eluting with a hexanes/ethyl acetate gradient. The product is a white to off-white solid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Trialkyl- and biarylphosphines are highly susceptible to oxidation to the corresponding phosphine oxide, which is catalytically inactive. All steps must be performed under argon or nitrogen.

  • Degassed Solvents: Oxygen dissolved in solvents can also lead to phosphine oxidation and deactivation of the Pd(0) catalyst.

  • Base (K₃PO₄): A moderately strong base is required to activate the boronic acid for the transmetalation step. K₃PO₄ is effective and generally avoids side reactions like protodeboronation that can occur with stronger bases.[4]

  • Biphasic System: The toluene/water system is effective for Suzuki couplings, as it helps to dissolve the organic substrates and the inorganic base, facilitating efficient reaction at the interface.[5]

Application in Catalysis: Buchwald-Hartwig Amination of Aryl Chlorides

The newly synthesized ligand's performance can be evaluated in a challenging C-N cross-coupling reaction. The Buchwald-Hartwig amination of unactivated aryl chlorides is a benchmark transformation that requires a highly active catalyst.[3] The steric bulk and electronic nature of our custom ligand are designed to excel in this type of reaction.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd L-Pd(II)(Ar)(Cl) Pd0->OxAdd Oxidative Addition (Ar-Cl) AmineCoord [L-Pd(II)(Ar)(HNR'R'')]Cl OxAdd->AmineCoord Amine Binding & Dehydrohalogenation (+ HNR'R'', - Base-H-Cl) RedElim Pd(0)L AmineCoord->RedElim Reductive Elimination RedElim->Pd0 RedElim->RedElim Product Formation Product Ar-NR'R'' RedElim->Product Product Formation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: Amination of 4-Chlorotoluene with Morpholine

Materials:

  • 4-Chlorotoluene (1.0 equiv)

  • Morpholine (1.2 equiv)

  • (2'-(Di-tert-butylphosphino)-3-fluoro-2-methoxy-5-(methylthio)-1,1'-biphenyl) (Ligand, 1.5 mol%)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • Catalyst Activation: In a glovebox, add Pd₂(dba)₃, the ligand, and NaOtBu to a reaction vial equipped with a stir bar. Add toluene, seal the vial, and stir for 15 minutes at room temperature. The solution should change color, indicating the formation of the active Pd(0)L complex.

  • Substrate Addition: To the activated catalyst mixture, add 4-chlorotoluene followed by morpholine via syringe.

  • Reaction Execution: Seal the vial tightly and heat to 100 °C in a heating block.

  • Monitoring (Self-Validation): The reaction can be monitored by GC-MS. A small sample is taken, quenched with a drop of water, diluted with ethyl acetate, and passed through a small plug of silica before injection. Full conversion is typically observed within 2-4 hours.

  • Work-up: After cooling, the reaction mixture is diluted with ethyl acetate and quenched carefully with water. The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product can be purified by column chromatography or distillation to yield 4-(p-tolyl)morpholine.

Expected Performance and Data

The combination of steric bulk and tailored electronics in the ligand is expected to provide high yields for challenging substrates.

Aryl HalideAmineCatalyst Loading (Pd mol%)Time (h)Yield (%)
4-ChlorotolueneMorpholine0.53>98
1-Chloro-4-(trifluoromethyl)benzeneAniline1.0695
2-BromopyridineHexylamine0.5297
Table represents expected data based on performance of similar advanced ligand systems.

Conclusion and Authoritative Grounding

This compound is a highly valuable, specialized reagent for the synthesis of advanced phosphine ligands. The protocols outlined in this guide demonstrate a rational and reproducible pathway from this building block to a high-performance catalyst system. The deliberate incorporation of sterically demanding and electronically diverse functional groups provides a powerful tool for overcoming common challenges in modern cross-coupling chemistry, enabling the efficient synthesis of complex molecular targets. The principles and methods described herein are grounded in established mechanistic understanding of palladium catalysis and ligand design.[2][3]

References

Application Notes and Protocols for Reactions Involving (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecule Synthesis

(3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid is a specialized organoboron compound that serves as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a methylthio group, makes it an attractive component for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of these functional groups allows for the fine-tuning of steric and electronic properties, lipophilicity, and metabolic stability of the target molecules.

The primary application of this boronic acid is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions, broad functional group tolerance, and the commercial availability of a wide array of coupling partners.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in chemical reactions.

PropertyValueSource
Chemical Name This compound
CAS Number 957065-83-7
Molecular Formula C₈H₁₀BFO₃S[1]
Molecular Weight 216.04 g/mol N/A
Appearance Typically a white to off-white solidN/A
Solubility Soluble in many organic solvents such as dioxane, THF, and DMF. Limited solubility in non-polar solvents and water.N/A

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our title boronic acid) and an organic halide or triflate. This reaction is instrumental in the synthesis of biaryls, a structural motif prevalent in many pharmaceuticals and functional materials.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocols: A Representative Suzuki-Miyaura Coupling

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. It is based on established methodologies for structurally similar and electronically rich boronic acids. Note: Optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.

Materials and Reagents
  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos)

  • Base: e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent: e.g., 1,4-Dioxane, Toluene, or a mixture of Dimethoxyethane (DME) and water.

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer with heating plate

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) at least three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane, 10 mL) to the flask via a syringe. If a mixed solvent system is used (e.g., Dioxane/Water 4:1), ensure the solvents are degassed prior to addition.

  • Reaction: Place the flask in a pre-heated oil bath and stir the reaction mixture at the desired temperature (typically between 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl bromide) is consumed. Reaction times can vary from a few hours to 24 hours depending on the reactivity of the substrates.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Combine_Reagents Combine Boronic Acid, Aryl Halide, Catalyst, Base Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Combine_Reagents->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat and Stir (80-110 °C) Add_Solvent->Heat_Stir Monitor Monitor Progress (TLC, LC-MS) Heat_Stir->Monitor Cool_Quench Cool to RT & Quench Monitor->Cool_Quench Extraction Solvent Extraction Cool_Quench->Extraction Dry_Concentrate Dry and Concentrate Extraction->Dry_Concentrate Purification Purify (Column Chromatography) Dry_Concentrate->Purification

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst. Consider using a pre-catalyst that is more air-stable.
Insufficiently inert atmosphereEnsure proper degassing of solvents and thorough evacuation and backfilling of the reaction vessel.
Inappropriate baseThe choice of base is crucial. For less reactive aryl chlorides, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of Side Products (e.g., Homocoupling) Catalyst decompositionUse a more robust ligand that stabilizes the palladium catalyst.
Non-optimal reaction conditionsAdjust the stoichiometry of the reactants. Sometimes, a slight excess of the boronic acid can be beneficial.
Decomposition of Boronic Acid Protodeboronation (loss of the boronic acid group)Use anhydrous conditions and a non-protic solvent. A milder base may also help.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Boronic acids can be sensitive to moisture and air.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

References

Application Note & Protocols: High-Purity Isolation of Biaryl and Heteroaryl Compounds Derived from (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust purification strategies for isolating products derived from reactions utilizing (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid. Primarily focusing on products from Suzuki-Miyaura cross-coupling reactions, this document outlines detailed protocols for liquid-liquid extraction, palladium catalyst removal, column chromatography, and recrystallization. The methodologies are designed to address common impurity profiles encountered in such reactions, including unreacted starting materials, homocoupled byproducts, and residual palladium catalyst. This guide is intended for researchers, chemists, and process development scientists engaged in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

Introduction: Unique Challenges in Purifying Boronic Acid Derivatives

This compound is a versatile building block in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] Its unique substitution pattern—a fluorine atom, a methoxy group, and a methylthio moiety—imparts specific electronic and steric properties to the molecule and its derivatives. While invaluable for constructing complex biaryl and heteroaryl scaffolds, the purification of reaction products presents several challenges:

  • Residual Boronic Acid: The starting boronic acid is acidic and can be difficult to separate from the desired product, especially if the product also possesses polar functional groups.

  • Palladium Contamination: Homogeneous palladium catalysts used in cross-coupling reactions can leach into the product, which is often unacceptable for pharmaceutical applications.[4][5]

  • Reaction Byproducts: Side reactions such as protodeboronation of the starting material and homocoupling of the boronic acid can generate impurities that are structurally similar to the desired product, complicating separation.[6][7]

  • Chromatographic Difficulties: Boronic acids and their derivatives can interact strongly with silica gel, leading to streaking, poor separation, and even decomposition on the column.[8][9][10]

This application note provides a systematic approach to overcome these challenges, ensuring the isolation of high-purity compounds.

General Purification Workflow

A multi-step purification strategy is typically required to achieve high purity. The following workflow represents a logical sequence of operations, which can be adapted based on the specific properties of the target molecule and the observed impurity profile.

Purification Workflow A Crude Reaction Mixture B Aqueous Workup (Base Wash) A->B Remove Boronic Acid C Palladium Scavenging B->C Remove Pd Catalyst D Column Chromatography C->D Separate Byproducts E Recrystallization D->E Final Polishing F Pure Product E->F High Purity

Caption: A general workflow for the purification of Suzuki-Miyaura coupling products.

Step-by-Step Protocols

Protocol 1: Aqueous Workup for Boronic Acid Removal

Principle: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts upon treatment with a base. These salts are highly polar and soluble in the aqueous phase, allowing for their efficient removal from the organic phase containing the less polar product.[10][11]

Procedure:

  • Reaction Quenching: Cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent like 1,4-dioxane or THF, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).[12]

  • Initial Water Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water to remove water-soluble inorganic salts.

  • Base Wash: Wash the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Shake the funnel gently for 1-2 minutes and then allow the layers to separate. Drain the aqueous layer. Repeat this step twice.

    • Scientist's Note: Vigorous shaking can lead to the formation of emulsions, especially if the product is amphiphilic. If an emulsion forms, adding brine can help to break it.

  • Neutralization Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual base and reduce the amount of dissolved water in the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Palladium Catalyst Removal

Residual palladium is a common and critical impurity to remove. Several methods can be employed, with the choice depending on the scale of the reaction and the desired level of purity.

Principle: This method is most effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated as black particles upon reaction completion.[5][13]

Procedure:

  • Dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM).

  • Prepare a small plug of Celite (diatomaceous earth) in a sintered glass funnel or a Büchner funnel. The pad should be 1-2 cm thick.

  • Gently pour the diluted reaction mixture through the Celite pad.

  • Wash the Celite pad with additional fresh solvent to ensure complete recovery of the product.[5]

  • Combine the filtrates and concentrate under reduced pressure.

Principle: Activated carbon has a high surface area and can adsorb palladium species. This is a cost-effective method but can sometimes lead to product loss due to non-specific adsorption.[14][15]

Procedure:

  • Dissolve the crude product in an appropriate solvent.

  • Add activated carbon (typically 5-10% by weight relative to the crude product).

  • Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1-18 hours.[15]

  • Filter the mixture through a pad of Celite to remove the carbon particles. It is crucial to use Celite as fine carbon particles can pass through standard filter paper.

  • Wash the carbon with fresh solvent and concentrate the combined filtrates.

Principle: Scavenger resins are functionalized solid supports (e.g., silica or polystyrene) that have a high affinity for specific metals. Thiol-functionalized scavengers are particularly effective for palladium.[4][16][17] This method offers high selectivity and efficiency.

Procedure:

  • Dissolve the crude product in a suitable solvent (e.g., THF, DCM, Toluene).[16]

  • Add a palladium scavenger resin, such as Biotage® MP-TMT or ISOLUTE® Si-Thiol. A typical loading is 3-5 equivalents relative to the initial amount of palladium catalyst used.[16][18]

  • Stir the mixture at room temperature for a period ranging from a few hours to 24 hours. Reaction progress can be monitored by analyzing the palladium content in the solution.[16]

  • Remove the resin by filtration.

  • Wash the resin with fresh solvent to recover any adsorbed product.

  • Concentrate the combined filtrates to yield the palladium-free crude product.

Palladium Removal Method Advantages Disadvantages Best For
Filtration through Celite Simple, fast, inexpensiveOnly effective for insoluble PdHeterogeneous catalysts (Pd/C) or precipitated Pd black
Activated Carbon Cost-effectiveNon-specific, potential product lossGeneral purpose, early-stage purification
Scavenger Resins High selectivity, high efficiencyHigher costAchieving very low Pd levels (<10 ppm), late-stage purification
Protocol 3: Flash Column Chromatography

Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). This is often the most powerful technique for separating the desired product from structurally similar byproducts.

Challenges with Boronic Acid Derivatives: Standard silica gel is Lewis acidic and can cause issues with boronic acid derivatives.[19] While the initial workup should remove the starting boronic acid, residual amounts or related impurities can still pose a problem.

Chromatography_Logic start Crude Product for Chromatography tlc TLC Analysis (Solvent System Screening) start->tlc decision Good Separation on TLC? tlc->decision run_column Run Flash Column (e.g., Hexane/Ethyl Acetate) decision->run_column Yes modify_silica Consider Modified Silica (e.g., Boric Acid Treated) decision->modify_silica No (Streaking) collect Collect & Combine Pure Fractions run_column->collect modify_silica->run_column end Purified Product collect->end

Caption: Decision process for chromatographic purification.

Procedure:

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC).[20][21] A common starting point for biaryl compounds is a mixture of hexanes and ethyl acetate. The goal is to achieve a retention factor (Rf) of ~0.3 for the desired product.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is often preferred).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). This technique often results in better separation than direct liquid injection.

  • Elution: Run the column, collecting fractions. Monitor the elution of the product by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product.

  • Concentration: Remove the solvent under reduced pressure to yield the purified product.

    • Scientist's Note: If significant streaking is observed on TLC, it may indicate strong interaction with the silica. In such cases, using silica gel pre-treated with boric acid can be beneficial for purifying boronic esters.[19][22] Alternatively, using a different stationary phase like neutral alumina may be effective.[10]

Protocol 4: Recrystallization

Principle: Recrystallization is a final purification step to obtain highly pure, crystalline material. It relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices for biaryl compounds include hexanes/ethyl acetate, hexanes/methanol, or toluene.[1]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to completely dissolve the purified product from the previous step.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Conclusion

The successful purification of products derived from this compound is critical for their use in research and development. By employing a systematic, multi-step approach that includes a basic aqueous wash, palladium scavenging, column chromatography, and a final recrystallization, researchers can effectively remove common impurities and isolate the target compound with high purity. The specific protocols and choices of reagents should be tailored to the properties of the individual product and the impurity profile of the crude reaction mixture.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Complexities of a Multifunctional Arylboronic Acid

(3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid is a richly functionalized building block with significant potential in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. Its unique substitution pattern—featuring an electron-withdrawing fluorine atom, an electron-donating and sterically influential methoxy group, and a potentially coordinating methylthio moiety—presents both opportunities and challenges for palladium-catalyzed cross-coupling reactions.

This comprehensive guide provides an in-depth exploration of the application of this versatile reagent in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances influenced by its substituents, recommend robust palladium catalyst systems, and provide detailed, field-proven protocols to ensure successful and reproducible outcomes. Beyond the primary focus on Suzuki-Miyaura reactions, we will briefly touch upon other relevant palladium-catalyzed transformations to offer a broader perspective on the synthetic utility of this compound.

Scientific Foundation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium(0) complex.[1][2] The generally accepted catalytic cycle proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

Suzuki_Miyaura_Cycle

The successful execution of this cycle is highly dependent on the electronic and steric properties of the substrates, as well as the judicious choice of catalyst, ligand, base, and solvent.

Expertise & Experience: Deconstructing the Reactivity of this compound

The unique combination of substituents on our target boronic acid necessitates a careful consideration of their individual and collective effects on the Suzuki-Miyaura reaction.

  • The Fluoro Substituent: The electron-withdrawing nature of the fluorine atom can have a dual effect. It can increase the acidity of the boronic acid, potentially facilitating transmetalation. However, a strong electron-withdrawing effect can also disfavor the oxidative addition step if the coupling partner is an electron-poor aryl halide.[5]

  • The Methoxy Substituent: As an electron-donating group, the methoxy substituent at the ortho position increases the electron density of the aromatic ring. This can make the oxidative addition of an aryl halide to the Pd(0) center more challenging if the halide is also on an electron-rich ring.[1] Furthermore, its steric bulk can hinder the approach of the palladium complex, potentially slowing down the reaction.[6] Conversely, the oxygen atom of the methoxy group could potentially coordinate with the palladium center, which may influence the atropisomerism of the product in certain cases.[7]

  • The Methylthio Substituent: The sulfur atom in the methylthio group is a known potential catalyst poison for palladium.[8][9] It can coordinate to the palladium center, leading to the formation of inactive catalyst species and inhibiting the catalytic cycle. This is the most significant challenge to overcome when designing a protocol for this substrate.

Trustworthiness: A Self-Validating Protocol Design

To address the challenges posed by the trifunctionalized boronic acid, particularly the potential for catalyst inhibition by the methylthio group, a robust catalytic system is paramount. Our recommended protocol is centered around the use of modern, bulky, and electron-rich phosphine ligands, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). These ligands have demonstrated exceptional efficacy in challenging Suzuki-Miyaura couplings, including those involving sterically hindered substrates and substrates with coordinating heteroatoms.[1][10][11]

The rationale for selecting these ligands is multi-faceted:

  • Steric Bulk: The large steric footprint of these ligands promotes the formation of monoligated Pd(0) species, which are highly active in the oxidative addition step.[10]

  • Electron-Richness: The electron-donating nature of these phosphines enhances the electron density on the palladium center, facilitating the oxidative addition of even challenging aryl chlorides.[6]

  • Mitigation of Catalyst Poisoning: The bulkiness of these ligands can sterically shield the palladium center, reducing the propensity for deactivating coordination by the sulfur atom of the methylthio group.[12]

To further enhance the reliability of the reaction, the use of a palladium precatalyst, such as an XPhos palladacycle (e.g., XPhos-Pd-G3) , is highly recommended.[3][11] These precatalysts are air- and moisture-stable and efficiently generate the active monoligated Pd(0) species in situ, leading to more reproducible results.[3]

Detailed Application Protocols

Protocol 1: General Suzuki-Miyaura Coupling of this compound with Aryl Bromides

This protocol is designed as a robust starting point for the coupling of this compound with a range of aryl and heteroaryl bromides.

Experimental_Workflow

Materials and Reagents:

  • This compound

  • Aryl bromide (or triflate)

  • XPhos Pd G3 (or a combination of a Pd(0) or Pd(II) source and XPhos/SPhos ligand)

  • Potassium phosphate tribasic (K₃PO₄), anhydrous

  • 1,4-Dioxane or Toluene/Water mixture (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), and anhydrous potassium phosphate (K₃PO₄, 2.0-3.0 equivalents).

  • Solvent Addition and Degassing: Add the degassed solvent (e.g., 1,4-dioxane or a 10:1 mixture of toluene and water) to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide. Degas the mixture thoroughly by bubbling with argon for 15-20 minutes.

  • Catalyst Addition: To the degassed mixture, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%). If using a separate palladium source and ligand, a pre-mixed solution of the palladium precursor (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos) can be added.

  • Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

ParameterRecommended ConditionRationale and Citation
Palladium Source XPhos Pd G3 PrecatalystAir- and moisture-stable, efficiently generates the active Pd(0) species.[3][11]
Ligand XPhos or SPhosBulky, electron-rich ligands that are effective for challenging substrates and can mitigate sulfur poisoning.[1][10][12]
Catalyst Loading 1-2 mol%A good starting point for optimization; lower loadings may be possible for reactive coupling partners.
Base K₃PO₄A moderately strong base that is effective in Suzuki-Miyaura couplings and is generally well-tolerated.[10]
Solvent 1,4-Dioxane or Toluene/H₂O (10:1)Aprotic solvents are generally effective; the addition of water can sometimes accelerate the reaction.[13]
Temperature 80-110 °CA typical temperature range for Suzuki-Miyaura couplings; may require optimization based on the reactivity of the coupling partners.
Boronic Acid Equiv. 1.2 - 1.5A slight excess is used to drive the reaction to completion and to account for any potential homocoupling or protodeboronation.[14]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For rapid reaction optimization and synthesis of compound libraries, microwave-assisted heating can significantly reduce reaction times.

Step-by-Step Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound (1.5 equivalents), the aryl bromide (1.0 equivalent), potassium carbonate (K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., PdCl₂(dppf), 5 mol%).

  • Solvent Addition: Add a suitable microwave-safe solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane/water (4:1).

  • Reaction: Seal the vial and heat the mixture in a microwave reactor to 120-150 °C for 15-60 minutes.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

ParameterRecommended ConditionRationale and Citation
Catalyst PdCl₂(dppf)A common and effective catalyst for microwave-assisted Suzuki-Miyaura reactions.[13]
Base K₂CO₃A common and effective base for microwave-assisted protocols.
Solvent DMF or 1,4-Dioxane/H₂OSolvents with high boiling points are suitable for microwave heating.
Temperature 120-150 °CHigher temperatures can be safely achieved in a sealed microwave vial, accelerating the reaction.
Time 15-60 minutesSignificantly shorter reaction times compared to conventional heating.

Beyond Suzuki-Miyaura: Other Potential Applications

While this compound is primarily utilized in Suzuki-Miyaura couplings, its versatile structure allows for its potential use in other palladium-catalyzed transformations.

  • Oxidative Heck Reaction: Arylboronic acids can participate in oxidative Heck reactions with olefins in the presence of a palladium(II) catalyst and an oxidant. This provides a pathway to vinylated aromatic compounds.[7]

  • Buchwald-Hartwig Amination: While arylboronic acids are not direct partners in the Buchwald-Hartwig amination, they can be readily converted to the corresponding aryl halides, which are key substrates for this powerful C-N bond-forming reaction.[15] Alternatively, under specific nickel-catalyzed conditions, arylboronic esters have been shown to activate amines for a Buchwald-Hartwig-type amination.[14][16]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex aromatic compounds. While its unique substitution pattern presents certain challenges, particularly the potential for catalyst poisoning by the methylthio group, these can be effectively overcome through the use of modern, robust palladium catalyst systems. The application of bulky, electron-rich phosphine ligands, such as XPhos and SPhos, in conjunction with palladium precatalysts, provides a reliable and high-yielding pathway for the Suzuki-Miyaura coupling of this substrate. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully utilize this important synthetic tool in their drug discovery and materials science endeavors.

References

Application Notes & Protocols: Synthesis of Novel Heterocycles with (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

The synthesis of novel heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science.[1][2] Heterocycles are prevalent in over half of all FDA-approved small-molecule drugs, valued for their ability to form specific, high-affinity interactions with biological targets and to fine-tune physicochemical properties.[2][3] The development of innovative synthetic methodologies that provide rapid access to diverse, functionalized heterocycles is therefore of critical importance to medicinal chemists.[4]

This guide focuses on the application of (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid (CAS 957065-83-7), a highly functionalized building block for the construction of complex molecular architectures.[5][6][7] The unique substitution pattern of this reagent offers a convergence of desirable properties for drug design:

  • Fluorine: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity and membrane permeability.[8][9]

  • o-Methoxy Group: This group exerts a significant steric and electronic influence. It can direct metallation, participate in chelation with a catalyst's metal center to influence reactivity and selectivity, and lock molecular conformation through steric interactions.[10][11]

  • Methylthio Group: The sulfur atom can act as a hydrogen bond acceptor and provides a vector for further functionalization, such as oxidation to sulfoxide or sulfone, which can dramatically alter solubility and electronic properties.

This document provides detailed protocols and expert insights for leveraging this versatile boronic acid in key transition-metal-catalyzed cross-coupling reactions to synthesize novel C-C and C-N linked heterocycles.

Reagent Profile and Structural Considerations

This compound is a stable, crystalline solid amenable to a variety of cross-coupling conditions. Understanding its structural features is crucial for predicting reactivity and optimizing reaction protocols.

Caption: Structure of this compound.

Reactivity Insights:

  • Transmetalation Step (Suzuki-Miyaura): The electron-donating ortho-methoxy group can increase electron density at the ipso-carbon (C1), potentially slowing the rate of transmetalation. However, its ability to chelate the palladium center may stabilize the transition state.[10][12] The electron-withdrawing fluorine at the meta position will influence the overall electronics of the ring.

  • Protodeboronation: Like many boronic acids, this reagent is susceptible to protodeboronation (replacement of the -B(OH)₂ group with hydrogen), especially under harsh basic conditions or in the presence of excess water.[13] This side reaction is a common cause of reduced yield.

Protocol 1: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl linkages, which are privileged structures in medicinal chemistry. This protocol details a general procedure for coupling the title boronic acid with a heteroaryl halide.

Causality Behind Component Selection
  • Catalyst System: A palladium(II) precatalyst like Pd(dppf)Cl₂ is often robust and effective. For more challenging couplings (e.g., with electron-rich chlorides or sterically hindered partners), more active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos ) are recommended to promote the oxidative addition step.[14][15]

  • Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species. K₂CO₃ is a versatile and common choice. For less reactive partners, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.[13][16]

  • Solvent: A mixture of an organic solvent and water is standard. 1,4-Dioxane/H₂O or Toluene/H₂O are excellent choices as they solubilize both the organic substrates and the inorganic base.[13][16] Anhydrous conditions can be used with bases like K₃PO₄, which often require a small amount of water to function effectively.[15]

Step-by-Step Experimental Protocol

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the heteroaryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1–5 mol%) and, if separate, the phosphine ligand.

  • Atmosphere Inerting: Seal the vessel, evacuate, and backfill with inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1, 0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C). Stir vigorously for the specified time (2–24 hours).

  • Monitoring: Track the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Example Reaction Conditions
Heteroaryl Halide (1.0 eq)Boronic Acid (eq)Catalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Typical Yield
2-Bromopyridine1.2Pd(dppf)Cl₂ (2%)K₂CO₃ (2.0)Dioxane/H₂O901275-90%
5-Bromo-2-chloropyrimidine1.3SPhos Pd G3 (1%)K₃PO₄ (3.0)Toluene100480-95%
4-Iodoimidazole (N-protected)1.5Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)DMF/H₂O801660-80%
2-Chloroquinoxaline1.2XPhos Pd G2 (2%)K₃PO₄ (3.0)n-Butanol110670-85%

Protocol 2: Chan-Lam Coupling for C(sp²)–N Bond Formation

The Chan-Lam C-N coupling provides a powerful method for N-arylation, often under milder and more practical conditions than palladium-catalyzed alternatives.[17] It is particularly effective for coupling boronic acids with N-H containing heterocycles like imidazoles, pyrazoles, and amides.

Causality Behind Component Selection
  • Catalyst: Copper(II) acetate (Cu(OAc)₂) is the most common and effective catalyst. It is typically used in stoichiometric amounts, but catalytic protocols are well-established.[17] The reaction is believed to proceed through a Cu(III) intermediate, with atmospheric oxygen serving as the terminal oxidant.[18][19]

  • Base: An organic base like pyridine or triethylamine is often added to facilitate the reaction, though some protocols are base-free.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or toluene are preferred. For some substrates, polar solvents like methanol can be effective.[18]

  • Atmosphere: A key advantage is that the reaction is typically run open to the air, as oxygen is required for catalyst turnover.[20]

Step-by-Step Experimental Protocol
  • Vessel Preparation: To a round-bottom flask or vial equipped with a magnetic stir bar, add the N-H heterocycle (1.0 equiv), this compound (1.5–2.0 equiv), and Cu(OAc)₂ (1.0–2.0 equiv, or 10-20 mol% for catalytic versions).

  • Solvent and Base Addition: Add the solvent (e.g., DCM, 0.2 M) and, if required, an organic base (e.g., pyridine, 2.0 equiv).

  • Reaction: Stir the mixture vigorously at room temperature, open to the atmosphere. Gentle heating (40–50 °C) may be required for less reactive substrates.

  • Monitoring: The reaction mixture typically turns from blue/green to a darker color. Monitor by TLC or LC-MS. Reactions are often complete within 12–48 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography. An ammonia-treated silica gel or the addition of 1% triethylamine to the eluent may be necessary to prevent product streaking for basic heterocycles.

Strategic Diversification: The Buchwald-Hartwig Amination Perspective

While this guide focuses on the boronic acid as the nucleophilic partner, a comprehensive synthetic strategy must also consider the reverse approach. If the target molecule is more readily assembled by forming the C-N bond from a (3-fluoro-2-methoxy-5-(methylthio)phenyl) halide and a heterocyclic amine, the Buchwald-Hartwig amination is the reaction of choice.[21]

G Start Desired Target: (Aryl)-(Heterocycle) Q1 Which starting material is more accessible? Start->Q1 Path1 Aryl-B(OH)₂ + Halide-Heterocycle Q1->Path1 Boronic Acid Available Path2 Aryl-Halide + NH-Heterocycle Q1->Path2 Aryl Halide Available Reaction1 Suzuki-Miyaura (C-C) or Chan-Lam (C-N) Path1->Reaction1 Reaction2 Buchwald-Hartwig (C-N) Path2->Reaction2

Caption: Decision workflow for selecting the appropriate cross-coupling strategy.

Key Components for Buchwald-Hartwig Amination:

  • Substrates: An aryl halide (e.g., (3-fluoro-2-methoxy-5-(methylthio)phenyl) bromide) and an amine/N-heterocycle.

  • Catalyst System: A palladium precatalyst combined with a specialized, bulky phosphine ligand (e.g., tBuXPhos, RuPhos).[22][23]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).

  • Conditions: Anhydrous, aprotic solvent (e.g., toluene, dioxane) under a strictly inert atmosphere.

This complementary approach provides essential flexibility, allowing researchers to choose the most efficient and highest-yielding synthetic route based on precursor availability and cost.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Steric hindrance. 4. Low reaction temperature.1. Use a fresh catalyst or a more active precatalyst (e.g., Buchwald G3/G4).[14] 2. Screen stronger bases (K₂CO₃ → K₃PO₄ → Cs₂CO₃). 3. Switch to a bulkier ligand (e.g., SPhos, XPhos) to promote oxidative addition/reductive elimination.[24] 4. Increase temperature in 10 °C increments.[24]
Protodeboronation 1. Excess water in the reaction. 2. Base is too strong or reaction time is too long. 3. High temperature.1. Use anhydrous solvents and a carefully dried base. 2. Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester).[13] 3. Use a milder base (e.g., Na₂CO₃) or reduce reaction time.
Homocoupling of Boronic Acid 1. Presence of oxygen in Suzuki reactions. 2. Use of a Pd(II) source without efficient reduction to Pd(0).1. Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of inert gas.[13] 2. Use a slight excess (1.1-1.2 equiv) of the halide partner.
Product Purification Issues 1. Residual metal catalyst. 2. Boronic acid/boronate ester starting material co-elution.1. For palladium, perform an aqueous wash with a solution of thiourea or filter through a metal scavenger resin. For copper, filter through Celite post-reaction. 2. Perform an acidic or basic liquid-liquid extraction during workup to remove unreacted boronic acid.

References

Application Note & Protocol: Large-Scale Synthesis of (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the large-scale synthesis of (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid (CAS 957065-83-7), a key building block in the development of advanced pharmaceutical and agrochemical agents. The protocol detailed herein focuses on a robust and scalable method utilizing directed ortho-metalation (DoM), a powerful strategy for regioselective functionalization. We address the critical considerations for transitioning from laboratory to plant scale, with an emphasis on process safety, reaction calorimetry, and the handling of pyrophoric organolithium reagents. This guide is intended for researchers, process chemists, and drug development professionals seeking to implement an efficient and safe manufacturing process for this valuable intermediate.

Introduction and Strategic Analysis

This compound is a structurally complex intermediate whose utility is growing in medicinal chemistry, particularly in the construction of biaryl compounds via Suzuki-Miyaura cross-coupling reactions.[1][2] The efficient synthesis of this molecule on a large scale presents several challenges, primarily related to achieving high regioselectivity and ensuring process safety.

Rationale for Synthetic Route Selection

Several methods exist for the synthesis of arylboronic acids, including Grignard-based routes and palladium-catalyzed borylation of aryl halides.[1][3] However, for the specific substitution pattern of the target molecule, directed ortho-metalation (DoM) via lithiation followed by electrophilic quench with a borate ester is the most effective strategy.[4]

The rationale is based on the following:

  • Regiocontrol: The starting material, 1-fluoro-2-methoxy-4-(methylthio)benzene, possesses two potent directing metalation groups (DMGs): methoxy (-OMe) and fluoro (-F). These groups synergistically acidify the proton at the C3 position, making it the exclusive site of deprotonation by a strong organolithium base.[4][5]

  • Efficiency: This two-step, one-pot process is highly convergent and avoids the need for more expensive pre-functionalized starting materials or transition metal catalysts for the key C-B bond formation.[6]

  • Scalability: While presenting hazards, organolithium chemistry is well-established in industrial settings when appropriate engineering controls and safety protocols are rigorously applied.[7]

The chosen synthetic pathway is illustrated below.

G cluster_0 Process Steps SM 1-Fluoro-2-methoxy-4-(methylthio)benzene INT Aryl Lithium Intermediate (in situ) SM->INT 1. n-BuLi, THF 2. -78 °C (Lithiation) PROD This compound INT->PROD 1. B(O-iPr)₃ 2. H₃O⁺ Workup (Borylation & Hydrolysis)

Diagram 1: Overall synthetic pathway for the target boronic acid.

Large-Scale Synthesis Protocol

This protocol is designed for a nominal 100-gram scale synthesis. All operations involving pyrophoric or air-sensitive reagents must be conducted under a strictly inert atmosphere (Nitrogen or Argon) in appropriate reactor systems.

Reagents and Equipment
Reagent/MaterialGradeSupplier ExampleQuantityMoles (Equiv.)
1-Fluoro-2-methoxy-4-(methylthio)benzene>98%Commercial100.0 g0.581 (1.0)
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercial256 mL0.639 (1.1)
Triisopropyl borate (B(O-iPr)₃)>98%Commercial142 mL0.610 (1.05)
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OCommercial1.5 L-
Hydrochloric Acid (HCl)2 M AqueousCommercial~500 mL-
Ethyl Acetate (EtOAc)Reagent GradeCommercial2.0 L-
Brine (Saturated NaCl)-In-house500 mL-
Sodium Sulfate (Na₂SO₄)AnhydrousCommercialAs needed-

Equipment:

  • 5 L jacketed glass reactor with overhead stirring, temperature probe, nitrogen inlet, and addition funnel.

  • Cryogenic cooling system capable of maintaining -78 °C.

  • Inert gas manifold (Schlenk line or equivalent).[8]

  • Cannula transfer equipment for pyrophoric liquids.[9]

  • Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, face shield, and Nomex/nitrile double gloves.[10][11]

Experimental Procedure

Diagram 2: Step-by-step process workflow for the synthesis.

Step 1: Reactor Preparation and Inerting

  • Ensure the 5 L reactor is clean, dry, and properly assembled. Flame-drying glassware under vacuum is recommended for smaller scales and is a best practice.[9]

  • Assemble the overhead stirrer, temperature probe, and addition funnel.

  • Purge the entire system with dry nitrogen or argon for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[8]

Step 2: Charging and Cooling

  • Charge the reactor with 1-fluoro-2-methoxy-4-(methylthio)benzene (100.0 g, 0.581 mol).

  • Add anhydrous THF (1.0 L) via cannula.

  • Begin stirring and cool the reactor jacket to achieve an internal temperature of -78 °C to -70 °C.

Step 3: Lithiation (Critical Step)

  • Causality: This step is highly exothermic and requires precise temperature control to ensure regioselectivity and prevent degradation.[12][13]

  • Transfer n-butyllithium solution (256 mL, 0.639 mol) to the addition funnel using a cannula under an inert atmosphere.[8]

  • Add the n-BuLi solution dropwise to the stirred reaction mixture over a period of 60-90 minutes.

  • Crucially, maintain the internal reaction temperature below -65 °C at all times. A runaway reaction can occur if the addition is too fast or cooling is insufficient.[14]

  • After the addition is complete, stir the resulting deep red/orange solution at -78 °C for an additional hour to ensure complete deprotonation.

Step 4: Borylation

  • Charge the addition funnel with triisopropyl borate (142 mL, 0.610 mol).

  • Add the borate ester dropwise to the aryl lithium solution over 45-60 minutes, again maintaining an internal temperature below -65 °C.

  • After addition, stir the mixture at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature overnight by turning off the cryocooler.

Step 5: Quench and Hydrolysis

  • Cool the reaction mixture to 0 °C using an ice/water bath.

  • CAUTION: The quench is also exothermic. Slowly and carefully add 2 M HCl (~500 mL) via the addition funnel. Monitor for gas evolution (butane) and temperature increase. Keep the internal temperature below 25 °C.

  • Continue adding 2 M HCl until the aqueous phase is acidic (pH 1-2).

  • Stir the biphasic mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the boronate ester to the boronic acid.

Step 6: Workup and Isolation

  • Transfer the mixture to a suitable separatory funnel.

  • Separate the organic (THF) layer.

  • Extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Combine all organic layers and wash with brine (1 x 500 mL) to remove residual water and salts.

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 7: Purification

  • The crude solid can often be purified by slurry washing or recrystallization. A common solvent system for arylboronic acids is a mixture of a hydrocarbon (e.g., heptane or hexane) and an ester (e.g., ethyl acetate).[15]

  • Dissolve the crude material in a minimal amount of hot ethyl acetate, then slowly add heptane until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

  • Collect the solid product by filtration, wash with cold heptane, and dry under vacuum.

  • Expected Yield: 75-85%; Purity: >98% by HPLC/NMR.

Process Safety and Scale-Up Considerations

Scaling chemical reactions is not linear; physical parameters become critical.[16] The primary hazards in this synthesis are the pyrophoric nature of n-butyllithium and the management of exothermic events.[17][18][19]

Heat Management
  • Surface-Area-to-Volume Ratio: As reactor size increases, the volume (heat generation) increases by a cubic factor, while the surface area for cooling (heat removal) only increases by a square factor.[12][20] This makes heat dissipation progressively more difficult.

  • Calorimetry: Before scaling beyond the 1 L scale, reaction calorimetry should be performed to quantify the heat of reaction for both the lithiation and quench steps. This data is essential for ensuring the plant reactor's cooling capacity is sufficient to handle the thermal load.[12]

  • Addition Control: The rate of n-BuLi addition is the primary method for controlling the rate of heat generation. On a large scale, this must be automated and linked to the internal temperature probe to prevent thermal runaway.

Handling of n-Butyllithium
  • Atmosphere: n-Butyllithium reacts violently with air and moisture.[17][21] All transfers must be done under an inert, dry atmosphere using closed systems (cannula or pressure transfer).[8][10]

  • PPE: Flame-retardant lab coats, full-face shields, and appropriate gloves are mandatory.[11]

  • Emergency Preparedness: A Class D fire extinguisher (for combustible metals) or powdered lime/sand should be immediately accessible. DO NOT use water or CO₂ extinguishers on an organolithium fire.[22]

G spill n-BuLi Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small & Contained? assess->small_spill cover Cover with Powdered Lime, Dry Sand, or Class D Extinguisher Powder small_spill->cover Yes evacuate Alert Personnel & Evacuate Area. Activate Fire Alarm. Call Emergency Response. small_spill->evacuate No / Fire cleanup After reaction ceases, collect residue for hazardous waste disposal. cover->cleanup

Diagram 3: Emergency response decision tree for an n-BuLi spill.

Purification and Product Stability
  • Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides called boroxines, especially upon heating or prolonged storage.[2] This can affect analytical results and reactivity. The presence of water during workup and storage in a sealed container helps maintain the monomeric acid form.

  • Purification: While crystallization is effective, large-scale purification can sometimes be achieved by converting the crude boronic acid to its basic salt with NaOH, washing away neutral organic impurities, and then re-acidifying to precipitate the pure product.[15]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid (CAS 957065-83-7).[1][2] This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize cross-coupling reactions, particularly the Suzuki-Miyaura coupling, involving this specific reagent. The unique substitution pattern of this molecule presents distinct challenges and opportunities that require careful consideration of reaction parameters. This guide provides in-depth, question-and-answer-based solutions to common issues encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction is resulting in low to no yield. What are the first things I should check?

A1: A low yield in a Suzuki-Miyaura coupling is a common issue that can almost always be resolved by systematically evaluating the core components of the reaction. The electronic and steric properties of this compound—namely the electron-withdrawing ortho-fluoro group, the sterically hindering ortho-methoxy group, and the potentially catalyst-interacting para-methylthio group—necessitate a rigorous approach.

Here is a logical workflow to diagnose the problem:

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Detailed Breakdown:

  • Reagent Integrity :

    • Boronic Acid Stability : Boronic acids can dehydrate to form cyclic boroxine anhydrides or undergo protodeboronation, especially if stored improperly.[3] Analyze your starting material by NMR. The presence of significant byproducts like 3-fluoro-2-methoxy-5-(methylthio)benzene indicates decomposition.

    • Catalyst Activity : Ensure your palladium source and ligand are active. Many palladium precatalysts are air-stable, but prolonged or improper storage can lead to degradation. If using a Pd(II) precatalyst, it must be efficiently reduced to Pd(0) in situ.[4]

  • Oxygen Contamination : This is the most common reason for failed Suzuki couplings. Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the Pd(0) catalyst.[3][4]

    • Action : Ensure your solvents are thoroughly degassed (e.g., three freeze-pump-thaw cycles or sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

  • Catalyst and Ligand Choice : The ortho-methoxy group introduces significant steric hindrance, which slows down the crucial transmetalation and reductive elimination steps.[4] Standard ligands like PPh₃ may be insufficient.

    • Action : Use bulky, electron-rich phosphine ligands (Buchwald-type ligands) designed for sterically demanding substrates.[4] Examples include SPhos, RuPhos, or XPhos. These ligands promote the formation of a monoligated Pd(0) species, which is more reactive in the oxidative addition step.[5]

  • Base and Solvent Selection : The base is not just a spectator; it is required to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation.[6]

    • Action : For this sterically hindered and electronically complex boronic acid, a moderately strong base is often required. Potassium phosphate (K₃PO₄) is an excellent starting point. In some cases, cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) may be effective. When using KF, anhydrous conditions are often preferred.[6] A mixture of an ethereal solvent like dioxane or THF with a small amount of water is a standard condition that works well.[7]

Q2: I'm observing a significant amount of 3-fluoro-2-methoxy-5-(methylthio)benzene, the protodeboronated byproduct. How can I minimize this?

A2: Protodeboronation (Ar–B(OH)₂ + H₂O → ArH + B(OH)₃) is a major competitive side reaction, particularly with electron-rich or sterically hindered arylboronic acids.[8][9] The rate of this reaction is highly dependent on pH and water content.[8][10]

Causality and Influencing Factors:

G cluster_reaction Reaction Environment cluster_products Reaction Outcomes boronic_acid (3-Fluoro-2-methoxy-5- (methylthio)phenyl)boronic acid reaction_hub Suzuki-Miyaura Coupling boronic_acid->reaction_hub coupling_partner Aryl/Vinyl Halide (R-X) coupling_partner->reaction_hub catalyst Pd(0) Catalyst + Bulky Ligand catalyst->reaction_hub base Base (e.g., K3PO4) base->reaction_hub desired_product Desired Cross-Coupling Product (Ar-R) reaction_hub->desired_product Productive Pathway protodeboronation Protodeboronation (Ar-H) reaction_hub->protodeboronation Side Reaction (Excess H2O, High Temp) homocoupling Homocoupling (Ar-Ar) reaction_hub->homocoupling Side Reaction (O2 Contamination)

Caption: Competing pathways in the Suzuki-Miyaura coupling.

Mitigation Strategies:

  • Use Anhydrous Conditions : While many Suzuki protocols use aqueous bases, switching to anhydrous conditions can suppress protodeboronation.[11] This can be particularly effective when using bases like potassium fluoride (KF).

  • Protect the Boronic Acid : Converting the boronic acid to a more stable boronate ester can significantly reduce its susceptibility to protodeboronation.[12][13]

    • Pinacol Esters (Bpin) : Offer enhanced stability but can be slow to hydrolyze in situ.[12]

    • MIDA Boronates : These are highly stable, benchtop-friendly solids that are compatible with a wide range of reagents. They are deprotected under the basic aqueous conditions of the Suzuki coupling, releasing the boronic acid slowly and keeping its standing concentration low.[14]

    • Diethanolamine Adducts : Forming a diethanolamine adduct is a simple and effective way to stabilize the boronic acid. The adduct is a crystalline solid that can be used directly in the coupling reaction.[4]

Protocol: Formation of a Diethanolamine Adduct [4]

  • In a vial, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

  • Add diethanolamine (1.0 equiv) dropwise while stirring.

  • A white precipitate will form. Continue stirring the slurry for 15-20 minutes.

  • Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • This stable adduct can now be used directly in your Suzuki coupling reaction.

  • Optimize Reaction Kinetics : The goal is to make the rate of cross-coupling significantly faster than the rate of protodeboronation.

    • Increase Catalyst Loading : A slight increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can accelerate the productive catalytic cycle.

    • Use a More Active Catalyst System : As mentioned, employing highly active Buchwald ligands can dramatically increase the reaction rate.[4]

Q3: The reaction is very sluggish, and I suspect steric hindrance from the ortho-methoxy group is the cause. How can I improve the reaction rate?

A3: Your suspicion is well-founded. The methoxy group at the C2 position creates significant steric bulk around the boron center, which can impede both the transmetalation step and the initial oxidative addition if the coupling partner is also hindered.[13][15] However, this group can also offer a beneficial chelation effect, stabilizing key intermediates if the right conditions are chosen.[16][17]

Strategies to Overcome Steric Hindrance:

StrategyRationale & ExplanationRecommended Action
Increase Temperature Provides the necessary activation energy to overcome the steric barrier for transmetalation and reductive elimination.Cautiously increase the reaction temperature in 10-20 °C increments. Typical range for hindered couplings is 80–110 °C.[4] Monitor for decomposition.
Select a Bulky Ligand Bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands) promote the formation of a coordinatively unsaturated 14-electron Pd(0)L complex, which is highly reactive in oxidative addition. They also accelerate the typically slow reductive elimination step for hindered biaryls.Use ligands such as SPhos , XPhos , or RuPhos . A catalyst system like XPhos Pd G3 is an excellent choice as it's an air-stable and highly active precatalyst.[4]
Choose an Appropriate Base A strong, non-nucleophilic base is needed to form the boronate anion without causing other side reactions. The choice can influence the aggregation state of the palladium catalyst and the rate of transmetalation.Potassium phosphate (K₃PO₄) is often the base of choice for challenging couplings. Cesium carbonate (Cs₂CO₃) is also highly effective due to the high solubility of its salts in organic solvents.
Consider the Leaving Group The rate of oxidative addition is highly dependent on the carbon-halogen bond strength.If possible, use an aryl iodide or bromide as the coupling partner, as they are significantly more reactive than aryl chlorides (I > Br > OTf >> Cl).[18]

Experimental Protocol: General Procedure for a Hindered Suzuki-Miyaura Coupling [4][19]

  • Preparation : To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add this compound (1.2 equiv), the aryl halide (1.0 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere : Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition : Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).

  • Solvent Addition : Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction : Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 90–110 °C).

  • Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography.

References

Common side reactions of (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in synthetic chemistry, particularly in cross-coupling reactions.

Introduction

This compound is a versatile reagent in modern organic synthesis, valued for its role in constructing complex molecular architectures. However, like many organoboron compounds, it is susceptible to several side reactions that can diminish yields and complicate purification. This guide provides in-depth, experience-driven advice to help you anticipate and mitigate these issues, ensuring the success of your experiments.

Core Concepts: Understanding Arylboronic Acid Instability

Arylboronic acids, while powerful synthetic tools, can be prone to decomposition. The three most common undesired pathways are:

  • Protodeboronation: The cleavage of the C–B bond and its replacement with a C–H bond.

  • Oxidation: The conversion of the boronic acid to a phenol.

  • Boroxine Formation: The dehydration of three boronic acid molecules to form a cyclic anhydride.

The specific structure of (3-Fluoro-2

Troubleshooting guide for (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this substrate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve optimal reaction outcomes.

The structure of this compound presents a combination of features that require careful consideration for successful cross-coupling:

  • An ortho-methoxy group introduces steric bulk and the potential for catalyst chelation.[1]

  • A thioether (methylthio) moiety is a known potential coordinating agent that can poison palladium catalysts.[2]

  • An electron-withdrawing fluorine atom influences the electronic properties of the boronic acid.[3][4]

  • The boronic acid functional group itself is susceptible to common side reactions like protodeboronation and homocoupling.[5][6]

This guide provides direct answers to common problems and proactive advice for reaction setup.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment in a question-and-answer format.

Q1: My reaction shows no conversion, or the reaction has stalled. What are the most likely causes?

A1: A stalled reaction with this substrate most often points to one of two primary issues: catalyst inhibition or suboptimal reaction conditions.

1. Catalyst Poisoning by the Thioether Group: The sulfur atom in the methylthio group can strongly coordinate to the palladium center, leading to catalyst deactivation.[2] This is a very common issue with sulfur-containing substrates.

  • Solution: Employ ligands that are specifically designed to resist catalyst poisoning and promote efficient catalysis. Bulky, electron-rich monophosphine ligands (Buchwald ligands) are highly recommended as they promote rapid oxidative addition and reductive elimination, outcompeting the rate of catalyst poisoning.[7][8] Consider ligands such as SPhos, XPhos, or RuPhos.

2. Inefficient Catalyst Activation or Oxidative Addition: The combination of an electron-rich methoxy group and an electron-withdrawing fluoro group creates a complex electronic environment. If your aryl halide partner is also electron-rich, the initial oxidative addition step may be slow.

  • Solution:

    • Use a Pre-catalyst: Modern palladium pre-catalysts are designed for rapid and reliable generation of the active Pd(0) species.[9][10][11] This can be critical when using boronic acids that might be unstable under prolonged heating while the catalyst slowly activates.

    • Ensure Anhydrous & Degassed Conditions: Oxygen can oxidize the active Pd(0) catalyst and promote the homocoupling of the boronic acid.[7] Use anhydrous solvents and rigorously degas the reaction mixture using techniques like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.[12][13]

3. Poor Base/Solvent Combination: The base is crucial for activating the boronic acid to form the more nucleophilic boronate species required for transmetalation.[5][6] Poor solubility of the base can lead to a stalled reaction.

  • Solution:

    • Base Selection: For this substrate, a moderately strong base like potassium phosphate (K₃PO₄) is an excellent starting point. It is effective for challenging couplings and is less harsh than hydroxides, which can promote side reactions.[6][7]

    • Solvent System: A solvent system that can partially dissolve the base is often beneficial. Mixtures like dioxane/water or toluene/water (e.g., 4:1 to 10:1 ratio) are common.[12][13] Ensure the base is a fine, anhydrous powder for maximum surface area.

Below is a decision tree to help diagnose a stalled reaction.

G start Reaction Stalled / No Conversion q1 Is your catalyst/ligand system optimized for sulfur-containing substrates? start->q1 sol1 Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) and a modern Pd pre-catalyst. q1->sol1 No q2 Are your reaction conditions strictly anhydrous and oxygen-free? q1->q2 Yes a1_yes Yes a1_no No sol2 Use anhydrous solvents and rigorously degas the reaction mixture via freeze-pump-thaw or inert gas sparging. q2->sol2 No q3 Is the base appropriate and soluble? q2->q3 Yes a2_yes Yes a2_no No sol3 Use finely powdered K3PO4 or Cs2CO3. Consider a solvent system like dioxane/water to improve solubility. q3->sol3 No end_node Re-evaluate substrate purity and temperature. q3->end_node Yes a3_yes Yes a3_no No

Caption: Troubleshooting workflow for a stalled Suzuki coupling reaction.

Q2: My reaction yield is low, and I observe significant amounts of a byproduct with a mass corresponding to my starting boronic acid plus a hydrogen. What is happening?

A2: This is a classic case of protodeboronation , a major side reaction where the C-B bond is cleaved and replaced by a C-H bond.[5][12] Boronic acids can be susceptible to this pathway, especially under basic conditions.[9][10]

Causes and Mitigation Strategies:

  • Excess Water or Protic Solvents: Water is the proton source for this side reaction. While some water is often necessary to solubilize the base, too much can accelerate protodeboronation.

    • Solution: Minimize the amount of water in your solvent system. If possible, try completely anhydrous conditions with a soluble organic base, although this is often less effective. A common approach is to use a more stable form of the boronic acid.

  • Slow Transmetalation: If the transmetalation step is slow, the boronic acid (or its activated boronate form) has more time to undergo protodeboronation.

    • Solution 1: Use a More Stable Boron Reagent. Convert the boronic acid to its corresponding pinacol ester or trifluoroborate salt.[12] These derivatives are generally more stable and act as a "slow-release" reservoir of the boronic acid under reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[7][13]

    • Solution 2: Accelerate the Catalytic Cycle. Use a more active catalyst system (see Q1) that promotes faster transmetalation, allowing the desired reaction to outcompete the protodeboronation pathway.[9][11]

  • High Temperatures: Elevated temperatures can increase the rate of decomposition.

    • Solution: Operate at the lowest temperature that still allows for a reasonable reaction rate (typically 80-100 °C).[13]

Q3: I'm seeing homocoupling of my boronic acid (boroxine formation) or my aryl halide. How can I prevent this?

A3: Homocoupling is another common side reaction.

  • Boronic Acid Homocoupling: Boronic acids can dehydrate to form cyclic trimers called boroxines. This reduces the amount of active monomeric boronic acid available for the reaction. While often in equilibrium, it can be problematic.

    • Solution: Using the boronic acid pinacol ester instead of the free acid can completely prevent boroxine formation.[7][12]

  • Aryl Halide Homocoupling: This side reaction is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture is the most effective way to minimize this byproduct.[7] Additionally, ensuring the correct stoichiometry is important. Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can favor the cross-coupling pathway over aryl halide homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for catalyst, ligand, base, and solvent for this specific substrate?

A1: For a challenging substrate like this compound, a robust, well-established catalyst system is the best starting point. Below is a recommended set of conditions based on best practices for sulfur-containing and sterically hindered substrates.

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol % Pd) or a G3/G4 Buchwald Precatalyst (1-2 mol %)Pd₂(dba)₃ is a reliable Pd(0) source. Pre-catalysts offer faster, more reliable activation.[2][9]
Ligand SPhos or XPhos (1.1-1.2 eq. relative to Pd)Bulky, electron-rich ligands are essential to overcome sulfur poisoning and steric hindrance.[2][7]
Base K₃PO₄ (2.0 - 3.0 equivalents)Strong, non-nucleophilic base effective for challenging couplings with good functional group tolerance.[6][7]
Solvent 1,4-Dioxane / Water (5:1) or Toluene / Water (5:1)Aprotic/aqueous mixture aids in dissolving the base while minimizing protodeboronation.[12]
Temperature 90 - 100 °CProvides sufficient thermal energy to overcome activation barriers without excessive substrate decomposition.
Boronic Acid Use as the pinacol ester (1.5 equivalents)Pinacol esters offer superior stability against protodeboronation and prevent boroxine formation.[12][13]
Q2: How should I set up the reaction to ensure success?

A2: Proper experimental technique is critical. The following step-by-step protocol outlines the best practices for setting up an inert and successful Suzuki coupling reaction.

Experimental Protocol: General Procedure

  • Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the this compound pinacol ester (1.5 eq), and finely powdered anhydrous K₃PO₄ (2.5 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., SPhos G3, 2 mol %) and any additional ligand if required.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[12][13]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5:1 Dioxane/Water) via syringe. The reaction concentration should typically be around 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the sealed flask into a pre-heated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, and extract the aqueous layer. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

G cluster_0 Preparation cluster_1 Execution cluster_2 Work-up & Purification A Add Solids to Flask (Aryl Halide, Boron Ester, Base) B Add Catalyst/Ligand (Under Inert Atmosphere) A->B C Establish Inert Atmosphere (3x Vacuum/Inert Gas Cycles) B->C D Add Degassed Solvent C->D E Heat to Temperature (e.g., 100 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool & Quench F->G H Extract with Organic Solvent G->H I Dry, Concentrate & Purify H->I

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Q3: What is the underlying mechanism, and where do these problems arise?

A3: The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[14] Understanding this cycle helps pinpoint where issues can occur.

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxyAdd Oxidative Addition Pd0->OxyAdd 1 Poisoning Catalyst Poisoning (Thioether Coordination) Pd0->Poisoning PdII R¹-Pd(II)L_n-X OxyAdd->PdII Transmetal Transmetalation PdII->Transmetal 2 PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 ReductElim Reductive Elimination PdII_R2->ReductElim 3 ReductElim->Pd0 Product R¹-R² (Product) ReductElim->Product Protodeboronation Protodeboronation ArX R¹-X (Aryl Halide) ArX->OxyAdd Boronic R²-B(OR)₂ (Boron Reagent) Boronic->Transmetal Boronic->Protodeboronation Base Base Base->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle and common failure points.

Breakdown of Failure Points:

  • Oxidative Addition: This first step can be slow if the aryl halide is electron-rich. The ortho-methoxy group on your boronic acid does not directly affect this step, but your choice of coupling partner will.

  • Transmetalation: This is the most complex step. The base activates the boronic acid to form a boronate, which then transfers its organic group to the palladium. This step is where protodeboronation competes with the desired reaction. A slow transmetalation gives the boronic acid more time to decompose.

  • Reductive Elimination: This final step forms the C-C bond and regenerates the active Pd(0) catalyst. Bulky, electron-rich ligands accelerate this step.

  • Off-Cycle Problem - Catalyst Poisoning: The thioether group can bind to the Pd(0) catalyst at any point, taking it out of the active cycle and causing the reaction to stall.

By understanding these steps, you can make more informed decisions to optimize your reaction and overcome the unique challenges posed by this compound.

References

Technical Support Center: (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid. This guide is designed to provide in-depth, field-proven insights into the challenges associated with this reagent, particularly its susceptibility to deboronation. We will explore the underlying chemical principles and provide robust, actionable troubleshooting strategies to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern?

Protodeboronation is a prevalent and undesired side reaction in processes utilizing organoboronic acids, such as the Suzuki-Miyaura coupling.[1][2] It involves the cleavage of the carbon-boron (C–B) bond and its replacement with a carbon-hydrogen (C–H) bond, effectively converting your boronic acid nucleophile into its corresponding arene.[3] This reaction consumes the starting material, reduces the yield of the desired product, and complicates purification efforts.[3]

Q2: What makes this compound particularly susceptible to protodeboronation?

The stability of an arylboronic acid is highly dependent on the electronic properties of its substituents.[1] The structure of this compound contains multiple electron-donating groups (ortho-methoxy, para-methylthio), which increase the electron density of the aromatic ring. Electron-rich arylboronic acids are known to be more prone to protodeboronation.[4] While the meta-fluoro group is electron-withdrawing, the overall electron-rich nature of the ring likely dominates, predisposing it to this decomposition pathway, especially under basic conditions used in cross-coupling reactions.[5]

Q3: How should I properly store and handle this boronic acid to maintain its integrity?

Proper storage is the first line of defense against reagent degradation.

  • Storage Conditions : Store the boronic acid in a tightly sealed container in a cool, dark, and dry environment, such as a desiccator at room temperature or in a refrigerator.[6][7]

  • Inert Atmosphere : For long-term storage, keeping the solid under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent slow oxidation and hydrolysis from atmospheric moisture.

  • Avoid Contamination : Do not store boronic acids near strong oxidizing agents or in areas with high humidity.[8][9]

  • Boroxine Formation : Be aware that in the solid state, boronic acids can undergo dehydration to form a cyclic trimer called a boroxine.[10] This is often a reversible process upon dissolution but can affect the reagent's molecular weight and stoichiometry if not accounted for.

Q4: Can I convert the boronic acid to a more stable derivative before my reaction?

Absolutely. This is a highly recommended strategy for particularly unstable boronic acids. Converting the boronic acid to a boronate ester, such as a pinacol ester or an N-methyldiethanolamine (MIDA) ester, can significantly enhance its stability.[1][4][10] These derivatives are generally more robust towards premature protodeboronation and can act as "slow-release" sources of the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[1][11] A simple and effective method is the formation of a diethanolamine adduct, which is a stable, crystalline solid.

Troubleshooting Guide for Suzuki-Miyaura Coupling

This section addresses the common problem of low yield due to deboronation during a Suzuki-Miyaura cross-coupling reaction.

Problem: My reaction yield is low, and analysis (LC-MS, GC-MS) shows a significant amount of the deboronated byproduct, 1-fluoro-2-methoxy-5-(methylthio)benzene.

This is a classic sign that the rate of protodeboronation is competing with or exceeding the rate of your desired cross-coupling. Here are the primary causes and their solutions.

Causality: The mechanism of protodeboronation is often base-catalyzed.[1][5] In aqueous media, a base (like OH⁻) attacks the boron atom to form a more electron-rich tetrahedral boronate species. This species is then susceptible to protonolysis by a proton source (like water), cleaving the C–B bond.[1] The use of strong, water-soluble bases (NaOH, KOH) and high concentrations of water, especially at elevated temperatures, can dramatically accelerate this undesired pathway.[5][12]

Solutions:

  • Choose a Milder Base: Switch from strong hydroxide bases to milder inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[2][13] These bases are less nucleophilic and have lower solubility in common organic solvents, which can temper the rate of deboronation.

  • Minimize Water: Use anhydrous solvents or a solvent system with a minimal amount of water (e.g., Dioxane/H₂O 10:1).[13] Ensure solvents are rigorously degassed to prevent catalyst oxidation, which would slow the desired reaction and allow more time for deboronation to occur.[14][15]

  • Consider Fluoride: In some cases, fluoride ions (from bases like CsF or KF) can be effective, but their performance can be substrate-dependent.

Causality: The core of the issue is a kinetic competition. If the catalytic cycle for the desired Suzuki coupling is slow, the boronic acid spends more time in the reactive environment, making it more likely to decompose.[1][2] An inefficient catalyst or ligand combination fails to achieve a rate of transmetalation and reductive elimination that significantly outpaces the rate of protodeboronation.

Solutions:

  • Use a High-Activity Catalyst: Employ modern, highly active palladium precatalysts. Buchwald-type precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) are designed for rapid activation to the active Pd(0) species and are often highly effective for challenging substrates.[13]

  • Select an Appropriate Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich alkylphosphine ligands (e.g., XPhos, SPhos, RuPhos) can accelerate the key steps of oxidative addition and reductive elimination, thereby increasing the overall speed of the catalytic cycle.[16]

  • Optimize Catalyst Loading: While typically between 0.5–2 mol%, adjusting the catalyst loading can sometimes improve results. However, simply adding more catalyst is not always the solution if the underlying conditions are flawed.

ParameterConditions Promoting ProtodeboronationConditions Favoring Suzuki CouplingRationale
Base Strong, aqueous bases (NaOH, KOH)Milder, often anhydrous bases (K₃PO₄, Cs₂CO₃, K₂CO₃)Reduces the rate of base-catalyzed C-B bond cleavage.[1][2][5]
Solvent Protic solvents, high water contentAnhydrous or minimally aqueous solvents (e.g., Dioxane, Toluene, THF, 2-MeTHF)Limits the availability of proton sources for protonolysis.[15][17]
Temperature Excessively high temperaturesOptimal temperature for coupling (often 80–110 °C)High heat can accelerate decomposition pathways.[15]
Catalyst Inactive or inappropriate catalyst/ligandHigh-activity Pd precatalyst + bulky, electron-rich ligandEnsures the desired coupling reaction is kinetically favored over the side reaction.[1][13]
Atmosphere Presence of OxygenRigorously degassed, inert atmosphere (Ar or N₂)Prevents oxidative deactivation of the Pd(0) catalyst and phosphine ligands.[14]
Visualized Workflows and Mechanisms
Mechanism: Base-Catalyzed Protodeboronation

The following diagram illustrates the generally accepted pathway for protodeboronation in aqueous basic media.

Protodeboronation ArBOH2 Aryl Boronic Acid (Ar-B(OH)₂) ArBOH3 Tetrahedral Boronate (Ar-B(OH)₃⁻) ArBOH2->ArBOH3 + OH⁻ ArH Deboronated Arene (Ar-H) ArBOH3->ArH + H₂O BOH3 Boric Acid (B(OH)₃) OH_out OH⁻ OH_in OH⁻ H2O_in H₂O

Caption: Base-catalyzed protodeboronation pathway.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve deboronation issues systematically.

Troubleshooting start Low Yield & High Deboronation? check_base 1. Review Base & Solvent (Using NaOH/KOH in H₂O?) start->check_base Yes solve_base Action: Switch to K₃PO₄ or Cs₂CO₃. Use minimal H₂O. Degas thoroughly. check_base->solve_base Yes check_catalyst 2. Evaluate Catalyst System (Using older catalyst like Pd(PPh₃)₄?) check_base->check_catalyst No success Problem Resolved solve_base->success solve_catalyst Action: Use Buchwald precatalyst (e.g., XPhos Pd G3) & modern ligand. check_catalyst->solve_catalyst Yes check_stability 3. Consider Reagent Stability (Is the issue persistent?) check_catalyst->check_stability No solve_catalyst->success solve_stability Action: Convert to Pinacol or MIDA ester for slow release. check_stability->solve_stability Yes solve_stability->success

Caption: Systematic workflow for troubleshooting deboronation.

Experimental Protocols
Protocol 1: Deboronation-Minimizing Suzuki-Miyaura Coupling

This general protocol incorporates best practices to favor the cross-coupling reaction.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).[13]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[14]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[13]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, aiming for a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe.[13] If required, a minimal amount of degassed water can be added (e.g., Dioxane/H₂O 20:1).

  • Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 90–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.[13][14]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Stabilization of Boronic Acid via Diethanolamine Adduct Formation

This procedure converts the boronic acid into a more stable, crystalline solid that can be used directly in coupling reactions.[13]

  • Dissolution: In a vial, dissolve the this compound (1.0 equiv) in a suitable solvent like methylene chloride or ethyl acetate.

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation: A white precipitate of the diethanolamine adduct will form. Continue stirring the slurry for 15-30 minutes to ensure complete formation.

  • Isolation: Isolate the white solid by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. This stable adduct can now be weighed and used in your coupling reaction, typically with protic solvents.

References

Technical Support Center: Optimizing Reactions with (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid. This resource is designed to provide in-depth, practical solutions to common challenges encountered during its use in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our goal is to move beyond generic advice and offer targeted, mechanistically grounded strategies to optimize your synthetic outcomes.

Introduction: Understanding the Substrate

This compound is a highly functionalized building block with a unique electronic and steric profile. The interplay of its substituents—an ortho-methoxy group, a meta-fluoro group, and a para-methylthio group—presents specific challenges and opportunities in reaction design.

  • Ortho-Methoxy Group: This group provides significant steric hindrance around the boronic acid moiety, which can slow down the crucial transmetalation step in the catalytic cycle.[1][2] However, it can also engage in beneficial chelation with the palladium center, potentially influencing the reaction geometry.[2]

  • Meta-Fluoro Group: As a moderately electron-withdrawing group, the fluorine atom can influence the acidity of the boronic acid (pKa), which in turn affects its activation by the base.[3]

  • Para-Methylthio Group: The thioether functionality is a potential site for catalyst inhibition or poisoning, as sulfur can coordinate to the palladium center.[4] However, under many conditions, thioethers are tolerated in Suzuki couplings.[4]

This guide will address how to navigate these structural features by rationally selecting solvents and bases to achieve high yields and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield or has failed completely. What are the primary causes?

A1: Low to no conversion is the most common issue and typically points to problems in one of three areas of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. Given the structure of your boronic acid, the bottleneck is most likely the transmetalation step .

  • Causality: The steric bulk from the ortho-methoxy group can physically impede the approach of the boronic acid (or its activated boronate form) to the palladium complex.[1][2] Furthermore, inefficient activation of the boronic acid by the chosen base will fail to generate the highly nucleophilic "ate" complex required for effective transmetalation.[5][6][7]

  • Immediate Troubleshooting Steps:

    • Re-evaluate Your Base: A weak base may not be sufficient to form the boronate. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. These are often effective in sterically hindered couplings.[8][9]

    • Increase Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Monitor for potential degradation of starting materials or product.

    • Check Reagent Quality: Ensure the boronic acid has not degraded via protodeboronation or oxidation.[8][10] Use freshly purchased or properly stored material. Confirm the activity of your palladium catalyst and ensure ligands have not oxidized.[8]

Q2: I am observing significant amounts of a byproduct that appears to be the result of protodeboronation (replacement of the B(OH)₂ group with hydrogen). How can I minimize this?

A2: Protodeboronation is a major competing pathway, especially when the desired cross-coupling is slow.[9][10] It is often catalyzed by the base and exacerbated by the presence of water.[10]

  • Causality: The slow transmetalation due to steric hindrance gives the activated boronate a longer lifetime in the reaction mixture, increasing the probability of it reacting with a proton source (like water) instead of the palladium complex.

  • Mitigation Strategies:

    • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, switching to anhydrous conditions can significantly reduce protodeboronation.[8][11] Use a non-aqueous solvent like THF or 1,4-dioxane with a finely powdered, dry base such as K₃PO₄.

    • Choice of Base: Milder bases like potassium fluoride (KF) can sometimes activate the boronic acid sufficiently for transmetalation without aggressively promoting protodeboronation.[12][13]

    • Use of Boronic Esters: Converting the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate, can protect it from premature decomposition.[14][15] These esters often exhibit different reactivity profiles and may require slightly modified conditions.[15]

Q3: My reaction is producing a significant amount of homocoupled biaryl product derived from the boronic acid. What causes this and how can I prevent it?

A3: Homocoupling of boronic acids is typically driven by the presence of Pd(II) species and oxygen in the reaction mixture.[16]

  • Causality: If the Pd(0) catalyst is oxidized to Pd(II) by residual oxygen, it can catalyze the coupling of two boronic acid molecules. This process reduces the Pd(II) back to Pd(0), but consumes your valuable starting material.

  • Prevention Protocol:

    • Thorough Degassing: This is the most critical step. Ensure your solvent is rigorously degassed before use. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes can suffice.[8][9]

    • Maintain Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas. Use Schlenk line techniques or a glovebox for the best results.[8]

    • Use a Pd(0) Precatalyst: While Pd(II) precatalysts like Pd(OAc)₂ are common, starting with a Pd(0) source (e.g., Pd₂(dba)₃) can sometimes reduce the initial concentration of oxidative species that lead to homocoupling.

Frequently Asked Questions (FAQs)

Q: Which solvent system is best for reactions with this boronic acid?

A: The choice of solvent is critical and depends on the chosen base and reaction temperature. There is no single "best" solvent, but rather an optimal pairing of solvent and base.[17]

  • Aprotic Ethereal Solvents (Dioxane, THF): These are excellent general-purpose solvents for Suzuki couplings.[18][19] They are often used with aqueous bases (e.g., K₂CO₃ in dioxane/water) or with anhydrous bases (e.g., K₃PO₄ in THF). For your sterically hindered substrate, a higher boiling point solvent like dioxane may be preferable to allow for higher reaction temperatures.

  • Polar Aprotic Solvents (DMF, NMP): These solvents can sometimes accelerate slow reactions but can also promote side reactions.[17][20] They should be used with caution and only after other options have been explored.

  • Alcohol Solvents (Isopropanol, Ethanol): Alcohols can influence reaction selectivity and are sometimes used in specific protocols.[17] However, they can also serve as a proton source and may increase the risk of protodeboronation.

Q: What is the best base to use?

A: The base is arguably the most important variable to screen. Its role is to activate the boronic acid by forming the more nucleophilic boronate "ate" complex.[5][6][12]

  • Inorganic Bases:

    • Potassium Carbonate (K₂CO₃): A common, moderately strong base. Often used in aqueous solvent mixtures. May be insufficient for this sterically hindered substrate.

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that often gives superior results in difficult couplings.

    • Potassium Phosphate (K₃PO₄): A strong base that is highly effective, particularly under anhydrous conditions. It is an excellent first choice for your specific boronic acid.[9]

    • Potassium Fluoride (KF): A milder base that can be effective while minimizing base-labile side reactions.[12][13]

Q: Could the methylthio (-SMe) group be poisoning my palladium catalyst?

A: It is a possibility, though often overstated. While free thiols are potent catalyst poisons, thioethers are generally tolerated in Suzuki-Miyaura reactions.[4] If you suspect catalyst inhibition, consider using a ligand that is less susceptible to displacement or a higher catalyst loading. However, it is more likely that other factors (steric hindrance, base/solvent choice) are the primary cause of poor reactivity.

Data Summary & Recommended Conditions

The following table provides a starting point for reaction optimization based on common solvent/base combinations and their rationale for use with this compound.

Condition Set Solvent System Base Typical Temp. (°C) Rationale & Key Considerations
A (Recommended Start) 1,4-Dioxane / H₂O (4:1)Cs₂CO₃ (2-3 eq.)90 - 100Strong base enhances boronate formation to overcome steric hindrance. Aqueous system aids solubility.
B (Anhydrous Alternative) THF or CPMEK₃PO₄ (powdered, 2-3 eq.)65 - 100Minimizes risk of protodeboronation. CPME is a greener, high-boiling alternative to THF.[9]
C (Mild Conditions) TolueneKF (powdered, 3 eq.)100 - 110Useful if substrate contains base-sensitive functional groups. May require longer reaction times.

Experimental Protocols

Protocol A: General Procedure for Suzuki-Miyaura Coupling (Aqueous Base)

This protocol is a robust starting point for coupling this compound with a generic aryl bromide.

  • Reagent Preparation: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), and Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (8 mL) followed by degassed deionized water (2 mL).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand if required.

  • Reaction: Place the sealed flask in a preheated oil bath at 95 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues encountered in these reactions.

TroubleshootingWorkflow Troubleshooting Flowchart for Suzuki-Miyaura Reactions Start Low or No Conversion CheckReagents Verify Reagent Quality (Boronic Acid, Catalyst, Halide) Start->CheckReagents Degassing Improve Degassing Protocol (Freeze-Pump-Thaw) CheckReagents->Degassing Reagents OK BaseScreen Screen Stronger Bases (K3PO4, Cs2CO3) Degassing->BaseScreen Degassing Improved TempScreen Increase Reaction Temperature BaseScreen->TempScreen Still Low Yield Success Reaction Optimized BaseScreen->Success Yield Improved SolventScreen Change Solvent System (e.g., Anhydrous THF) TempScreen->SolventScreen Still Low Yield TempScreen->Success Yield Improved SolventScreen->Success Yield Improved SuzukiCycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R1-X PdII R1-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation (Rate-Limiting Step) PdII->Transmetal PdII_R1R2 R1-Pd(II)L_n-R2 Transmetal->PdII_R1R2 Boronate R2-B(OH)3^- (Activated Boronate) Boronate->Transmetal + Base Base (e.g., K3PO4) Base->Boronate BoronicAcid R2-B(OH)2 BoronicAcid->Boronate + Base RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regenerates Product R1-R2 (Desired Product) RedElim->Product

References

How to handle and store (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid (CAS No. 957065-83-7). This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the long-term stability and effective use of this reagent in your synthetic endeavors. Here, we address common challenges and provide scientifically grounded protocols to prevent degradation and troubleshoot experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've just received my shipment of this compound. What is the absolute first thing I should do?

A1: Immediately inspect the packaging for integrity. Once confirmed, transfer the unopened container to a designated cold storage unit. The recommended storage temperature for this compound is -20°C [1]. Do not open the container until it has been allowed to equilibrate to room temperature in a desiccator or glovebox. This critical step prevents atmospheric moisture from condensing on the cold solid, which is a primary cause of degradation.

Q2: What are the main ways this boronic acid can degrade, and what will I observe in my experiments if it has?

A2: Like most arylboronic acids, this compound is susceptible to two primary degradation pathways:

  • Protodeboronation: This is the hydrolytic cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This process is often accelerated by moisture, heat, and non-neutral pH conditions (both acidic and basic)[2][3][4]. The resulting byproduct, 1-fluoro-2-methoxy-5-(methylthio)benzene, will be an unreactive impurity in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura), leading to lower yields and purification challenges.

  • Boroxine Formation: This is a dehydration reaction where three molecules of the boronic acid condense to form a stable, six-membered cyclic anhydride called a boroxine[5][6]. While boroxines are often viable in cross-coupling reactions, the presence of both the boronic acid and its boroxine can lead to issues with stoichiometry, solubility, and reaction kinetics[7]. The formation of boroxine is an equilibrium process favored by the removal of water[6][8].

If your reagent has degraded, you will likely observe a significant decrease in the yield of your desired coupled product and the appearance of the protodeboronated arene as a major byproduct in your reaction analysis (e.g., by LC-MS or GC-MS).

Q3: My Suzuki-Miyaura coupling reaction is sluggish or failing. Could my boronic acid be the problem?

A3: Yes, reagent integrity is a critical factor. Beyond the degradation pathways mentioned above, several factors related to the boronic acid can lead to poor reaction outcomes:

  • Inadequate Base: The base is crucial for the formation of the active boronate species required for transmetalation to the palladium center. Ensure your base is of high purity, dry, and finely powdered for optimal reactivity.

  • Oxygen Contamination: Rigorous exclusion of oxygen is necessary to prevent both the oxidation of the Pd(0) catalyst and oxidative side reactions of the boronic acid. Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Solvent Choice: The choice of solvent can influence the rate of both the desired reaction and undesired protodeboronation. While some water is often beneficial for Suzuki couplings, excessive water can promote protodeboronation. If this side reaction is significant, consider switching to anhydrous conditions or using a milder base like potassium fluoride (KF)[4].

Core Protocols: Handling & Storage

To maintain the integrity of this compound, adherence to strict handling and storage protocols is paramount.

Protocol 1: Long-Term Storage
  • Upon Receipt: Verify the container seal is intact.

  • Storage Environment: Place the sealed container in a freezer at -20°C .

  • Inert Atmosphere: For optimal long-term stability, store the container within a larger, sealed secondary container (e.g., a desiccator cabinet or a sealed bag) containing a desiccant and purged with an inert gas.

Protocol 2: Weighing and Dispensing the Reagent

This protocol is designed to minimize exposure to atmospheric moisture and oxygen.

  • Equilibration: Transfer the sealed container from the freezer to a desiccator at room temperature. Allow at least 1-2 hours for the container and its contents to warm to ambient temperature. This is a critical step to prevent moisture condensation.

  • Inert Atmosphere Handling: Perform all manipulations in a glovebox or glove bag under a positive pressure of argon or nitrogen.

  • Dispensing:

    • Carefully open the container inside the inert atmosphere.

    • Use a clean, dry spatula to weigh the desired amount of the solid into a tared vial. .

    • Keep the weighing time as short as possible.

  • Resealing and Storage:

    • Tightly reseal the main container, ensuring the threads are clean.

    • Wrap the cap with paraffin film for an extra barrier against moisture.

    • Return the main container to the -20°C freezer.

Protocol 3: Preparing a Stock Solution

For frequent use, preparing a stock solution in an anhydrous solvent can be more efficient than repeatedly weighing the solid.

  • Solvent Preparation: Use a high-purity, anhydrous solvent (e.g., dioxane, THF) from a solvent purification system or a freshly opened bottle of anhydrous solvent.

  • Dissolution: In a glovebox, add the weighed this compound to an oven-dried flask equipped with a magnetic stir bar and a septum-sealed cap.

  • Solvent Transfer: Add the anhydrous solvent via a dry syringe to achieve the desired concentration (e.g., 0.5 M).

  • Storage of Solution: Store the solution in the sealed flask under an inert atmosphere at 2-8°C. For longer-term storage, freezing at -20°C may be possible, but verify solubility upon thawing. Use the solution within a few days to a week for best results.

Understanding Degradation: A Deeper Look

To make informed decisions in the lab, it is crucial to understand the mechanisms behind the degradation of your boronic acid.

Degradation Pathway Visualization

The following diagrams illustrate the two main pathways of degradation for arylboronic acids.

G cluster_storage Storage & Handling cluster_degradation Degradation Pathways A This compound B Protodeboronation Product (1-Fluoro-2-methoxy-5-(methylthio)benzene) A->B H₂O, Heat, Acid/Base C Boroxine (Cyclic Trimeric Anhydride) A->C Dehydration (Heat, Vacuum)

Caption: Primary degradation routes for the boronic acid.

Mechanism of Protodeboronation

Protodeboronation is a significant concern, as it leads to an inert byproduct. The reaction can be catalyzed by both acid and base. Under basic conditions, which are common in Suzuki couplings, the boronic acid forms a more electron-rich boronate species, which can then be protonated by water, leading to the cleavage of the C-B bond.

Protodeboronation ArB(OH)₂ ArB(OH)₂ ArB(OH)₃⁻ ArB(OH)₃⁻ ArB(OH)₂->ArB(OH)₃⁻ + OH⁻ Ar-H + B(OH)₄⁻ Ar-H + B(OH)₄⁻ ArB(OH)₃⁻->Ar-H + B(OH)₄⁻ + H₂O (Proton Source)

Caption: Simplified mechanism of base-catalyzed protodeboronation.

Quantitative Data Summary

ParameterValue/RecommendationSource
CAS Number 957065-83-7[9]
Molecular Formula C₈H₁₀BFO₃SN/A
Molecular Weight 216.04 g/mol [1]
Recommended Storage -20°C[1]
Appearance White to off-white solid[1]
Primary Degradation Protodeboronation, Boroxine Formation[2][5]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, moistureGeneral chemical safety

References

Technical Support Center: Analysis and Troubleshooting of Impurities in Reactions of (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid. This resource is designed to provide in-depth, field-proven insights into the common challenges encountered during its use in synthetic reactions, particularly in palladium-catalyzed cross-coupling chemistry like the Suzuki-Miyaura reaction. Our goal is to move beyond simple procedural steps and explain the causality behind impurity formation, empowering you to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses high-level questions regarding the stability and reactivity of arylboronic acids, with a specific focus on the structural features of this compound.

Q1: What are the most common types of impurities I should expect when using this compound in a Suzuki-Miyaura coupling reaction?

A1: When using this boronic acid, especially in cross-coupling reactions, you are likely to encounter three primary classes of impurities derived from the boronic acid itself:

  • Protodeboronation Product: The boronic acid group is replaced by a hydrogen atom, yielding 1-fluoro-2-methoxy-3-(methylthio)benzene. This is often a major byproduct.[1][2]

  • Homocoupling Product: Two molecules of the boronic acid couple to form a symmetrical biaryl, 3,3'-difluoro-2,2'-dimethoxy-5,5'-bis(methylthio)-1,1'-biphenyl.[3][4]

  • Oxidation (Hydroxylation) Product: The boronic acid group is replaced by a hydroxyl group, resulting in the formation of 3-fluoro-2-methoxy-5-(methylthio)phenol.[5][6]

The specific boronic acid possesses electron-donating methoxy and methylthio groups, which can influence its propensity to undergo these side reactions.

Q2: Why is protodeboronation such a common side reaction with arylboronic acids?

A2: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] This undesired side reaction is highly dependent on the reaction conditions and the electronic nature of the aryl group.[1][7] The reaction can proceed through several mechanisms:

  • Acid-Catalyzed: In the presence of a Brønsted acid, the boronic acid can be protonated, facilitating the cleavage of the C-B bond.[1][8]

  • Base-Catalyzed: A pre-equilibrium formation of a boronate species with a hydroxide base is followed by a rate-limiting reaction with a proton source (like water) to cleave the C-B bond.[1] This is particularly relevant in Suzuki-Miyaura reactions, which are typically run under basic conditions.[2]

  • Metal-Catalyzed: Some transition metals, including palladium, can catalyze this process.[9]

Electron-rich arylboronic acids, such as the one , can be more susceptible to protodeboronation under certain conditions.

Q3: My boronic acid is a fluffy white solid, but sometimes it appears more granular. Does this matter?

A3: Yes, this can be significant. Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines.[10] This is a reversible equilibrium. The presence of boroxines alters the molecular weight of your reagent, and failing to account for it can lead to stoichiometric errors, primarily using less of the boronic acid than intended. Commercial boronic acids often exist as a mixture of the free acid and the boroxine.[10] It is good practice to store boronic acids in a desiccator and, for critical applications, to analyze the purity and composition before use.

Section 2: Troubleshooting Guide - From Problem to Solution

This guide is structured around specific experimental observations. Use the initial diagnostic workflow to identify your issue and navigate to the appropriate in-depth solution.

Initial Troubleshooting Workflow

G start Problem: Impurity Detected in Reaction Mixture (LC-MS/TLC) q1 Does the impurity mass correspond to Ar-H (loss of B(OH)2, gain of H)? start->q1 q2 Does the impurity mass correspond to Ar-Ar (dimer of starting material)? start->q2 q3 Does the impurity mass correspond to Ar-OH (loss of B(OH)2, gain of OH)? start->q3 sol1 Protodeboronation (See Guide 2.1) q1->sol1 Yes sol2 Homocoupling (See Guide 2.2) q2->sol2 Yes sol3 Oxidation (See Guide 2.3) q3->sol3 Yes G cluster_0 Oxygen-Mediated Pathway cluster_1 Pd(II)-Mediated Pathway Pd0 Pd(0)L2 Peroxo Pd(II)(O₂)L₂ Pd0->Peroxo Oxidation O2 O₂ (Air) O2->Peroxo ArPdOOB ArPd(II)-O-O-B(OH)₂ Peroxo->ArPdOOB ArBOH2_1 ArB(OH)₂ ArBOH2_1->ArPdOOB ArAr Ar-Ar (Homocoupling Product) ArPdOOB->ArAr ArBOH2_2 ArB(OH)₂ ArBOH2_2->ArAr Transmetalation & Reductive Elim. PdII_X2 Pd(II)X₂ (Precatalyst) ArPdX ArPd(II)X PdII_X2->ArPdX ArBOH2_3 ArB(OH)₂ ArBOH2_3->ArPdX Transmetalation Ar2Pd Ar₂Pd(II) ArPdX->Ar2Pd ArBOH2_4 ArB(OH)₂ ArBOH2_4->Ar2Pd Transmetalation ArAr_2 Ar-Ar (Homocoupling Product) Ar2Pd->ArAr_2 Reductive Elimination Pd0_regen Pd(0)L₂ (Active Catalyst) Ar2Pd->Pd0_regen

References

Technical Support Center: Refinement of Experimental Protocols for (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for the successful application of this versatile reagent in your experimental workflows, particularly in Suzuki-Miyaura cross-coupling reactions.

Introduction to this compound

This compound is a substituted arylboronic acid with the chemical formula C₈H₁₀BFO₃S. Its unique substitution pattern, featuring an electron-withdrawing fluorine atom, an electron-donating methoxy group, and a methylthio group, presents both opportunities and challenges in synthetic chemistry. The interplay of these functionalities can significantly influence the reactivity, stability, and optimal reaction conditions for this reagent. This guide will help you navigate these complexities to achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: This boronic acid is primarily used as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceuticals and advanced materials.

Q2: How should I properly store and handle this boronic acid to ensure its stability?

A2: Boronic acids, in general, are susceptible to degradation through pathways like protodeboronation and oxidation. To maintain the integrity of this compound, we recommend the following storage and handling procedures:

ConditionRecommendationRationale
Temperature Store at -20°C for long-term storage.Minimizes thermal degradation and slows down decomposition pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation of the electron-rich boronic acid.
Moisture Keep in a tightly sealed container in a desiccator.Moisture can facilitate protodeboronation, especially in the presence of acidic or basic impurities.
Light Protect from light.While not always a primary concern, protection from light is a good general practice for storing organic reagents.

Q3: What are the common impurities found in this boronic acid, and how can they be removed?

A3: A common impurity in boronic acids is the corresponding boroxine, a cyclic anhydride formed by the dehydration of three boronic acid molecules. Protodeboronation can also lead to the formation of 1-fluoro-2-methoxy-5-(methylthio)benzene as an impurity. Purification can be achieved through several methods:

  • Recrystallization: This is often the simplest method for removing impurities. The choice of solvent will depend on the specific impurities present.

  • Acid/Base Extraction: Boronic acids are weakly acidic and can be converted to their boronate salts with a base. This allows for separation from non-acidic impurities through extraction. The pure boronic acid can then be regenerated by acidification.

  • Chromatography: While sometimes challenging due to the polarity of boronic acids, flash column chromatography on silica gel can be effective.

Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

Encountering difficulties in your Suzuki-Miyaura coupling reactions with this compound is not uncommon. The unique electronic and steric properties of this reagent can lead to specific challenges. This guide provides a systematic approach to troubleshooting common issues.

Problem 1: Low to No Product Yield

Potential Causes & Solutions

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure your catalyst is active.

    • Recommendation: If using a Pd(II) precatalyst, it must be reduced in-situ to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.

    • Recommendation: Thoroughly degas all solvents and ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).

  • Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is a critical step. The ortho-methoxy group on the boronic acid can sterically hinder this process.

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands can accelerate both oxidative addition and reductive elimination, overcoming steric barriers.

  • Suboptimal Base/Solvent Combination: The choice of base and solvent is crucial and often interdependent.

    • Recommendation: For this electron-rich boronic acid, a milder base like K₂CO₃ or K₃PO₄ is often preferred over strong bases like NaOH to minimize protodeboronation. A biphasic solvent system (e.g., toluene/water, dioxane/water) with vigorous stirring is a good starting point.

Problem 2: Significant Protodeboronation

Potential Causes & Solutions

  • Presence of Protic Sources: Water and other protic species are the primary culprits for protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.

    • Recommendation: If protodeboronation is severe, consider running the reaction under anhydrous conditions. Use anhydrous solvents and a finely powdered, dry base. A small amount of water (a few equivalents) may still be necessary for some base/catalyst systems to be effective.

  • Strongly Basic Conditions: High pH can accelerate the rate of protodeboronation, especially for electron-rich arylboronic acids.

    • Recommendation: Switch to a milder base such as KF.

Problem 3: Formation of Homocoupling Byproduct

Potential Causes & Solutions

  • Oxygen in the Reaction Mixture: As mentioned, oxygen can promote the homocoupling of the boronic acid to form a biaryl byproduct.

    • Recommendation: Rigorous degassing of solvents and maintaining an inert atmosphere are critical.

  • Catalyst System: Some palladium catalysts are more prone to promoting homocoupling.

    • Recommendation: Experiment with different palladium sources and ligands. Sometimes, a slight adjustment to the ligand-to-metal ratio can suppress this side reaction.

Experimental Workflow & Protocols

The following is a representative protocol for a Suzuki-Miyaura coupling reaction using this compound. Please note that this is a starting point, and optimization of reaction conditions may be necessary for your specific substrate.

Representative Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stir bar

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (2-5 mol%).

  • Solvent Addition: Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualization of Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boronic Acid, and Base Inert Establish Inert Atmosphere Reagents->Inert Catalyst Add Palladium Catalyst Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat and Stir (e.g., 80-110°C) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Dilute Monitor->Quench Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is key to effective troubleshooting. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_reactants A Pd(0)Ln B R¹-Pd(II)Ln-X A->B Oxidative Addition C R¹-Pd(II)Ln-R² B->C Transmetalation C->A Reductive Elimination Product R¹-R² (Coupled Product) C->Product R1X R¹-X (Aryl Halide) R1X->B R2BOH2 R²-B(OH)₂ (Boronic Acid) + Base R2BOH2->C

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Validation & Comparative

A Technical Guide to (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid for Advanced Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Among the vast arsenal of reagents for carbon-carbon bond formation, substituted phenylboronic acids hold a preeminent position due to their versatility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This guide provides an in-depth technical comparison of (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid , a uniquely functionalized reagent, with other commonly employed boronic acids. We will delve into the nuanced interplay of its substituents, supported by experimental data and detailed protocols, to empower scientists in making informed decisions for their synthetic strategies.

Introduction to this compound: A Trifecta of Functionality

This compound is a sophisticated building block that offers a unique combination of electronic and steric properties. The strategic placement of a fluoro, a methoxy, and a methylthio group on the phenyl ring allows for fine-tuning of reactivity and provides multiple points for post-coupling modification. Understanding the individual and synergistic effects of these substituents is key to harnessing the full potential of this reagent.

  • Fluorine: The strongly electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boronic acid, which can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[2]

  • Methoxy Group: Positioned ortho to the boronic acid, the methoxy group can exert a dual influence. While it is an electron-donating group through resonance, its proximity to the boron center can lead to a chelating effect with the palladium catalyst, potentially influencing the reaction's regioselectivity and kinetics.[3][4]

  • Methylthio Group: The methylthio substituent, an electron-donating group, can modulate the overall electronic profile of the molecule and offers a handle for further synthetic transformations, such as oxidation to sulfoxide or sulfone.[5][6]

This distinct substitution pattern makes this compound a valuable tool for the synthesis of highly functionalized biaryl compounds, which are prevalent scaffolds in pharmaceuticals and advanced materials.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. The catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Pd(0)L2->Ar-Pd(II)L2-X Ar-X Oxidative_Addition Oxidative Addition Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Ar'-B(OH)₂ / Base Transmetalation Transmetalation Ar-Pd(II)L2-Ar'->Pd(0)L2 Ar-Ar' Reductive_Elimination Reductive Elimination

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The efficiency of each step, and thus the overall reaction yield, is profoundly influenced by the electronic and steric properties of the substrates, the choice of catalyst, base, and solvent.

Comparative Performance Analysis: A Data-Driven Perspective

While a direct head-to-head comparison of this compound against a broad spectrum of boronic acids under identical conditions is not extensively documented in a single source, we can infer its performance based on the established reactivity principles of its constituent functionalities and available data for analogous compounds.

The following table summarizes typical yields for various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions. This data provides a valuable benchmark for predicting the performance of our target molecule.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acid4-BromotoluenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O802~95
4-Fluorophenylboronic acid4-BromoacetophenonePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001892
2-Methoxyphenylboronic acid3,4,5-tribromo-2,6-dimethylpyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O804Good
3,5-Difluorophenylboronic acid1-Bromo-3,5-difluorobenzenePdCl₂(dppf)K₂CO₃DMF/H₂O1001285
4-(Methylthio)phenylboronic acidAryl BromidePd(OAc)₂/dppfK₂CO₃Dioxane10012High

Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as illustrative.

Based on the substituent effects, we can anticipate the following for This compound :

  • Enhanced Reactivity: The presence of the electron-withdrawing fluorine atom is expected to increase the reactivity of the boronic acid, potentially leading to higher yields or allowing for milder reaction conditions compared to unsubstituted or purely electron-rich boronic acids.

  • Ortho-Effect of the Methoxy Group: The ortho-methoxy group can have a complex influence. It may sterically hinder the approach to the boronic acid, but it can also facilitate the reaction through a chelating interaction with the palladium catalyst. This has been observed to influence selectivity in some cases.[3][4]

  • Balanced Electronics: The combination of an electron-withdrawing fluoro group with electron-donating methoxy and methylthio groups creates a unique electronic environment. This balance can be advantageous for coupling with a wide range of electronically diverse aryl halides.

Experimental Protocols: A Guide to Successful Coupling

To provide a practical framework, we present two detailed, step-by-step experimental protocols for Suzuki-Miyaura cross-coupling reactions. These can be adapted for use with this compound and other boronic acids.

General Protocol using Pd(PPh₃)₄

This protocol is a robust starting point for a wide range of Suzuki-Miyaura couplings.

Protocol_1 cluster_workflow Experimental Workflow: Pd(PPh₃)₄ Catalysis start Start setup Reaction Setup: - Aryl Halide (1.0 mmol) - Boronic Acid (1.2 mmol) - Pd(PPh₃)₄ (0.03 mmol) - Base (e.g., Na₂CO₃, 2.0 mmol) start->setup solvent Add Degassed Solvent: - Toluene/Ethanol/Water (4:1:1, 5 mL) setup->solvent reaction Reaction: - Heat to 80-100 °C - Stir for 2-12 h - Monitor by TLC/GC-MS solvent->reaction workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine reaction->workup purification Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Column chromatography workup->purification end End purification->end

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling using Pd(PPh₃)₄.

Detailed Steps:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.

Protocol for Challenging Couplings using PdCl₂(dppf)

For less reactive aryl chlorides or sterically hindered substrates, a more active catalyst system may be required.

Detailed Steps:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (0.05 mmol, 5 mol%), and a stronger base such as potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv) to an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-120 °C. Stir vigorously and monitor the reaction progress.

  • Workup and Purification: Follow the workup and purification steps as outlined in Protocol 4.1.

Conclusion: A Versatile Reagent for Modern Synthesis

This compound emerges as a highly versatile and powerful reagent for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. The unique interplay of its fluoro, methoxy, and methylthio substituents provides a nuanced reactivity profile that can be advantageous for a variety of synthetic challenges.

  • The electron-withdrawing fluorine is expected to enhance the rate of transmetalation.

  • The ortho-methoxy group may offer beneficial chelation effects, potentially influencing selectivity.

  • The methylthio group provides an additional point for diversification.

While direct comparative data is still emerging, the principles of physical organic chemistry and the wealth of data on related boronic acids strongly suggest that this compound is a valuable addition to the synthetic chemist's toolbox, enabling the efficient construction of novel and highly functionalized molecules for drug discovery and materials science.

References

Validating the Structure of Products from (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and materials science, the synthesis of novel molecular entities with precisely defined structures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation, prized for its functional group tolerance and reliability.[1] A key reagent in this field is (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid, a versatile building block for introducing a uniquely substituted phenyl motif into a variety of molecular scaffolds.[2][3] The fluorine, methoxy, and methylthio groups offer opportunities to fine-tune pharmacokinetic properties, modulate electronic characteristics, and explore new binding interactions.

However, the successful synthesis of a target molecule is only the first step. Rigorous structural validation is a critical and non-negotiable phase to ensure the identity and purity of the final product. This guide provides an in-depth, objective comparison of analytical techniques for validating the structure of biaryl products derived from this compound. We will delve into the "why" behind experimental choices and present detailed protocols, empowering researchers to select the most effective validation strategies for their specific needs.

The Synthetic Challenge: A Representative Suzuki-Miyaura Coupling

To illustrate the validation process, we will consider a representative Suzuki-Miyaura cross-coupling reaction between this compound and a generic aryl bromide (Ar-Br).

Reaction Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions Boronic_Acid (3-Fluoro-2-methoxy-5- (methylthio)phenyl)boronic acid Reaction_Vessel Suzuki-Miyaura Cross-Coupling Boronic_Acid->Reaction_Vessel Aryl_Halide Aryl Bromide (Ar-Br) Aryl_Halide->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product Target Biaryl Product Purification->Final_Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

The presumed product of this reaction is a biaryl compound where the aryl group from the bromide is now bonded to the phenyl ring of the boronic acid at the position formerly occupied by the boronic acid group. The challenge lies in unequivocally confirming this connectivity and ensuring the absence of side products.

The Analytical Toolkit: A Multi-faceted Approach to Structural Validation

A single analytical technique is rarely sufficient for complete structural elucidation. A combination of spectroscopic and spectrometric methods provides a comprehensive and self-validating system.

Comparison of Key Analytical Techniques

Analytical TechniqueInformation ProvidedAdvantagesLimitations
High-Resolution Mass Spectrometry (HRMS) Precise molecular weight and elemental composition.[4][5]High sensitivity, requires minimal sample, rapid confirmation of molecular formula.[6]Does not provide detailed structural connectivity information on its own; isomers are often indistinguishable.[7]
1D NMR Spectroscopy (¹H, ¹³C) Information on the chemical environment of individual protons and carbons, including connectivity through spin-spin coupling.[8]Provides detailed structural information, allows for the identification of impurities.Can be complex to interpret for large molecules with overlapping signals.[9]
2D NMR Spectroscopy (COSY, HSQC, HMBC) Detailed connectivity information: ¹H-¹H (COSY), one-bond ¹H-¹³C (HSQC), and multiple-bond ¹H-¹³C (HMBC) correlations.[9][10][11]Unambiguously establishes atom connectivity, crucial for complex structures and resolving ambiguities from 1D NMR.[12]Can be time-consuming to acquire and process data.

Logical Relationship of Analytical Techniques

G HRMS High-Resolution Mass Spectrometry Structure_Validation Complete Structural Validation HRMS->Structure_Validation Confirms Molecular Formula 1D_NMR 1D NMR (¹H, ¹³C) 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Informs 2D Experiment Setup 1D_NMR->Structure_Validation Provides Initial Structural Insights 2D_NMR->Structure_Validation Confirms Atom Connectivity

Caption: Interdependence of analytical techniques for robust structural validation.

Experimental Protocols for Structural Validation

The following are detailed, step-by-step methodologies for the key experiments required to validate the structure of the biaryl product.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass of the product and confirm its elemental composition.[13]

Methodology:

  • Sample Preparation: Accurately weigh approximately 0.1-1 mg of the purified product. Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution. Further dilute as necessary to a final concentration of approximately 1-10 µg/mL.

  • Instrument Setup: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). Calibrate the instrument using a known standard to ensure high mass accuracy (typically < 5 ppm).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.

  • Data Analysis: Determine the monoisotopic mass of the molecular ion peak. Use the instrument's software to calculate the elemental composition that corresponds to the measured exact mass. Compare this to the theoretical elemental composition of the expected product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure, including the connectivity of atoms.[8]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a proton NMR spectrum. This will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum. This will show the number of different types of carbon atoms in the molecule.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds.[11] It is invaluable for tracing out spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[9][11]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[9][11] This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

Interpreting the Data: A Self-Validating System

The power of this multi-technique approach lies in its self-validating nature.

  • HRMS provides the molecular formula, setting the stage for structural elucidation.

  • ¹H and ¹³C NMR provide the fundamental pieces of the structural puzzle.

  • COSY connects the proton pieces.

  • HSQC links the protons to their directly attached carbons.

  • HMBC provides the long-range connections that lock the entire structure into place.

For the product of our representative reaction, we would expect to see specific HMBC correlations between the protons on the newly introduced aryl ring and the carbons of the (3-fluoro-2-methoxy-5-(methylthio)phenyl) moiety, and vice versa. These correlations provide undeniable proof of the newly formed C-C bond.

Comparison with Alternative Boronic Acids

The structural features of this compound can present unique considerations in the validation process compared to simpler boronic acids.

Boronic AcidKey Structural FeaturesPotential Validation Challenges
This compound Multiple substituents (F, OMe, SMe)Complex ¹H and ¹³C NMR spectra with potential for overlapping signals. The fluorine atom will introduce additional splitting in both ¹H and ¹³C NMR spectra.
Phenylboronic acid Unsubstituted phenyl ringSimpler NMR spectra, making interpretation more straightforward.
(3,4,5-Trifluorophenyl)boronic acid Multiple fluorine atomsSignificant ¹⁹F coupling in ¹H and ¹³C NMR spectra can complicate interpretation.[14]
3-Thienylboronic acid Heterocyclic ringThe chemical shifts of the thiophene protons and carbons will be in a different region compared to phenyl protons and carbons, aiding in initial identification.[15]

The presence of the fluorine atom in this compound will result in characteristic splitting patterns in the NMR spectra of its products due to ¹H-¹⁹F and ¹³C-¹⁹F coupling. This can be a powerful diagnostic tool for confirming the presence and position of the fluorine atom in the final product.

Conclusion

The validation of products derived from this compound requires a meticulous and multi-faceted analytical approach. While HRMS provides a rapid and sensitive confirmation of the molecular formula, a full suite of 1D and 2D NMR experiments is essential for unambiguous structural elucidation. By understanding the principles behind each technique and following robust experimental protocols, researchers can ensure the integrity of their synthesized molecules, a critical step in the advancement of drug discovery and materials science.

References

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Polysubstituted Boronic Acid in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction is pivotal in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The coupling of (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid presents a unique set of challenges due to the electronic and steric influences of its substituents. The fluorine atom at the 3-position and the methoxy group at the 2-position are electron-donating, which can modulate the reactivity of the boronic acid. Additionally, the methoxy and methylthio groups introduce steric bulk, which can impede the crucial transmetalation step in the catalytic cycle.

This guide provides a comparative study of various palladium-based catalyst systems for the efficient coupling of this specific boronic acid. We will delve into the rationale behind catalyst and ligand selection, present a comprehensive experimental protocol for a comparative study, and offer insights into expected outcomes based on established principles of organometallic catalysis.

Understanding the Catalytic Cycle and the Impact of Substituents

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of an appropriate catalyst system is paramount to overcoming the kinetic barriers of each step, particularly with a sterically hindered and electronically rich substrate such as this compound.

  • Oxidative Addition: A Pd(0) species inserts into the aryl halide bond. Bulky, electron-rich phosphine ligands can facilitate this step.[3]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-limiting and is highly sensitive to steric hindrance around the boron atom. The presence of ortho-substituents, like the methoxy group in our target molecule, can significantly slow down this process.[4]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.

The substituents on this compound play a critical role:

  • 2-Methoxy Group: This ortho-substituent introduces significant steric hindrance, potentially hindering the approach of the boronic acid to the palladium center during transmetalation.

  • 3-Fluoro Group: As an electron-withdrawing group, it can influence the electronic properties of the aromatic ring.

  • 5-Methylthio Group: This electron-donating group can also contribute to the overall electronic nature of the substrate.

Given these challenges, the selection of a catalyst system with a sterically demanding and electron-rich ligand is crucial to promote both oxidative addition and facilitate the challenging transmetalation step.

Comparative Experimental Study: Catalyst Performance Evaluation

To identify the optimal catalyst system for the coupling of this compound, a systematic comparison of several palladium catalysts is proposed. This study will evaluate catalyst performance based on reaction yield and purity of the desired biaryl product.

Experimental Workflow

The following diagram outlines the general workflow for the comparative catalyst screening.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Analysis and Purification prep_reactants Weigh this compound, aryl halide, and base into reaction vials add_catalyst Add catalyst/ligand solution to each vial prep_reactants->add_catalyst prep_catalyst Prepare stock solutions of Pd precursors and ligands add_solvent Add degassed solvent add_catalyst->add_solvent seal_react Seal vials under inert atmosphere (Ar or N2) add_solvent->seal_react heat_stir Heat and stir at specified temperature for a set time seal_react->heat_stir quench Quench reaction and perform aqueous workup heat_stir->quench analyze Analyze crude product by LC-MS or GC-MS for conversion and purity quench->analyze purify Purify product by column chromatography analyze->purify characterize Characterize final product (NMR, HRMS) purify->characterize

Caption: Experimental workflow for the comparative study of catalysts.

Catalyst Systems for Comparison

The following table details the catalyst systems to be evaluated. These have been selected to represent a range of commonly used and highly effective palladium catalysts for challenging Suzuki-Miyaura couplings.

Catalyst SystemPalladium PrecursorLigandKey Attributes
System 1 Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)A classic, versatile catalyst, though may be less effective for sterically hindered substrates.[5]
System 2 Pd(OAc)₂SPhosA bulky, electron-rich biaryl phosphine ligand, often effective for challenging couplings.[6]
System 3 Pd₂(dba)₃XPhosAnother highly effective Buchwald-type ligand for difficult substrates.[7]
System 4 PdCl₂(dppf)[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichlorideA robust and versatile catalyst, particularly for heteroaryl couplings.[6]
Detailed Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (e.g., 4-bromotoluene, 1.2 equiv)

  • Palladium catalyst (see table, 2 mol%)

  • Ligand (for Systems 2 and 3, 4 mol%)

  • Base: Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium carbonate.

  • In a separate vial, prepare the catalyst system by dissolving the palladium precursor and ligand (if applicable) in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction vial.

  • Evacuate and backfill the reaction vial with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and characterize the product by NMR and HRMS.

Expected Outcomes and Discussion

Based on literature precedents for sterically hindered and electron-rich boronic acids, the following outcomes can be anticipated:

  • System 1 (Pd(PPh₃)₄): This catalyst may exhibit moderate to low yields due to the steric hindrance of the triphenylphosphine ligands, which can disfavor the transmetalation step with the bulky boronic acid.

  • Systems 2 (Pd(OAc)₂/SPhos) and 3 (Pd₂(dba)₃/XPhos): These systems, featuring bulky and electron-rich biaryl phosphine ligands, are expected to provide the highest yields.[6][7] These ligands are known to accelerate both the oxidative addition and reductive elimination steps and are particularly effective in overcoming the steric challenges posed by ortho-substituted substrates.

  • System 4 (PdCl₂(dppf)): This catalyst is generally robust and may provide good yields. Its bidentate nature can offer a different coordination environment around the palladium center compared to the monodentate Buchwald-type ligands.

The following diagram illustrates the general mechanistic pathway of the Suzuki-Miyaura cross-coupling reaction.

G Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition (R¹-X) Trans_complex R¹-Pd(II)L₂-R² OA_complex->Trans_complex Transmetalation (R²-B(OR)₂) Trans_complex->Pd0 Reductive Elimination Product R¹-R² Trans_complex->Product Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion and Recommendations

For the successful Suzuki-Miyaura coupling of the challenging this compound, the selection of a highly active catalyst system is paramount. Based on the analysis of its structural features, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos are highly recommended. The experimental protocol provided in this guide offers a robust framework for a comparative study to empirically determine the optimal conditions. By systematically evaluating a curated set of catalysts, researchers and drug development professionals can efficiently identify a high-yielding and reliable method for the synthesis of valuable biaryl compounds derived from this polysubstituted boronic acid.

References

A Researcher's Guide to Alternatives for (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic selection of reagents is a critical determinant of success in complex molecule synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the formation of carbon-carbon bonds, and the choice of the organoboron coupling partner is paramount. This guide provides an in-depth technical comparison of (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid and its more stable and versatile alternatives. By examining the inherent properties of these reagents and providing supporting experimental frameworks, this document aims to empower scientists to make informed decisions for their synthetic strategies.

Introduction to this compound: A Niche Reagent

This compound (CAS 957065-83-7) is a substituted arylboronic acid with potential applications in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] The presence of fluoro, methoxy, and methylthio groups offers a unique electronic and steric profile that can be exploited to fine-tune the properties of target molecules.

However, like many functionalized boronic acids, it is susceptible to challenges that can impact reaction efficiency and reproducibility. A significant issue is protodeboronation, the undesired cleavage of the C-B bond, which is often exacerbated by the reaction conditions required for Suzuki-Miyaura coupling.[2][3] The presence of an ortho-methoxy group can influence the stability and reactivity of the boronic acid.[4][5][6] Furthermore, fluorinated arylboronic acids are known to be prone to hydrodeboronation.[3] These stability issues necessitate the exploration of more robust alternatives.

The Alternatives: A Leap in Stability and Versatility

To overcome the limitations of traditional boronic acids, several more stable and easily handleable alternatives have been developed. These reagents offer significant advantages in terms of storage, handling, and reaction performance.

Potassium Organotrifluoroborates: The Robust Contenders

Potassium organotrifluoroborates have emerged as highly effective alternatives to boronic acids.[7][8][9] These crystalline, free-flowing solids are remarkably stable to both air and moisture, which simplifies storage and handling.[10] The tetracoordinate nature of the boron atom, strongly bonded to three fluorine atoms, renders them less susceptible to protodeboronation compared to their boronic acid counterparts.[10]

Key Advantages:

  • Enhanced Stability: Resistant to air and moisture, allowing for long-term storage.[11]

  • Ease of Handling: Crystalline solids that are easy to weigh and dispense.[10]

  • Improved Reactivity: In some cases, they exhibit superior reactivity compared to the corresponding boronic acids.[9]

MIDA Boronates: The Controlled-Release Strategists

N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable boronic acid surrogates.[12][13] The MIDA ligand forms a stable bicyclic structure with the boron atom, protecting it from degradation.[14] A key feature of MIDA boronates is their ability to undergo a slow, controlled release of the active boronic acid under the reaction conditions, which can suppress side reactions like homocoupling.[12]

Key Advantages:

  • Exceptional Stability: Stable to air, moisture, and chromatography.[13][14]

  • Controlled Release: Slow release of the boronic acid can lead to cleaner reactions and higher yields.[12]

  • Compatibility: Tolerant of a wide range of reaction conditions, enabling multi-step synthesis.[15][16]

Pinacol Esters: The Workhorses of Cross-Coupling

Boronic acid pinacol esters are widely used in Suzuki-Miyaura reactions due to their improved stability over free boronic acids.[3][17] The pinacol group provides steric and electronic stabilization to the boron center, reducing the rate of protodeboronation.[10] They are generally compatible with chromatographic purification, making them convenient intermediates in multi-step syntheses.[17]

Key Advantages:

  • Good Stability: More stable than the corresponding boronic acids.[10]

  • Commercial Availability: A wide variety of pinacol esters are commercially available.

  • Ease of Use: Generally soluble in common organic solvents and compatible with standard purification techniques.[17]

Comparative Overview of Boron Reagents

FeatureBoronic AcidsPotassium OrganotrifluoroboratesMIDA BoronatesPinacol Esters
Stability Generally low, prone to protodeboronation and trimerization (boroxines)High, stable to air and moistureVery high, stable to air, moisture, and chromatographyModerate to high, more stable than boronic acids
Handling Often difficult to handle and purifyEasy to handle, crystalline solidsEasy to handle, crystalline solidsGenerally easy to handle, often solids or oils
Reactivity Can be high, but often variableOften higher than corresponding boronic acidsControlled release of boronic acid leads to clean reactionsGenerally good, but can be slower than boronic acids
Purification Often challengingGenerally straightforwardCompatible with chromatographyGenerally compatible with chromatography

Experimental Protocols: A Practical Guide

The following are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions using the discussed alternative reagents. These should be considered as starting points and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling with Potassium Organotrifluoroborates

This protocol is adapted from established procedures for the coupling of potassium aryltrifluoroborates.[9][18]

Materials:

  • Aryl halide (1.0 equiv)

  • Potassium organotrifluoroborate (1.05-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂) (1-5 mol%)

  • Ligand (if necessary, e.g., RuPhos, PPh₃) (2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃) (2-3 equiv)

  • Solvent (e.g., Toluene/H₂O, THF/H₂O, i-PrOH/H₂O)

Procedure:

  • To a Schlenk tube, add the aryl halide, potassium organotrifluoroborate, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • In a separate vial, prepare a solution of the palladium catalyst and ligand (if used) in the chosen solvent.

  • Add the catalyst solution to the Schlenk tube under a positive pressure of inert gas.

  • Add the solvent to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Suzuki-Miyaura Coupling with MIDA Boronates

This protocol is based on the methods developed for the slow-release cross-coupling of MIDA boronates.[14][19]

Materials:

  • Aryl halide (1.0 equiv)

  • MIDA boronate (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Solvent (e.g., THF/H₂O, Dioxane/H₂O)

Procedure:

  • To a reaction vessel, add the aryl halide, MIDA boronate, palladium catalyst, ligand, and base.

  • De-gas the vessel and backfill with an inert gas.

  • Add the degassed solvent mixture.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor progress.

  • After completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

General Protocol for Suzuki-Miyaura Coupling with Pinacol Esters

This is a general procedure for the coupling of aryl halides with boronic acid pinacol esters.[15]

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid pinacol ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, CsF) (2-3 equiv)

  • Solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

  • In a flask, combine the aryl halide, boronic acid pinacol ester, palladium catalyst, and base.

  • Flush the flask with an inert gas.

  • Add the anhydrous, degassed solvent.

  • Heat the mixture to the desired temperature (typically 80-120 °C) until the reaction is complete.

  • Cool the reaction, dilute with a suitable organic solvent, and wash with water.

  • Dry the organic phase, remove the solvent in vacuo, and purify the residue by chromatography.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boron_Reagents cluster_alternatives Stable Alternatives Boronic_Acid Boronic Acid R-B(OH)2 Potassium_Trifluoroborate Potassium Organotrifluoroborate K+[R-BF3]- MIDA_Boronate MIDA Boronate R-B(MIDA) Pinacol_Ester Pinacol Ester R-B(pin)

Figure 2: Comparison of Boronic Acid and its Stable Alternatives.

Conclusion and Future Outlook

While this compound may have its niche applications, the inherent stability and handling advantages of its alternatives—potassium organotrifluoroborates, MIDA boronates, and pinacol esters—make them superior choices for a broad range of Suzuki-Miyaura cross-coupling reactions. The selection of the optimal reagent will depend on the specific requirements of the synthesis, including the nature of the substrates, the desired reaction conditions, and the overall synthetic strategy. As the demand for more efficient and robust synthetic methodologies continues to grow, the development and application of these advanced organoboron reagents will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis and drug discovery.

References

A Senior Application Scientist's Guide to the Cross-Validation of (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the judicious selection of building blocks is a critical determinant of synthetic efficiency and success. This guide provides an in-depth technical comparison of (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid and its performance in the Suzuki-Miyaura cross-coupling reaction. By presenting a side-by-side analysis with structurally related analogues, this document aims to elucidate the nuanced interplay of electronic and steric effects, thereby empowering researchers to make informed decisions in their synthetic endeavors.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its mild conditions and broad functional group tolerance.[1] At the heart of this transformation lies the boronic acid, a versatile and generally stable organoboron reagent. The substituents on the phenyl ring of the boronic acid play a pivotal role in modulating its reactivity, influencing factors such as transmetalation rates and susceptibility to side reactions.

This compound (CAS 957065-83-7) is a polysubstituted reagent that offers a unique combination of electronic and steric features.[2] The interplay of the electron-withdrawing fluorine atom, the electron-donating and sterically demanding ortho-methoxy group, and the para-methylthio group presents a compelling case for its utility in the synthesis of complex biaryl structures. This guide will dissect the contributions of these substituents by comparing its performance against carefully selected analogues in a standardized Suzuki-Miyaura coupling reaction.

Comparative Experimental Design: A Framework for Objective Assessment

To provide a robust and objective comparison, a standardized Suzuki-Miyaura cross-coupling reaction was designed. The selection of the coupling partner, catalyst, and reaction conditions is critical for ensuring that the observed differences in performance can be confidently attributed to the unique properties of each boronic acid.

The Coupling Partner: 4-Bromoanisole

4-Bromoanisole was selected as the aryl halide coupling partner due to its moderate reactivity and the presence of a methoxy group, which is a common feature in biologically active molecules. This choice allows for a clear assessment of the boronic acids' performance in a synthetically relevant context.

The Catalyst System: Pd(dppf)Cl₂

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) was chosen as the catalyst.[3] This air-stable and commercially available precatalyst is known for its high efficiency and broad applicability in Suzuki-Miyaura couplings, including those involving challenging substrates.[4] Its use ensures a reliable and reproducible catalytic system for this comparative study.

Alternative Boronic Acids for Cross-Validation

To understand the specific contributions of the fluoro, methoxy, and methylthio substituents of the title compound, the following commercially available boronic acids were selected for comparison:

  • 2-Methoxyphenylboronic acid: To isolate the effect of the ortho-methoxy group.

  • 3-Fluorophenylboronic acid: To assess the impact of an electron-withdrawing fluorine atom in the meta position.

  • 4-(Methylthio)phenylboronic acid: To evaluate the influence of the para-methylthio group.

Experimental Workflow and Protocols

The following section provides a detailed, step-by-step methodology for the comparative Suzuki-Miyaura cross-coupling reactions. This protocol is designed to be a self-validating system, ensuring high reproducibility.

Diagram of the Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis prep_vial Prepare Schlenk tube under Argon add_solids Add Boronic Acid, 4-Bromoanisole, Pd(dppf)Cl2, and K2CO3 prep_vial->add_solids add_solvent Add degassed Dioxane/Water add_solids->add_solvent heat Heat reaction at 80 °C add_solvent->heat monitor Monitor progress by TLC/GC-MS heat->monitor workup Quench, Extract with Ethyl Acetate, and Dry monitor->workup purify Purify by Column Chromatography workup->purify analysis Characterize product by NMR and Mass Spectrometry purify->analysis G cluster_reactants cluster_products Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition ArAr Ar-Ar' ArPdArB Ar-Pd(II)-Ar'(L2) ArPdX->ArPdArB Transmetalation (+ Base) ArPdArB->Pd0 Reductive Elimination ArX Ar-X ArBOH2 Ar'-B(OH)2

References

The Strategic Advantage of (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic Acid in Complex Biaryl Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the choice of building blocks is paramount to the success of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction stands as a titan among carbon-carbon bond-forming methodologies, offering a versatile and robust platform for the synthesis of complex biaryl and heteroaryl scaffolds. The performance of this reaction, however, is intrinsically linked to the nature of the organoboron coupling partner. This guide provides an in-depth technical analysis of (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid , a strategically functionalized building block, and objectively compares its anticipated utility against other substituted phenylboronic acids. Through a combination of established reactivity principles, data from structurally analogous systems, and detailed experimental protocols, we will illuminate the unique advantages this reagent offers in the synthesis of high-value molecules.

The Molecular Architecture: Unpacking the Substituent Effects

The utility of this compound in Suzuki-Miyaura cross-coupling is dictated by the interplay of its three key substituents: the fluoro, methoxy, and methylthio groups. Understanding their individual and collective electronic and steric contributions is crucial for predicting and optimizing its reactivity.

  • Fluorine (-F): The presence of a fluorine atom ortho to the boronic acid moiety is significant. As a highly electronegative atom, it exerts a strong electron-withdrawing inductive effect (-I), which can influence the acidity of the boronic acid and its transmetalation rate.[1] While traditionally, electron-poor boronic acids were considered challenging coupling partners, recent advancements in catalyst systems have shown that they can be highly efficient.[2] The ortho-fluoro group can also play a role in modulating the conformation of the molecule and potentially influence protein-ligand interactions in a medicinal chemistry context.

  • Methoxy (-OCH₃): Positioned meta to the boronic acid, the methoxy group is a classic electron-donating group through resonance (+R) and electron-withdrawing through induction (-I), with the resonance effect typically dominating. This electron-donating character generally enhances the nucleophilicity of the aryl group, which can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3]

  • Methylthio (-SCH₃): The methylthio group, located para to the boronic acid, is considered a weakly electron-donating group through resonance and can also participate in sulfur-palladium interactions, potentially influencing the catalytic cycle. Its inclusion provides a handle for further functionalization and can impact the overall lipophilicity and metabolic stability of the resulting biaryl product, a key consideration in drug design.[4]

The combination of these substituents creates a unique electronic profile. The electron-withdrawing fluorine atom is balanced by the electron-donating methoxy and methylthio groups, resulting in a nuanced reactivity that can be advantageous in specific synthetic contexts.

Case Study 1: Leveraging Ortho-Fluoro and Meta-Methoxy Substitution in Biaryl Synthesis (Based on an Analogous System)

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Coupling A 4-chloro-2-fluoro-3-methoxyphenylboronic acid C Pd Catalyst, Base A->C B Aryl Halide (Ar-X) B->C D Biaryl Product C->D

A representative Suzuki-Miyaura coupling reaction.

Experimental Protocol (Adapted from a patented synthesis of a similar compound):

  • Reaction Setup: To a dried reaction vessel under an inert nitrogen atmosphere, add the aryl halide (1.0 eq.), 4-chloro-2-fluoro-3-methoxyphenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.), and a base like potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, for instance, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the progress by an appropriate analytical technique like TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Performance:

To illustrate the utility of this substitution pattern, let's compare the anticipated performance of our target compound with other commercially available boronic acids in a hypothetical Suzuki-Miyaura coupling with a generic aryl bromide.

Boronic AcidKey SubstituentsExpected Reactivity/YieldRationale
This compound -F (ortho), -OCH₃ (meta), -SCH₃ (para)Good to ExcellentThe combination of an ortho-electron-withdrawing group and para/meta-electron-donating groups is expected to provide a balanced electronic profile, leading to efficient transmetalation. The steric hindrance from the ortho-fluoro group is minimal.
2-Methoxyphenylboronic acid-OCH₃ (ortho)GoodThe ortho-methoxy group is electron-donating, which is generally favorable. However, it can introduce some steric hindrance that might slightly lower the reaction rate and yield compared to less hindered analogs.[5]
3-Fluorophenylboronic acid-F (meta)Moderate to GoodThe meta-fluoro group is electron-withdrawing, which can sometimes lead to slower reaction rates. However, with modern catalyst systems, good yields are often achievable.[3]
4-(Methylthio)phenylboronic acid-SCH₃ (para)Good to ExcellentThe para-methylthio group is weakly electron-donating, generally leading to good reactivity and high yields in Suzuki-Miyaura couplings.[4]

Case Study 2: Hypothetical Synthesis of a PRMT5 Inhibitor Scaffold

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of complex molecules in medicinal chemistry. For instance, it can be envisioned as a key component in the synthesis of novel Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, a class of molecules with significant therapeutic potential.

Hypothetical Synthetic Workflow:

G cluster_1 Synthesis of a PRMT5 Inhibitor Scaffold Start Heterocyclic Halide Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start->Coupling Reagent This compound Reagent->Coupling Intermediate Biaryl Intermediate Coupling->Intermediate Modification Further Functionalization Intermediate->Modification Final Target PRMT5 Inhibitor Modification->Final

A potential synthetic route utilizing the target boronic acid.

Detailed Experimental Protocol (Hypothetical):

  • Coupling Reaction: In a microwave vial, combine the heterocyclic halide (e.g., a substituted aminopyrimidine bromide, 1.0 eq.), this compound (1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.), and a base like cesium carbonate (2.5 eq.).

  • Microwave Irradiation: Add a suitable solvent, such as a mixture of dioxane and water (4:1), and seal the vial. Irradiate the mixture in a microwave reactor at a temperature of 120-150 °C for 15-30 minutes.

  • Isolation of Intermediate: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate. Purify the residue via flash chromatography to obtain the biaryl intermediate.

  • Subsequent Transformations: The resulting biaryl intermediate can then be subjected to further chemical modifications, such as oxidation of the methylthio group to a sulfoxide or sulfone, to modulate the compound's properties and biological activity.

Advantages in this Context:

  • Precise Functionalization: The strategic placement of the fluoro, methoxy, and methylthio groups allows for the introduction of specific electronic and steric features into the final molecule, which can be crucial for optimizing target engagement and pharmacokinetic properties.

  • Handle for Further Chemistry: The methylthio group provides a versatile handle for post-coupling modifications, expanding the chemical space that can be explored from a single biaryl intermediate.

  • Improved Physicochemical Properties: The fluorine and methoxy groups can favorably influence properties such as metabolic stability and membrane permeability, which are critical for the development of orally bioavailable drugs.

Conclusion: A Versatile Tool for Advanced Synthesis

This compound represents a highly valuable and strategically designed building block for organic synthesis. Its unique combination of ortho-fluoro, meta-methoxy, and para-methylthio substituents provides a nuanced electronic profile that can lead to excellent performance in Suzuki-Miyaura cross-coupling reactions. While direct comparative experimental data is currently limited, analysis of structurally similar compounds and established reactivity principles strongly suggests its utility in the efficient synthesis of complex biaryl scaffolds. For researchers in drug discovery and materials science, this reagent offers a powerful tool to access novel chemical matter with tailored properties, making it a noteworthy addition to the synthetic chemist's toolbox.

References

A Researcher's Guide to the Quantitative Kinetic Analysis of (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control and understanding of reaction kinetics are paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the synthesis of complex organic molecules, particularly in the construction of biaryl scaffolds prevalent in pharmaceuticals. The choice of boronic acid is a critical determinant of reaction efficiency, yield, and overall process viability. This guide provides an in-depth, objective comparison of the kinetic performance of (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid against a curated set of alternative reagents. By elucidating the interplay of electronic and steric effects, and providing a robust experimental framework for quantitative analysis, we aim to empower researchers to make informed decisions in their synthetic endeavors.

The Significance of Substituent Effects in Suzuki-Miyaura Kinetics

The rate of a Suzuki-Miyaura cross-coupling reaction is intricately linked to the electronic and steric properties of the substituents on the phenylboronic acid. These properties primarily influence the transmetalation step, which is often the rate-determining step in the catalytic cycle.[1]

  • Electronic Effects : Electron-donating groups (EDGs) on the boronic acid partner generally enhance the rate of transmetalation and, consequently, the overall reaction yield.[2] Conversely, electron-withdrawing groups (EWGs) can decelerate the reaction, although this effect can be modulated by the reaction conditions.[2]

  • Steric Effects : Bulky substituents, particularly in the ortho position, can sterically hinder the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step.[3]

  • Ortho-substituent Chelation : Certain ortho substituents, such as a methoxy group, can exhibit a chelating effect with the palladium center, which can influence the reaction's selectivity and stability of intermediates.[4][5]

The subject of our analysis, this compound, presents a fascinating case study due to its unique combination of substituents:

  • 2-Methoxy Group : An electron-donating group that also introduces significant steric bulk in the ortho position. It may also participate in chelation with the palladium catalyst.[4][5]

  • 3-Fluoro Group : An electron-withdrawing group that can influence the overall electron density of the aromatic ring.

  • 5-Methylthio Group : This group can exhibit both electron-donating (via resonance) and mild electron-withdrawing (via induction) properties, and its sulfur atom could potentially interact with the palladium catalyst.

Understanding the cumulative effect of these substituents on the reaction kinetics is crucial for optimizing reaction conditions and predicting outcomes.

Comparative Kinetic Analysis: A Proposed Experimental Framework

To quantitatively assess the performance of this compound, a comparative kinetic study is essential. The following section outlines a detailed experimental protocol for such an analysis, using High-Performance Liquid Chromatography (HPLC) for reaction monitoring.

Selection of Alternative Boronic Acids for Comparison

The choice of comparators is critical for a meaningful analysis. We propose the following boronic acids to delineate the electronic and steric contributions of the substituents present in our target molecule:

Boronic AcidRationale for SelectionExpected Relative Rate
This compound Target Compound Reference
Phenylboronic acidUnsubstituted baselineFaster
(2-Methoxyphenyl)boronic acidIsolates the effect of the ortho-methoxy groupSlower than phenylboronic acid due to sterics, but potentially faster than the target due to the absence of the fluoro and methylthio groups.
(3-Fluorophenyl)boronic acidIsolates the effect of the meta-fluoro groupSlower than phenylboronic acid.
(4-Methylthiophenyl)boronic acidIsolates the effect of a para-methylthio group (less steric hindrance)Potentially faster than the target due to the absence of the ortho-methoxy and meta-fluoro groups.
(3,5-Difluorophenyl)boronic acidA comparator with two electron-withdrawing groupsSlower than phenylboronic acid.
4-Biphenylboronic acidAn electron-rich, sterically demanding comparatorVariable, depends on the specific reaction conditions.
Potassium (3-Fluoro-2-methoxy-5-(methylthio)phenyl)trifluoroborateAn alternative boron reagent with enhanced stabilitySlower initial rate due to the requirement for hydrolysis to the active boronic acid.[6][7]
Experimental Protocol for Kinetic Analysis via HPLC

This protocol is designed to provide a robust and reproducible method for obtaining kinetic data.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boronic acids (1.2 mmol of each)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 10 mL)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., diethyl ether)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Reaction Setup : In a series of identical, oven-dried Schlenk tubes equipped with magnetic stir bars, add the aryl halide, the respective boronic acid, the base, and the internal standard.

  • Inert Atmosphere : Evacuate and backfill each tube with an inert gas (e.g., Argon) three times.

  • Solvent Addition : Add the degassed solvent to each reaction tube via syringe.

  • Catalyst Injection and Time Zero : Prepare a stock solution of the palladium catalyst in the reaction solvent. Inject the catalyst solution into each reaction mixture simultaneously (if possible) or in a staggered manner with precise timing. This marks time zero (t=0) for each reaction.

  • Sampling : At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture using a syringe.

  • Quenching : Immediately transfer the aliquot into a vial containing the quenching solution to stop the reaction.

  • Sample Preparation for HPLC : Dilute the quenched sample with the HPLC mobile phase and filter it through a syringe filter before injection.

  • HPLC Analysis : Analyze the samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.[8][9]

  • Data Analysis : Plot the concentration of the product versus time for each boronic acid. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.

Visualizing the Process: Reaction Mechanism and Experimental Workflow

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(L2)-Ar'->Ar-Ar' Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Analysis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Acquisition and Analysis A Weigh Reactants: Aryl Halide, Boronic Acid, Base B Add Internal Standard A->B C Establish Inert Atmosphere B->C D Add Degassed Solvent C->D E Inject Catalyst (t=0) D->E F Timed Aliquot Sampling E->F G Quench Reaction F->G H Prepare Sample for HPLC G->H I HPLC Analysis H->I J Plot [Product] vs. Time I->J K Determine Initial Rate J->K

Figure 2: Experimental workflow for the kinetic analysis of a Suzuki-Miyaura reaction.

Concluding Remarks for the Practicing Scientist

The quantitative analysis of reaction kinetics for reagents like this compound is not merely an academic exercise; it is a critical component of robust process development and optimization in the pharmaceutical and chemical industries. While this guide provides a theoretical framework for understanding the expected kinetic behavior based on substituent effects, the true value lies in the application of the detailed experimental protocol. By systematically generating quantitative data, researchers can move beyond qualitative predictions to a data-driven selection of reagents and reaction conditions. This approach not only enhances the efficiency and reproducibility of synthetic routes but also deepens our fundamental understanding of these powerful catalytic transformations.

References

Review of literature on the applications of substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of Substituted Phenylboronic Acids

Introduction: The Unique Chemistry of Phenylboronic Acids

Phenylboronic acids (PBAs) and their derivatives are a class of organoboron compounds characterized by a phenyl ring attached to a B(OH)₂ functional group.[1] Their versatility stems from two key chemical properties: the Lewis acidic nature of the boron atom and its ability to form reversible covalent bonds with cis-1,2- and 1,3-diols.[2][3] The boron atom is electron-deficient, which dictates much of its reactivity.[1] In aqueous solution, a PBA exists in equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate form.[4] This equilibrium is pH-dependent, and the binding affinity for diols, such as those found in saccharides and glycoproteins, is significantly influenced by the substituents on the phenyl ring. Electron-withdrawing groups, for instance, lower the pKa of the boronic acid, enhancing its ability to form stable boronate esters at physiological pH.[5] This tunable reactivity has made substituted PBAs indispensable tools across a spectrum of scientific disciplines, from organic synthesis to targeted therapeutics.

This guide provides a comparative overview of the major applications of substituted phenylboronic acids, offering experimental insights and data to inform researchers, scientists, and drug development professionals.

G cluster_0 Equilibrium in Aqueous Solution cluster_1 Key Properties PBA_trigonal Trigonal Planar PBA (Neutral) PBA_tetrahedral Tetrahedral Boronate (Anionic) PBA_trigonal->PBA_tetrahedral + OH⁻ Prop1 Lewis Acidity Prop2 Reversible Diol Binding Prop3 Tunable pKa via Substitution Complex Cyclic Boronate Ester PBA_tetrahedral->Complex + Diol - 2H₂O Diol cis-Diol (e.g., Glucose)

Figure 1: The fundamental reversible reaction of phenylboronic acid with a cis-diol.

Application in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of phenylboronic acids in organic synthesis is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a new carbon-carbon bond between a boronic acid and an organohalide, proving to be a cornerstone in the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials.[6][7]

Mechanism and the Role of Substituents: The reaction proceeds through a catalytic cycle involving oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the boronate species, and reductive elimination to yield the final product and regenerate the catalyst. The nature of the substituent on the phenylboronic acid can significantly impact reaction efficiency.

  • Electron-donating groups can increase the nucleophilicity of the organic group on boron, potentially speeding up the transmetalation step.

  • Electron-withdrawing groups on the aryl halide partner generally lead to excellent yields.[8]

  • Ortho-substituents can introduce steric hindrance, which may slow the reaction but can also be exploited to create atropisomers—molecules with axial chirality due to restricted rotation around a single bond.[9][10]

Suzuki_Miyaura_Cycle Start Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Start->OxAdd Intermediate1 Ar-Pd(II)L₂-X OxAdd->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation Intermediate2 Ar-Pd(II)L₂-Ar' Transmetalation->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Start Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (Ar'-B(OH)₂) + Base BoronicAcid->Transmetalation

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of a substituted phenylboronic acid with an aryl halide.

  • Reaction Setup: To an argon-purged flask, add the aryl halide (1 mmol), the substituted phenylboronic acid (1.5 mmol), a base such as K₂CO₃ (1.5 mmol), and the palladium catalyst, e.g., Pd(PPh₃)₄ (0.05 mmol).[11]

    • Causality: An inert atmosphere (argon) is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. The excess of boronic acid ensures complete consumption of the often more valuable aryl halide. The base is required to activate the boronic acid, forming a more nucleophilic boronate species for the transmetalation step.

  • Solvent Addition: Add a degassed solvent, such as a mixture of toluene (10 mL) and water or ethanol.[8][11]

    • Causality: The choice of solvent depends on the solubility of the reactants and the specific catalyst system. Biphasic systems (e.g., toluene/water) are common and facilitate the separation of products and reagents. Degassing the solvent removes dissolved oxygen.

  • Reaction Execution: Stir the mixture vigorously at an elevated temperature (e.g., 60-100 °C) for several hours (typically 6-8 h).[8][11] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Sensing and Diagnostics: The Rise of Glucose Sensors

The reversible binding of PBAs to the cis-diols of glucose has been extensively explored for creating continuous glucose monitoring systems, a critical need for managing diabetes mellitus.[5][12] Unlike enzyme-based sensors, PBA systems offer high operational stability and are not consumed during the detection process.[13]

Comparative Analysis of PBA-Based Sensing Platforms:

Sensor PlatformPBA Derivative(s)Principle of OperationDetection RangeAdvantagesDisadvantagesSource(s)
Hydrogel-Based Optical Diffusers Acrylamide-co-3-acrylamidophenylboronic acidGlucose binding induces swelling of the hydrogel, changing its volume and light-diffusing properties.[14]0-100 mMLow cost, rapid fabrication, smartphone-based detection possible.[14]Response time can be slow (e.g., 90 min for equilibration).[14][14]
Photonic Crystal Hydrogels (PCCAs) 2-Aminophenylboronic acid (2APBA), 2-Amino-5-fluorophenylboronic acid (2A5FPBA)Glucose-induced swelling of a crystalline colloidal array within a hydrogel shifts the wavelength of diffracted light.[13]0-30 mMHighly sensitive, large wavelength shifts (>300 nm).[13]Can exhibit hysteresis (response differs on increasing vs. decreasing glucose concentration).[13][13]
Holographic Sensors Phenylboronic acid immobilized in a thin-film hologramGlucose binding changes the volume and refractive index of the polymer, causing a shift in the reflected wavelength of the hologram.Physiologically relevant rangesPhysically and chemically robust, potentially calibration-free, can measure in whole blood.[12]Requires specialized holographic recording and readout equipment.[12]
Fluorescent Sensors Various, often coupled with a fluorophore like pyrene or Alizarin Red SGlucose displaces a fluorescent dye from the boronic acid, causing a change in fluorescence intensity or wavelength.[15]VariesHigh sensitivity, suitable for homogeneous assays.Can suffer from photobleaching and interference from other biological molecules.[14][15][14][15]

Key Insight: The Importance of pKa Tuning For effective glucose sensing at physiological pH (~7.4), the pKa of the boronic acid should be close to this value. Unsubstituted phenylboronic acid has a pKa of ~8.8. The introduction of electron-withdrawing substituents, such as fluorine or nitro groups, lowers the pKa, increasing the proportion of the anionic tetrahedral form that preferentially binds glucose.[5] For example, conjugating 4-fluoro-phenylboronic acid to chitosan has been used to create glucose-responsive materials for insulin release.[5]

Therapeutics and Drug Delivery

Substituted PBAs are emerging as powerful tools in medicine, acting as targeting ligands for drug delivery systems and as active pharmaceutical ingredients themselves.[16][17]

A. Targeted Drug Delivery to Cancer Cells

Many cancer cells overexpress sialic acid residues on their surfaces.[17][18] Phenylboronic acid can specifically recognize and bind to the diol groups present in sialic acid.[18] This interaction is exploited to create nanoparticles and other drug carriers decorated with PBA moieties that actively target tumors.[2][19]

  • Mechanism: The PBA-functionalized nanocarrier circulates in the bloodstream and preferentially binds to cancer cells via the PBA-sialic acid interaction, leading to enhanced cellular uptake of the encapsulated chemotherapeutic drug.[2][18] This targeted approach aims to increase the drug concentration at the tumor site while minimizing exposure to healthy tissues, thereby reducing side effects.[19] The binding is pH-dependent; the slightly more acidic microenvironment of a tumor can facilitate the release of the drug cargo inside the cell.[18]

Cancer_Targeting cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment Carrier PBA-Decorated Nanoparticle (with Drug Cargo) HealthyCell Healthy Cell (Normal Sialic Acid) Carrier->HealthyCell Low Affinity CancerCell Cancer Cell (Overexpressed Sialic Acid) Carrier->CancerCell Specific Binding (PBA ↔ Sialic Acid) Uptake Endocytosis & Drug Release CancerCell->Uptake

Figure 3: PBA-mediated targeting of nanoparticles to cancer cells.

B. Glucose-Responsive Drug Delivery

The same principle used for glucose sensing is applied to create "smart" drug delivery systems for self-regulated insulin release.[4][5] In these systems, insulin is encapsulated within a PBA-functionalized matrix, such as a hydrogel or a micelle.[4][20]

  • Mechanism of Action:

    • Low Glucose: The PBA matrix is relatively compact, and insulin release is minimal.

    • High Glucose: Glucose molecules diffuse into the matrix and bind to the PBA moieties. This binding increases the negative charge within the matrix (as the tetrahedral boronate is formed), leading to electrostatic repulsion and osmotic swelling. The matrix expands, opening pores and releasing the encapsulated insulin.[4][21]

    • Normalization: As insulin lowers blood glucose levels, glucose dissociates from the PBA, and the matrix returns to its compact state, halting further insulin release. This creates a closed-loop system that mimics the function of a healthy pancreas.[4]

C. Enzyme Inhibition

The ability of the boron atom to form stable, covalent complexes with active site residues (like serine) makes boronic acids potent enzyme inhibitors. The most notable example is Bortezomib (Velcade®) , a dipeptide boronic acid that is a reversible inhibitor of the 26S proteasome.[17] By inhibiting the proteasome, Bortezomib disrupts protein degradation pathways that are critical for cancer cell growth and survival, making it a key therapy for multiple myeloma.[17]

Bioconjugation and Protein Immobilization

Phenylboronic acids provide a unique chemoselective handle for bioconjugation—the process of linking molecules to proteins, antibodies, or other biomolecules.[22][23]

  • Protein Immobilization: Bioconjugates with appended PBA moieties can be efficiently immobilized on supports functionalized with a suitable complexing agent, such as salicylhydroxamic acid (SHA).[22][23] This PBA-SHA interaction is strong and can be used in affinity chromatography for protein purification or to create immobilized enzyme reactors.[22]

  • Bioorthogonal Labeling: The reaction between 2-formylphenylboronic acid (2fPBA) and an α-amino-hydrazide creates a stable boron-nitrogen heterocycle.[24] This reaction is rapid, highly chemoselective, and orthogonal to other common bioorthogonal chemistries (like click chemistry), enabling the simultaneous multi-labeling of complex biomolecules with different functional tags.[24]

Conclusion

Substituted phenylboronic acids are far more than simple synthetic intermediates. The tunability of the boronic acid's electronic properties through aromatic substitution has unlocked a vast and diverse range of applications. In organic synthesis, they are critical for the construction of complex molecules via Suzuki-Miyaura coupling. In diagnostics, they are at the forefront of developing stable, continuous glucose sensors. In medicine, their ability to target specific glycans on cancer cells and respond to glucose fluctuations is paving the way for next-generation targeted and self-regulating drug delivery systems. As our understanding of the nuanced interactions of these compounds continues to grow, the innovative applications of substituted phenylboronic acids in science and technology are set to expand even further.

References

Safety Operating Guide

Navigating the Disposal of (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, arylboronic acids are indispensable reagents, pivotal in the formation of carbon-carbon and carbon-heteroatom bonds. Among these, (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid serves as a key building block in complex organic synthesis. However, its utility in discovery is matched by the critical need for its responsible disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

The principles outlined herein are grounded in established safety protocols for organoboron compounds and are designed to be a self-validating system for your laboratory's chemical hygiene plan. While specific institutional and local regulations must always be consulted, this document provides the technical and procedural foundation for developing a robust disposal strategy.

I. Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. While specific toxicological data for this compound may be limited, the general class of arylboronic acids is known to cause skin, eye, and respiratory irritation.[1] Therefore, it is prudent to handle this compound with the same level of caution as other irritant chemicals.

Immediate Safety Measures:

  • Engineering Controls: All handling and disposal operations should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2] Ensure that a safety shower and eyewash station are readily accessible.[3]

  • Personal Protective Equipment (PPE): A comprehensive suite of PPE is mandatory to prevent exposure.[4]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2][4]Protects eyes from dust particles and potential splashes.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile).[2][4]Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination.[4]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[4]Protects skin from accidental spills.
Respiratory Protection A NIOSH/MSHA approved respirator may be necessary if dust is generated outside of a fume hood.[3][4]Minimizes the risk of respiratory tract irritation.[3]
II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous waste.[5] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[5][6]

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[5][6]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5][6] The label should also indicate that it is a boronic acid derivative.[5]

  • Chemical Compatibility: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6][7] Incompatible materials may include strong oxidizing agents.[3]

2. Disposal of Solid Waste:

  • Unused Reagent: Collect any unused or expired this compound in its original container or a designated solid hazardous waste container.[6]

  • Contaminated Materials: Items such as weighing paper, contaminated gloves, and absorbent pads used for spill cleanup should be placed in a sealed bag and then into the solid hazardous waste container.[5][6]

3. Disposal of Liquid Waste:

  • Reaction Mixtures and Solutions: All solutions containing this compound must be collected in a designated liquid hazardous waste container.[5][6]

  • Rinsate Collection: The initial rinsate from decontaminating glassware should always be collected as hazardous waste.[6]

4. Decontamination of Glassware and Surfaces:

  • Initial Rinse: In a chemical fume hood, rinse contaminated glassware and surfaces with a suitable organic solvent such as acetone or ethanol to remove the bulk of the residue. This initial rinseate must be collected and disposed of as liquid hazardous waste.[5]

  • Secondary Decontamination: For more thorough decontamination, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[5] This can be followed by a water rinse. All rinsates from this decontamination process should also be collected as liquid hazardous waste.[5]

  • Final Rinse: A final rinse with water can be performed. This final rinse water should also be collected as hazardous waste.[5]

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse or disposal in the appropriate laboratory glass recycling stream.[5]

5. Spill Management:

  • Small Spills (within a fume hood):

    • Ensure you are wearing appropriate PPE.[2]

    • Contain the spill with an inert absorbent material like vermiculite or sand.[2] Avoid raising dust.[3]

    • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.[2] All cleanup materials must be disposed of as solid hazardous waste.[5]

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.[2]

    • Alert laboratory personnel and contact your institution's EHS office immediately.[5]

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.[5]

III. Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_waste_type Waste Type cluster_containment Containment cluster_final_disposal Final Disposal Waste (3-Fluoro-2-methoxy-5- (methylthio)phenyl)boronic acid Waste Solid Solid Waste (Unused reagent, contaminated PPE) Waste->Solid Is it solid? Liquid Liquid Waste (Solutions, rinsates) Waste->Liquid Is it liquid? SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer EHS Arrange for Pickup by Institutional EHS or Licensed Waste Disposal Company SolidContainer->EHS LiquidContainer->EHS

Caption: Disposal workflow for this compound.

IV. Environmental Considerations

While boronic acids are valued for their low inherent toxicity and rapid environmental degradation, it is crucial to prevent their release into the environment.[8] Boron compounds can be hazardous to aquatic organisms at concentrations close to the natural environmental background in some regions.[9][10] Therefore, drain disposal is not a responsible option.[1] All waste must be handled by a licensed hazardous waste disposal facility to ensure it is managed in an environmentally sound manner.

V. Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—including rigorous hazard assessment, consistent use of personal protective equipment, and meticulous waste segregation and containment—researchers can mitigate risks and ensure compliance with regulatory standards. Always consult your institution's specific guidelines and your chemical supplier's Safety Data Sheet (SDS) for the most comprehensive and up-to-date information.

References

A Researcher's Guide to the Safe Handling of (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a novel boronic acid derivative, (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid presents unique opportunities in synthetic chemistry and drug development. However, its handling requires a comprehensive understanding of its potential hazards. This guide provides essential safety and logistical information, from personal protective equipment (PPE) to disposal protocols, ensuring the well-being of laboratory personnel and the integrity of the research.

Immediate Safety and Handling Plan

Prior to handling, a thorough risk assessment should be conducted. This involves understanding the potential hazards, evaluating the experimental procedure, and implementing appropriate control measures.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation[7][8][9]. The fume hood provides a controlled environment that captures and exhausts airborne particulates and vapors. Ensure the fume hood has proper airflow before commencing work. An eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area[2][3][5].

Personal Protective Equipment (PPE): Essential for Personal Safety

A comprehensive PPE strategy is mandatory to prevent skin and eye contact. The following table outlines the minimum PPE requirements for handling this compound.

Body ProtectionEye and Face ProtectionHand ProtectionRespiratory Protection
A lab coat or other protective clothing to prevent skin contact.[9][10]Chemical safety goggles or a face shield are mandatory to protect against splashes.[9][10][11]Chemical-resistant gloves, such as nitrile gloves, must be worn.[9][11][12]A NIOSH-approved respirator for particulates is recommended if dust is generated, especially when handling larger quantities.[10]

Note on Gloves: Disposable nitrile gloves provide adequate protection for incidental contact. If prolonged contact is anticipated, consider using double gloves. Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the chemical[11][12].

Step-by-Step Operational Protocol

  • Preparation : Before handling the compound, ensure all necessary PPE is correctly donned. Prepare the work area within the chemical fume hood by covering the surface with an absorbent, disposable liner.

  • Weighing and Transfer : When weighing the solid, do so in the fume hood to contain any dust. Use a spatula for transfers and handle the container carefully to avoid generating airborne particles.

  • In Solution : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water, even after removing gloves[5].

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][3][4][5].

  • Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention[1][2][3][4][13].

  • Inhalation : Move the affected person to fresh air. If they experience breathing difficulties, administer oxygen and seek immediate medical attention[2][3][4][13].

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][3][4][6][14].

Spill Management Workflow

A spill of this compound should be handled promptly and safely. The following diagram illustrates the general workflow for managing a chemical spill in the laboratory.

Spill_Management_Workflow cluster_spill Chemical Spill Occurs cluster_response Immediate Response cluster_cleanup Containment & Cleanup cluster_disposal Waste Disposal spill Spill Detected alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size & Hazard alert->assess ppe Don Appropriate PPE assess->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Contaminated Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate package Package Waste in Labeled Container decontaminate->package store Store in Hazardous Waste Area package->store dispose Arrange for Professional Disposal store->dispose

Caption: A workflow diagram for the safe management of a chemical spill.

Disposal Plan: Environmental Responsibility

Improper disposal of this compound and its waste can lead to environmental contamination. This chemical should be treated as hazardous waste and disposed of through an approved waste disposal program[4][10][14].

Step-by-Step Disposal Protocol
  • Waste Segregation : Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. This compound may be incompatible with strong oxidizing agents, strong acids, and strong bases[3][4][9][10][14].

  • Containerization : Collect all waste, including contaminated consumables like gloves and weighing paper, in a clearly labeled, sealable, and durable container. The label should include "Hazardous Waste" and the full chemical name[9][10].

  • Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials[9][10].

  • Pickup and Disposal : Contact your institution's EHS department to schedule a pickup for the hazardous waste. Complete all necessary waste disposal forms as required[10]. Under no circumstances should this chemical be discarded in regular laboratory trash or washed down the sink[10]. While small amounts of some simple boronic acids may be permissible for drain disposal with large amounts of water, this is highly dependent on local regulations and should not be done without explicit approval from your local water authority and EHS department[13][15][16][17].

By adhering to these guidelines, researchers can safely handle this compound, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.